(dppf)Ni(o-tolyl)Cl
Description
Properties
Molecular Formula |
C41H35ClFeNiP2- |
|---|---|
Molecular Weight |
739.7 g/mol |
InChI |
InChI=1S/2C17H14P.C7H7.ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-7-5-3-2-4-6-7;;;/h2*1-14H;2-5H,1H3;1H;;/q;;-1;;;+1/p-1 |
InChI Key |
CLXLMVJNHDSIME-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Ni].[Fe] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of (dppf)Ni(o-tolyl)Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
(dppf)Ni(o-tolyl)Cl, or [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride (o-tolyl), is an air-stable nickel precatalyst that has gained significant attention in the field of organic synthesis. Its robust nature and high catalytic activity make it a valuable tool for a variety of cross-coupling reactions, particularly carbon-nitrogen (C-N) bond formation and Suzuki-Miyaura couplings. This technical guide provides a comprehensive overview of the synthesis, characterization, and key structural features of this important organometallic complex.
Synthesis Protocol
The synthesis of this compound is typically achieved through a ligand exchange reaction from a readily available nickel precursor, (Ph₃P)₂Ni(o-tolyl)Cl. The overall synthetic pathway is depicted below.
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be accomplished by the exchange of the triphenylphosphine ligands on (Ph₃P)₂Ni(o-tolyl)Cl with 1,1'-bis(diphenylphosphino)ferrocene (dppf) in tetrahydrofuran (THF) at room temperature, affording the product in high yield.[1]
Materials:
-
(Ph₃P)₂Ni(o-tolyl)Cl
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, a flask is charged with (Ph₃P)₂Ni(o-tolyl)Cl.
-
An equimolar amount of dppf is added to the flask.
-
Anhydrous THF is added to dissolve the reagents.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by the precipitation of the red product.
-
Upon completion, the solid product is collected by filtration, washed with THF to remove any unreacted starting materials, and dried under vacuum.
A reported yield for this reaction is 83%.[1]
Characterization
This compound is an air-stable, red solid.[1] Its characterization relies on a combination of spectroscopic and crystallographic techniques.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄₁H₃₅ClFeNiP₂ |
| Molecular Weight | 739.66 g/mol |
| Appearance | Red powder |
| Melting Point | 173 °C |
| Storage | 2-8°C |
| CAS Number | 1501945-23-8 |
Spectroscopic Data
X-ray Crystallography
The solid-state structure of this compound has been determined by single-crystal X-ray diffraction.[1] The complex exhibits a cis-ligated square planar geometry around the nickel center.
Caption: Simplified coordination sphere of Nickel.
The crystal structure reveals a cis-arrangement of the two phosphorus atoms of the dppf ligand and the o-tolyl and chloride ligands occupying the remaining two coordination sites. This geometry is crucial for its catalytic activity.
Applications in Catalysis
This compound is a highly effective precatalyst for a range of cross-coupling reactions. Its air-stability makes it a convenient and user-friendly alternative to more sensitive nickel catalysts.
C-N Cross-Coupling (Amination)
This complex has demonstrated high efficacy in the amination of aryl and heteroaryl chlorides, sulfamates, mesylates, and triflates with a wide variety of amines.[1] The catalyst system is also compatible with weak bases, which is advantageous for substrates bearing base-sensitive functional groups.
Caption: Ni-catalyzed amination reaction.
Suzuki-Miyaura Coupling
This compound is also a potent precatalyst for Suzuki-Miyaura coupling reactions, which form carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.
Conclusion
This compound is a versatile and robust nickel precatalyst with significant applications in modern organic synthesis. Its straightforward preparation, air-stability, and high catalytic activity in a range of cross-coupling reactions make it an invaluable tool for researchers and professionals in the chemical and pharmaceutical industries. The well-defined structure and predictable reactivity of this complex continue to drive its use in the development of novel synthetic methodologies.
References
synthesis of (dppf)Ni(o-tolyl)Cl from (Ph₃P)₂Ni(o-tolyl)Cl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of the air-stable nickel precatalyst, (dppf)Ni(o-tolyl)Cl, from its precursor, (Ph₃P)₂Ni(o-tolyl)Cl. This transformation is a critical step for accessing a versatile catalyst widely employed in C-N cross-coupling reactions. This document outlines the detailed experimental protocol, summarizes key quantitative data, and provides a visual representation of the synthetic workflow.
Core Synthesis: Ligand Exchange Reaction
The synthesis of this compound from (Ph₃P)₂Ni(o-tolyl)Cl is achieved through a straightforward ligand exchange reaction. In this process, the two triphenylphosphine (PPh₃) ligands on the starting nickel complex are displaced by the bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. This reaction is typically performed at room temperature in a suitable solvent, such as tetrahydrofuran (THF), and results in a high yield of the desired product.[1] The resulting this compound is an air-stable compound, a desirable characteristic for a precatalyst, simplifying its handling and storage.[1][2][3]
Experimental Protocol
This section details the experimental procedure for the synthesis of this compound.
Materials:
-
(Ph₃P)₂Ni(o-tolyl)Cl (starting material)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve (Ph₃P)₂Ni(o-tolyl)Cl in anhydrous THF.
-
To this solution, add a stoichiometric equivalent of dppf.
-
Stir the resulting reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography or by observing the precipitation of the product.
-
Upon completion of the reaction, the product, this compound, can be isolated. A reported method for this synthesis indicates a yield of 83%.[1]
-
The isolated solid can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Property | (Ph₃P)₂Ni(o-tolyl)Cl | This compound |
| Molecular Formula | C₄₃H₃₇ClNiP₂ | C₄₁H₃₅ClFeNiP₂ |
| Molecular Weight | 709.85 g/mol [4] | 739.66 g/mol [5] |
| Appearance | Solid[4] | Powder[5] |
| Melting Point | 195-200 °C[4] | 173 °C[5] |
| Storage Temperature | 2-8°C[4] | 2-8°C[5] |
| Key Characteristic | Precursor to this compound[4] | Air-stable precatalyst[1][2][3] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Structural Characteristics
X-ray crystallographic studies of this compound have revealed a cis-ligated nickel dppf complex with a square planar geometry.[1] This structural information is crucial for understanding the reactivity and catalytic behavior of the complex.
Applications
This compound is widely utilized as a precatalyst in various carbon-nitrogen (C-N) bond formation reactions.[2][3] Its efficacy has been demonstrated in the amination of aryl chlorides, sulfamates, mesylates, and triflates, highlighting its broad applicability in organic synthesis and drug development.[1]
References
- 1. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. Chloro(2-methylphenyl)bis(triphenylphosphine)nickel(II) 27057-09-6 [sigmaaldrich.com]
- 5. This compound 1501945-23-8 [sigmaaldrich.com]
Unveiling the Structural Architecture of a Key Cross-Coupling Precatalyst: A Technical Guide to the X-ray Crystal Structure of (dppf)Ni(o-tolyl)Cl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the X-ray crystal structure of (dppf)Ni(o-tolyl)Cl, a highly effective and air-stable precatalyst in modern organic synthesis. The document details the experimental protocols for its synthesis and crystallization, presents its structural features, and visualizes its role in catalytic C-N cross-coupling reactions, a cornerstone of pharmaceutical and materials science research.
Introduction
This compound, where dppf is 1,1'-bis(diphenylphosphino)ferrocene, has emerged as a robust and versatile precatalyst for a variety of nickel-catalyzed cross-coupling reactions.[1][2][3] Its air-stability and broad applicability, particularly in challenging C-N bond formations (Buchwald-Hartwig amination), make it a valuable tool for synthetic chemists.[2][4] Understanding the precise three-dimensional arrangement of this complex through X-ray crystallography is paramount to elucidating its reactivity and designing next-generation catalysts. This guide synthesizes the available structural and experimental data to provide a comprehensive resource for researchers.
X-ray Crystal Structure Analysis
The solid-state structure of this compound has been determined by single-crystal X-ray diffraction, confirming a cis-ligated nickel complex with a square planar geometry.[2] This arrangement is crucial for its catalytic activity, influencing the steric and electronic environment of the nickel center.

Figure 1. X-ray crystal structure of this compound. THF molecule and hydrogen atoms are omitted for clarity.[2]
The structure reveals the dppf ligand chelating to the nickel center, with the o-tolyl group and the chloride atom occupying the remaining two coordination sites in a cis-configuration. This geometry is a key feature of this class of precatalysts.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a ligand exchange reaction from the precursor (Ph₃P)₂Ni(o-tolyl)Cl.[2]
Materials:
-
(Ph₃P)₂Ni(o-tolyl)Cl
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In an inert atmosphere (e.g., a glovebox), charge a reaction vessel with (Ph₃P)₂Ni(o-tolyl)Cl (1.0 equivalent) and dppf (1.05 equivalents).
-
Add anhydrous THF to the vessel to dissolve the reactants.
-
Stir the resulting solution at room temperature. The reaction progress can be monitored by thin-layer chromatography or ³¹P NMR spectroscopy.
-
Upon completion of the reaction, the product is isolated. The original report indicates an 83% yield.[2]
-
The resulting solid can be purified by recrystallization.
Crystallization for X-ray Analysis
Obtaining single crystals suitable for X-ray diffraction is a critical step. While the specific crystallization conditions for the published structure are not detailed, a general procedure can be followed.
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., THF, dichloromethane) at room temperature or with gentle heating.
-
Slowly diffuse an anti-solvent (e.g., pentane, hexane, or diethyl ether) into the saturated solution. This can be achieved by layering the anti-solvent on top of the solution or by placing the solution in a sealed container with a vial of the anti-solvent.
-
Allow the solution to stand undisturbed for several days at room temperature or in a refrigerator.
-
Collect the resulting crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
Catalytic Role in C-N Cross-Coupling
This compound is a precatalyst, meaning it is converted into the active catalytic species under the reaction conditions. It is widely employed in Buchwald-Hartwig-type amination reactions. The generally accepted catalytic cycle for Ni-catalyzed amination involves the following key steps:
-
Activation of the Precatalyst: The Ni(II) precatalyst is reduced to the active Ni(0) species. This can occur through various pathways, often involving the amine substrate or other reagents in the reaction mixture.
-
Oxidative Addition: The active Ni(0) complex reacts with the aryl halide (Ar-X) in an oxidative addition step to form a Ni(II)-aryl-halide intermediate.
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Ni(II) center, followed by deprotonation by a base to form a nickel-amido complex.
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the nickel-amido complex, regenerating the active Ni(0) catalyst and releasing the arylamine product.
Conclusion
This compound is a well-defined, air-stable, and highly effective precatalyst for C-N cross-coupling and other transformations. Its square planar geometry, confirmed by X-ray crystallography, is a key determinant of its reactivity. The synthetic protocol provided herein allows for its accessible preparation in the laboratory. The visualization of its catalytic cycle offers a framework for understanding its mechanism of action and for the rational design of future catalytic systems. This guide serves as a foundational resource for researchers leveraging this powerful catalyst in their synthetic endeavors.
References
Unraveling the Spectroscopic Signature of (dppf)Ni(o-tolyl)Cl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Molecular Structure
The structure of (dppf)Ni(o-tolyl)Cl features a central nickel atom coordinated to a bidentate dppf ligand, an o-tolyl group, and a chloride ion. The dppf ligand chelates to the nickel center through its two phosphorus atoms, creating a stable square planar geometry. The o-tolyl group is directly bonded to the nickel via a carbon atom. This arrangement gives rise to a unique electronic environment around the magnetic nuclei (¹H and ³¹P), which is reflected in their respective NMR spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the dppf ligand and the o-tolyl group.
Expected Chemical Shift Regions:
-
Aromatic Protons (dppf and o-tolyl): The protons on the phenyl rings of the dppf ligand and the tolyl group are expected to resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm . Due to the complex's asymmetry and the influence of the nickel center, these signals will likely appear as a series of overlapping multiplets.
-
Ferrocenyl Protons (dppf): The protons on the cyclopentadienyl (Cp) rings of the ferrocene backbone in the dppf ligand are expected to appear as distinct multiplets in the region of δ 4.0 to 5.0 ppm . The inequivalence of the protons on the substituted Cp rings will lead to complex splitting patterns.
-
Methyl Protons (o-tolyl): The methyl protons of the o-tolyl group are expected to resonate in the upfield region, typically around δ 2.0 to 2.5 ppm , likely as a singlet.
³¹P NMR Spectroscopy
The ³¹P{¹H} NMR spectrum is a powerful tool for characterizing phosphine-containing metal complexes. For this compound, this spectrum provides direct information about the coordination of the dppf ligand to the nickel center.
Expected Spectral Features:
-
A single, sharp resonance is anticipated in the proton-decoupled ³¹P NMR spectrum, as the two phosphorus atoms of the dppf ligand are chemically equivalent in a square planar geometry.
-
The chemical shift of this signal is expected to be in the range of δ 20 to 40 ppm . This downfield shift, compared to the free dppf ligand (around δ -16 ppm), is characteristic of phosphorus coordination to a transition metal.
Data Presentation: A Reference Point
While specific experimental data for this compound is elusive, the following table presents the ¹H and ³¹P NMR data for a structurally analogous complex, (L1)Ni(o-tolyl)Cl , where L1 is an unsymmetrical bis(phosphino)pyrrole ligand. This data can serve as a valuable reference for predicting the spectral features of the dppf analogue.
Table 1: ¹H and ³¹P NMR Data for (L1)Ni(o-tolyl)Cl in CD₂Cl₂
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.89 - 7.42 | m | Aromatic protons |
| 7.09 - 6.43 | m | Pyrrole protons | |
| 2.90 - 2.78 | m | CH(CH₃)₂ | |
| 1.52 | dd | CH₃ | |
| 1.37 | dd | CH₃ | |
| ³¹P | 39.1 | d | PPh₂ |
| -28.89 | d | P(i-Pr)₂ |
Data extracted from a study on unsymmetrical bis(phosphino)pyrrole ligands.
Experimental Protocol: A General Approach
The following outlines a general methodology for the synthesis and NMR analysis of this compound, based on standard practices for air-sensitive organometallic compounds.
Synthesis of this compound:
A common route to synthesize this compound involves the reaction of a suitable Ni(II) precursor, such as (TMEDA)Ni(o-tolyl)Cl, with one equivalent of the dppf ligand in an inert solvent like tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating to facilitate ligand exchange. The product can then be isolated by precipitation and washing with a non-polar solvent.
NMR Sample Preparation and Analysis:
-
Sample Preparation: Under an inert atmosphere, dissolve approximately 5-10 mg of the this compound complex in about 0.6 mL of a deuterated solvent (e.g., CD₂Cl₂, C₆D₆, or THF-d₈) in an NMR tube. The choice of solvent is crucial and should be one in which the complex is sufficiently soluble and stable.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a spectral width of 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
³¹P{¹H} NMR Acquisition: Acquire the proton-decoupled ³¹P NMR spectrum on the same instrument. The spectral width should be set to encompass the expected chemical shift range (e.g., -50 to 100 ppm). A sufficient number of scans and a relaxation delay appropriate for phosphorus nuclei should be used.
Logical Workflow for NMR Analysis
The process of obtaining and interpreting the NMR spectra of this compound can be visualized as a logical workflow.
Caption: Workflow for the synthesis, NMR acquisition, and spectral analysis of this compound.
Conclusion
While precise, experimentally verified ¹H and ³¹P NMR data for this compound remain to be published in a comprehensive format, this guide provides a robust framework for understanding and predicting its spectroscopic characteristics. By referencing analogous compounds and adhering to established experimental protocols, researchers can confidently utilize NMR spectroscopy to characterize this important catalyst and monitor its role in chemical transformations. The provided workflow and diagrams serve as a valuable resource for professionals in the fields of chemical research and drug development.
In-Depth Technical Guide to the Magnetic Susceptibility of (dppf)Ni(o-tolyl)Cl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the magnetic susceptibility of the nickel(II) complex (dppf)Ni(o-tolyl)Cl, a prominent precatalyst in modern synthetic chemistry. While direct experimental measurement for this specific compound is not widely published, this document extrapolates its magnetic properties based on established principles of coordination chemistry, extensive data from analogous nickel(II) complexes, and detailed structural analysis of closely related compounds. A diamagnetic nature is predicted for this compound, arising from a square planar coordination geometry around the Ni(II) center. This guide outlines the theoretical basis for this prediction, presents standardized experimental protocols for magnetic susceptibility determination, and offers a logical workflow for its empirical verification.
Introduction: Electronic Structure and Magnetic Properties of Nickel(II) Complexes
Nickel(II) is a d⁸ transition metal ion, the magnetic properties of which are intrinsically linked to the geometry of its coordination complexes. The arrangement of ligands around the central Ni(II) ion dictates the splitting of the d-orbitals, which in turn determines the electron configuration and the presence or absence of unpaired electrons.
-
Octahedral and Tetrahedral Fields: In octahedral or tetrahedral ligand fields, the d-orbitals remain relatively close in energy. According to Hund's rule, electrons will occupy separate orbitals before pairing, leading to two unpaired electrons in a high-spin d⁸ configuration. Such complexes are paramagnetic, meaning they are attracted to a magnetic field.
-
Square Planar Fields: In a square planar geometry, typically enforced by strong-field ligands such as phosphines, the d-orbitals experience a more significant energy splitting. The eight d-electrons fill the four lower-energy orbitals, resulting in a spin-paired, low-spin configuration with no unpaired electrons. Consequently, the vast majority of square planar Ni(II) complexes are diamagnetic, meaning they are weakly repelled by a magnetic field.[1][2]
The ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) is a strong-field bidentate phosphine ligand known to induce a square planar geometry in Ni(II) complexes.[3] Structural analysis of the closely related complex, (L^iPr)Ni(o-tolyl)Cl (where L^iPr is a similar ferrocene-based diphosphine), confirms a square planar coordination around the nickel center.[4] Therefore, it is predicted that this compound also adopts a square planar geometry, rendering it diamagnetic.
Predicted Magnetic Data
Based on the expected square planar geometry and the resultant d⁸ low-spin electron configuration, the magnetic properties of this compound are predicted to be as follows.
| Parameter | Predicted Value | Rationale |
| Magnetic Behavior | Diamagnetic | Expected square planar geometry leads to a low-spin d⁸ electron configuration with no unpaired electrons.[1] |
| Number of Unpaired Electrons (n) | 0 | All eight d-electrons are spin-paired in the lower energy d-orbitals. |
| Effective Magnetic Moment (µ_eff) | 0 Bohr Magnetons (B.M.) | The magnetic moment is directly related to the number of unpaired electrons. |
| Molar Magnetic Susceptibility (χ_M) | Negative value, typically -100 to -500 x 10⁻⁶ cm³/mol | Diamagnetic materials have a negative magnetic susceptibility, reflecting their repulsion by a magnetic field. |
Experimental Protocols for Magnetic Susceptibility Measurement
The determination of a compound's magnetic properties is achieved by measuring its magnetic susceptibility. Several established methods are available for this purpose.
Evans Method (NMR Spectroscopy)
The Evans method is a widely used solution-based technique that utilizes a high-resolution NMR spectrometer to determine magnetic susceptibility.
Methodology:
-
Sample Preparation: Two identical NMR tubes are prepared. One contains a solution of the compound of interest in a suitable deuterated solvent, while the other (the reference tube) contains only the deuterated solvent. Both solutions must contain a small amount of an inert reference standard with a sharp NMR signal, typically tetramethylsilane (TMS).
-
Data Acquisition: The ¹H NMR spectra of both the sample and reference tubes are acquired under identical experimental conditions.
-
Chemical Shift Measurement: The chemical shift difference (Δδ) of the reference standard's signal between the sample and reference solutions is precisely measured.
-
Calculation: The molar magnetic susceptibility (χ_M) is calculated using the Evans equation:
χ_M = (Δδ * M) / (c * S_f) + χ_M(solvent)
where:
-
Δδ is the change in chemical shift in ppm.
-
M is the molar mass of the compound.
-
c is the concentration of the solution in g/cm³.
-
S_f is the spectrometer frequency in Hz.
-
χ_M(solvent) is the molar susceptibility of the solvent (a known value that is often negligible).
-
Gouy Balance Method
The Gouy method is a classical solid-state technique that measures the change in mass of a sample when it is subjected to a magnetic field.
Methodology:
-
Sample Preparation: The solid sample is finely powdered and packed uniformly into a long, cylindrical tube (Gouy tube).
-
Initial Weighing: The tube is suspended from a balance, and its initial mass is recorded in the absence of a magnetic field.
-
Magnetic Field Application: The sample is then positioned between the poles of a strong electromagnet.
-
Final Weighing: The apparent mass of the sample is recorded with the magnetic field turned on. Paramagnetic samples will be pulled into the field, showing an increase in apparent mass, while diamagnetic samples will be pushed out, showing a decrease.
-
Calculation: The mass change is used to calculate the gram magnetic susceptibility (χ_g), from which the molar magnetic susceptibility (χ_M) can be determined.
Superconducting Quantum Interference Device (SQUID) Magnetometry
SQUID magnetometry is the most sensitive method for measuring magnetic properties and can be used to study the temperature dependence of magnetic susceptibility.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the solid sample is placed in a gelatin capsule or other suitable sample holder.
-
Measurement: The sample is placed within the SQUID magnetometer. The instrument applies a known magnetic field and measures the resulting magnetic moment of the sample with extremely high sensitivity.
-
Data Analysis: The magnetic moment data is used to calculate the magnetic susceptibility. Measurements can be performed over a wide range of temperatures and applied magnetic fields.
Visualized Workflows and Relationships
Relationship between Electronic Structure and Magnetic Properties
Caption: Logical flow from Ni(II) electronic configuration to predicted magnetic behavior.
Experimental Workflow for Magnetic Susceptibility Determination
Caption: General experimental workflow for determining the magnetic properties of this compound.
Conclusion
Based on the principles of coordination chemistry and evidence from analogous structures, this compound is predicted to be a diamagnetic compound. This is a direct consequence of the strong-field dppf ligand enforcing a square planar geometry around the d⁸ Ni(II) center, leading to a low-spin, spin-paired electron configuration. This guide has provided the theoretical foundation for this prediction and detailed the experimental protocols, including the Evans method, Gouy balance, and SQUID magnetometry, that can be employed for empirical verification. The provided workflows offer a clear roadmap for researchers in the fields of chemistry and drug development to characterize the magnetic properties of this and related organometallic complexes.
References
air and moisture stability of (dppf)Ni(o-tolyl)Cl precatalyst
An In-depth Technical Guide to the Air and Moisture Stability of (dppf)Ni(o-tolyl)Cl Precatalyst
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a nickel(II) complex featuring a 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand, is a highly effective precatalyst for a variety of cross-coupling reactions crucial in pharmaceutical and materials science. A key advantage of this precatalyst is its notable stability to air and moisture, which contrasts sharply with many other common nickel(0) precatalysts like Ni(COD)₂, known for their extreme air and moisture sensitivity.[1][2][3] This stability simplifies handling and storage, making it a more practical choice for both small-scale research and larger-scale industrial applications. This guide provides a comprehensive overview of the air and moisture stability of this compound, including available stability data, recommended handling protocols, and a discussion of its activation pathway, which is critical to its catalytic function. While the precatalyst is widely described as robust, detailed quantitative studies on its decomposition are not extensively available in peer-reviewed literature.
Air and Moisture Stability Profile
This compound is consistently described in the scientific literature and by chemical suppliers as an air-stable reagent.[4][5] Its stability is attributed to the square planar geometry and the steric bulk provided by the o-tolyl and dppf ligands, which protect the nickel center from associative substitution or oxidative degradation.[6]
Quantitative Stability Data
While qualitative descriptions of its stability are abundant, specific quantitative data on the degradation of this compound upon exposure to air and moisture are limited in publicly available literature. The most direct evidence of its long-term stability is an observation that no loss of catalytic activity was seen after seven months of storage.[4] However, the specific storage conditions (e.g., temperature, humidity, light exposure) for this observation were not detailed.
| Parameter | Value/Observation | Source |
| Qualitative Description | Air-stable solid/powder | [1][4][5][7] |
| Long-Term Stability | No observed loss of catalytic activity after 7 months | [4] |
| Recommended Storage | 2-8°C | [7] |
Table 1: Summary of Available Stability Data for this compound
Decomposition Pathway in the Presence of Air and Moisture
Detailed experimental or computational studies on the specific decomposition mechanism of this compound in the presence of oxygen and water are not readily found in the scientific literature. Its general stability implies that any decomposition is slow under ambient conditions. For many organometallic complexes, degradation in air can involve oxidation of the metal center or the phosphine ligands. However, without specific studies on this complex, any proposed pathway would be speculative.
Precatalyst Activation Pathway
In the absence of a documented decomposition pathway, it is instructive to visualize the well-understood activation pathway of this compound to the catalytically active Ni(0) species. This process is fundamental to its role in cross-coupling reactions. The activation is believed to occur via transmetalation with a suitable reagent (e.g., an organometallic reagent like a Grignard or an amine in the presence of a base) followed by reductive elimination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unexpected Nickel Complex Speciation Unlocks Alternative Pathways for the Reactions of Alkyl Halides with dppf-Nickel(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cenmed.com [cenmed.com]
- 6. researchgate.net [researchgate.net]
- 7. Long-Lived Charge-Transfer States of Nickel(II) Aryl Halide Complexes Facilitate Bimolecular Photoinduced Electron Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number 1501945-23-8 properties and safety
An In-depth Technical Guide to CAS Number 1501945-23-8: (dppf)Ni(o-tolyl)Cl
For researchers, scientists, and professionals in drug development, a thorough understanding of catalysts is paramount. This guide provides a comprehensive overview of the properties, safety, and applications of the nickel precatalyst identified by CAS number 1501945-23-8. This compound, Chloro(2-methylphenyl)[1,1'-bis(diphenylphosphino)ferrocene]nickel(II), commonly abbreviated as this compound, is a versatile and air-stable reagent increasingly utilized in modern organic synthesis.
Core Properties
This compound is a well-defined, air-stable nickel(II) complex.[1][2] Its stability and high reactivity make it a valuable tool in a variety of cross-coupling reactions. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1501945-23-8 | [2][3][4] |
| Chemical Name | Chloro(2-methylphenyl)[1,1'-bis(diphenylphosphino)ferrocene]nickel (II) | [4][5] |
| Common Abbreviation | This compound | [2][3] |
| Synonym | Buchwald Ni Catalyst | [3] |
| Molecular Formula | C₄₁H₃₅ClFeNiP₂ | [3][4] |
| Molecular Weight | 739.66 g/mol | [2][3][4] |
| Appearance | Powder | [2][3] |
| Melting Point | 173 °C | [2][3] |
| Storage Temperature | 2-8°C | [2][3] |
Safety Information
This compound is classified as a hazardous substance and should be handled with appropriate precautions in a laboratory setting. The Globally Harmonized System (GHS) classifications and other safety data are provided below.
| Safety Aspect | Information | Reference |
| Signal Word | Danger | [2][3][4] |
| GHS Pictograms | GHS08 (Health Hazard), GHS09 (Hazardous to the Aquatic Environment) | [2] |
| Hazard Statements | H317, H334, H341, H350, H360, H372, H410 | [2][3][4] |
| Precautionary Statements | P201, P273, P280, P302 + P352, P308 + P313 | [2][3] |
| Hazard Classifications | Aquatic Acute 1, Aquatic Chronic 1, Carc. 1A, Muta. 2, Repr. 1B, Resp. Sens. 1, Skin Sens. 1, STOT RE 1 Inhalation | [2][3] |
| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects | [2][3] |
Synthesis and Mechanism of Action
This compound is typically synthesized from (Ph₃P)₂Ni(o-tolyl)Cl by ligand exchange with 1,1'-bis(diphenylphosphino)ferrocene (dppf) in an appropriate solvent like THF at room temperature.[1] This precatalyst is widely employed in various carbon-nitrogen and carbon-carbon bond formation reactions.[2] Its efficacy has been demonstrated in Buchwald-Hartwig aminations and Suzuki-Miyaura cross-coupling reactions.[1][6]
The general mechanism for these nickel-catalyzed cross-coupling reactions involves a catalytic cycle that is initiated by the reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species. This is followed by oxidative addition of the aryl electrophile to the Ni(0) complex, transmetalation (in the case of Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and finally, reductive elimination to yield the desired product and regenerate the Ni(0) catalyst.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination using this compound.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura coupling using this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of this compound. Below are representative protocols for its synthesis and use in key cross-coupling reactions.
Synthesis of this compound
A common method for the synthesis of this compound involves the displacement of triphenylphosphine ligands from a precursor complex.[1]
Reactants:
-
(Ph₃P)₂Ni(o-tolyl)Cl
-
1,1'-bis(diphenylphosphino)ferrocene (dppf)
-
Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, dissolve (Ph₃P)₂Ni(o-tolyl)Cl in THF at room temperature.
-
Add a solution of dppf in THF to the reaction mixture.
-
Stir the reaction at room temperature. The progress of the reaction can be monitored by the precipitation of the product.
-
Isolate the solid product by filtration, wash with an appropriate solvent (e.g., pentane), and dry under vacuum.
Buchwald-Hartwig Amination of an Aryl Chloride
The following protocol is a representative example of a C-N cross-coupling reaction using this compound.[1]
Reactants:
-
Aryl chloride (e.g., 4-n-butylchlorobenzene)
-
Amine (e.g., morpholine)
-
This compound (precatalyst)
-
1,1'-bis(diphenylphosphino)ferrocene (dppf) (additional ligand)
-
Base (e.g., LiOtBu)
-
Solvent (e.g., cyclopentyl methyl ether - CPME)
Procedure:
-
To a reaction vessel, add the aryl chloride (0.25 mmol), the amine (0.375 mmol), the base (0.375 mmol), this compound (5 mol %), and dppf (5 mol %).
-
Add the solvent (0.5 mL) to the vessel.
-
Seal the vessel and heat the reaction mixture to 100 °C for a specified time (e.g., 15-60 minutes).
-
After cooling to room temperature, the reaction mixture can be analyzed by GC or other appropriate methods to determine the yield of the coupled product.
-
For product isolation, perform a standard aqueous workup followed by purification, typically by column chromatography.
Suzuki-Miyaura Coupling of an Aryl Halide
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction.[6]
Reactants:
-
Aryl halide (e.g., 2-chloronaphthalene, 0.2 mmol)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid, 0.4 mmol)
-
This compound (precatalyst, 0.5-2.5 mol %)
-
Base (e.g., K₃PO₄, 0.8 mmol)
-
Solvent mixture (e.g., 1,4-dioxane and benzene)
-
Internal standard (e.g., naphthalene, 0.2 mmol)
Procedure:
-
In a glovebox, combine the aryl halide, arylboronic acid, base, internal standard, and the this compound precatalyst in a reaction vial.
-
Add the solvent mixture to the vial.
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., room temperature or 80 °C) for the required duration (e.g., up to 12 hours).
-
Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography.
-
Upon completion, the product can be isolated using standard extraction and purification techniques.
Experimental Workflow Diagram
Caption: General experimental workflow for a cross-coupling reaction.
Conclusion
This compound (CAS 1501945-23-8) is a highly effective and user-friendly precatalyst for a range of important organic transformations. Its air-stability simplifies handling, while its high catalytic activity allows for efficient C-N and C-C bond formation under relatively mild conditions. A thorough understanding of its properties, safe handling procedures, and optimized reaction protocols, as outlined in this guide, will enable researchers and drug development professionals to fully leverage the potential of this valuable synthetic tool.
References
- 1. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 1501945-23-8 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfachemic.com [alfachemic.com]
- 5. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 6. repository.lsu.edu [repository.lsu.edu]
Technical Guide: (dppf)Ni(o-tolyl)Cl - A Comprehensive Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the organometallic complex (dppf)Ni(o-tolyl)Cl, a significant precatalyst in modern synthetic chemistry. This document outlines its fundamental properties, synthesis, and application in catalytic reactions, with a focus on methodologies relevant to pharmaceutical and chemical research.
Core Properties and Data
This compound, also known as [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II)(o-tolyl) chloride, is an air-stable nickel(II) complex that has gained prominence as a versatile precatalyst.[1][2] Its stability and efficacy in a range of cross-coupling reactions make it a valuable tool in the synthesis of complex organic molecules.[1][2]
Below is a summary of its key quantitative data:
| Property | Value |
| Molecular Formula | C₄₁H₃₅ClFeNiP₂ |
| Molecular Weight | 739.66 g/mol |
| CAS Number | 1501945-23-8 |
| Appearance | Powder |
| Melting Point | 173 °C |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The synthesis of this compound can be achieved through a ligand exchange reaction from a precursor complex, (Ph₃P)₂Ni(o-tolyl)Cl.[2][3][4] This procedure involves the displacement of the triphenylphosphine ligands with 1,1'-bis(diphenylphosphino)ferrocene (dppf).
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
(Ph₃P)₂Ni(o-tolyl)Cl
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Tetrahydrofuran (THF)
Procedure:
-
In an inert atmosphere (e.g., within a glovebox), dissolve (Ph₃P)₂Ni(o-tolyl)Cl in anhydrous THF.
-
To this solution, add a stoichiometric equivalent of dppf.
-
Stir the reaction mixture at room temperature.
-
The product, this compound, will precipitate from the solution.
-
Isolate the solid product by filtration, wash with a suitable solvent (e.g., pentane) to remove any unreacted starting materials, and dry under vacuum.[5]
Note: The precursor, (Ph₃P)₂Ni(o-tolyl)Cl, can be prepared from commercially available (Ph₃P)₂NiCl₂.[4]
Application in C-N Cross-Coupling Reactions
This compound is widely employed as a precatalyst for various carbon-nitrogen (C-N) bond formation reactions.[1][2] Its effectiveness has been demonstrated in the amination of aryl chlorides, sulfamates, mesylates, and triflates.[3]
Experimental Protocol: Amination of 4-n-butylchlorobenzene
Objective: To catalyze the amination of 4-n-butylchlorobenzene with morpholine using this compound.
Materials:
-
This compound
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (optional, as additional ligand)
-
4-n-butylchlorobenzene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Cyclopentyl methyl ether (CPME)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine this compound (e.g., 5 mol %), and if required, additional dppf ligand (e.g., 5 mol %).
-
Add sodium tert-butoxide as the base.
-
Add the solvent, cyclopentyl methyl ether.
-
To this mixture, add 4-n-butylchlorobenzene and morpholine.
-
Heat the reaction mixture to 100 °C and stir for the specified reaction time (e.g., 15 minutes).[4]
-
Upon completion, the reaction is cooled, and the product is isolated and purified using standard techniques such as column chromatography.
Note: The formation of a small amount of aminated o-tolyl byproduct may be observed, which can typically be separated during purification.[4]
Mechanistic Considerations
The catalytic cycle is believed to involve the reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species. Mechanistic studies suggest that Ni(I) species can also be formed during the catalytic reaction. The dppf ligand plays a crucial role in stabilizing the nickel center and facilitating the elementary steps of the catalytic cycle, including oxidative addition, reductive elimination, and ligand exchange.
This technical guide provides a foundational understanding of this compound for its application in research and development. For more specific applications and detailed mechanistic studies, consulting the primary literature is recommended.
References
- 1. This compound 1501945-23-8 [sigmaaldrich.com]
- 2. cenmed.com [cenmed.com]
- 3. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]
- 4. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to (dppf)Ni(o-tolyl)Cl: Synthesis, Commercial Availability, and Applications in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercially available nickel precatalyst, (dppf)Ni(o-tolyl)Cl. The content herein details its synthesis, current market availability and pricing, and established experimental protocols for its application in key cross-coupling reactions, which are crucial for the synthesis of pharmaceuticals and other fine chemicals.
Core Properties and Commercial Availability
This compound, with the CAS number 1501945-23-8, is an air-stable nickel(II) complex that serves as a versatile precatalyst for a variety of carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions.[1][2] Its stability in air makes it a convenient and user-friendly alternative to more sensitive nickel(0) precursors. The complex typically appears as a powder and is characterized by a melting point of 173 °C. For long-term storage, it is recommended to keep the compound at 2-8°C.[1]
Several chemical suppliers offer this compound, with pricing varying based on quantity and supplier. Below is a summary of commercially available options.
| Supplier | Product Code | Quantity | Price (USD) | Notes |
| Sigma-Aldrich (via Alkali Scientific) | 802948-250MG | 250 mg | $149.76 | - |
| Sigma-Aldrich (via Neta Scientific) | SIAL-802948-250MG | 250 mg | $140.70 | - |
| Sigma-Aldrich (via Fisher Scientific) | NC1379685 | 1 g | Price on request | - |
| Cenmed | C005B-019302 | Not Specified | $289.83 | - |
| Alfa Chemistry | ACMA00013603 | Not Specified | Price on inquiry | For experimental/research use.[3] |
| EvitaChem | EVT-12187288 | Not Specified | Price on inquiry | - |
| Crescent Chemical Company | MS-802948-250MG | 250 mg | Price on inquiry | - |
Synthesis of this compound
A reliable and high-yielding synthesis of this compound can be achieved through a ligand exchange reaction from the precursor (Ph3P)2Ni(o-tolyl)Cl.[2] This method offers a straightforward route to the desired air-stable precatalyst.
Experimental Protocol: Synthesis of this compound[2]
The synthesis is accomplished by exchanging the triphenylphosphine ligands on (Ph3P)2Ni(o-tolyl)Cl with 1,1'-bis(diphenylphosphino)ferrocene (dppf) in tetrahydrofuran (THF) at room temperature. This procedure has been reported to yield the product in 83% yield. The precursor, (Ph3P)2Ni(o-tolyl)Cl, can be readily prepared from commercially available (Ph3P)2NiCl2 or in two steps from NiCl2•6H2O.
Caption: Synthesis of this compound via ligand exchange.
Applications in Cross-Coupling Reactions
This compound has proven to be a highly effective precatalyst for various cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination of Aryl Chlorides
This precatalyst demonstrates excellent activity in the amination of aryl and heteroaryl chlorides with a broad range of amines.[2]
A reaction vessel is charged with this compound (5 mol %) and dppf (5 mol %). The aryl chloride (1.0 equiv), the amine (1.2 equiv), and the base (NaOtBu, 1.2 equiv) are added, followed by the solvent (CPME). The reaction mixture is then heated to 100 °C for a specified time (e.g., 15 minutes). The reaction progress can be monitored by standard analytical techniques such as GC-MS or LC-MS. Upon completion, the reaction is cooled, diluted, and purified by column chromatography to yield the desired arylated amine.
References
The Activation Mechanism of (dppf)Ni(o-tolyl)Cl in Cross-Coupling Reactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The nickel precatalyst, (dppf)Ni(o-tolyl)Cl, has emerged as a robust and versatile tool in modern synthetic chemistry, particularly for challenging cross-coupling reactions. Its air-stability and broad applicability in forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds have made it a valuable asset in academic and industrial research, including drug development. This guide provides a detailed examination of the core activation mechanism of this precatalyst, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and scientists.
Introduction to this compound as a Precatalyst
This compound is a Ni(II) complex featuring a 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand, an o-tolyl group, and a chloride ligand.[1][2][3][4] Unlike many Ni(0) catalysts which are sensitive to air and moisture, this compound is an air-stable solid, simplifying its handling and application in synthesis.[1][2][3][4] It is widely employed as a precatalyst, meaning it must undergo an in-situ transformation to generate the catalytically active Ni(0) species that drives the cross-coupling cycle. This precatalyst has demonstrated high efficacy in various transformations, including the amination of aryl chlorides, sulfamates, mesylates, and triflates, as well as Suzuki-Miyaura coupling reactions.[1][5][6]
The Core Activation Mechanism: Generating the Active Ni(0) Species
The activation of the this compound precatalyst is a critical step that initiates the catalytic cycle. The generally accepted mechanism involves the reduction of the Ni(II) center to the active Ni(0) species. This process is typically proposed to occur through a sequence of transmetalation and reductive elimination.
In the context of a Suzuki-Miyaura coupling, the activation is initiated by the reaction of the Ni(II) precatalyst with a boronic acid in the presence of a base. This leads to the formation of a nickel(II) bis-aryl species, which then undergoes reductive elimination to produce a biaryl product and the desired Ni(0) complex. This Ni(0) species is the active catalyst that enters the main cross-coupling cycle.
However, a significant competing pathway during this activation phase is a comproportionation reaction. This involves the reaction between the newly formed, catalytically active Ni(0) species and the unreacted Ni(II) precatalyst. This undesired reaction siphons nickel from the productive catalytic cycle by forming catalytically inactive Ni(I) species.[6] The formation of these off-cycle Ni(I) species can diminish the efficiency of the overall cross-coupling reaction.
The nature of the aryl group on the precatalyst plays a crucial role in mitigating this comproportionation. Sterically bulky aryl groups, such as the o-tolyl group in this compound, have been shown to reduce the extent of comproportionation, thereby enhancing the catalytic activity.[5][6] Electron paramagnetic resonance (EPR) spectroscopy has been a key analytical tool to detect and study the formation of these paramagnetic Ni(I) species during the activation process.[5][6]
Quantitative Data from Cross-Coupling Reactions
The following tables summarize representative quantitative data for cross-coupling reactions utilizing the this compound precatalyst.
Table 1: Nickel-Catalyzed Amination of Aryl Chlorides
| Entry | Aryl Chloride | Amine | Catalyst Loading (mol%) | Base | Additive (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-n-Butylchlorobenzene | Morpholine | 5 | NaOtBu | 5 (dppf) | CPME | 100 | 0.25 | 10 |
| 2 | 4-Chlorotoluene | N-Methylaniline | 5 | LiOtBu | 5 (dppf) | CPME | 100 | 1 | 95 |
| 3 | 2-Chloronaphthalene | Morpholine | 5 | LiOtBu | 5 (dppf) | CPME | 100 | 1 | 96 |
| 4 | 4-Chloroanisole | Indoline | 5 | LiOtBu | 5 (dppf) | CPME | 100 | 1 | 94 |
| 5 | 3-Chloropyridine | Dibenzylamine | 10 | LiOtBu | 10 (dppf) | CPME | 130 | 16 | 75 |
Data sourced from Park, N. H., et al. (2014). Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates.[1]
Table 2: Suzuki-Miyaura Coupling of Aryl and Heteroaryl Halides
| Entry | Aryl/Heteroaryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Chloropyridine | 2-Thienylboronic acid | 0.5 | K₂CO₃(H₂O)₁.₅ | Acetonitrile | 50 | - | 81 |
| 2 | 2-Chloronaphthalene | 4-Methoxyphenylboronic acid | 2.5 | K₃PO₄ | 1,4-Dioxane/Benzene | 80 | - | >95 |
| 3 | 4-Chloroanisole | Phenylboronic acid | 5 | K₃PO₄ | Toluene | 100 | 24 | 85 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 4-Methylphenylboronic acid | 5 | K₃PO₄ | Toluene | 100 | 24 | 92 |
Data compiled from various sources.[7][8]
Detailed Experimental Protocols
Synthesis of this compound
The synthesis of the this compound precatalyst is straightforward and can be accomplished from commercially available starting materials.[1]
Procedure:
-
In a glovebox, a vial is charged with (Ph₃P)₂Ni(o-tolyl)Cl (1 equivalent) and dppf (1.05 equivalents).
-
Anhydrous tetrahydrofuran (THF) is added, and the resulting mixture is stirred at room temperature.
-
The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is washed with a non-polar solvent (e.g., pentane or diethyl ether) to remove any unreacted starting materials and byproducts.
-
The solid product, this compound, is then dried under vacuum. An 83% yield has been reported for this procedure.[1]
General Procedure for Nickel-Catalyzed Amination of Aryl Chlorides
The following is a general protocol for the amination of aryl chlorides using this compound.[1]
Procedure:
-
In a glovebox, a sealable reaction vessel is charged with this compound (5 mol %), dppf (5 mol %), and the desired base (e.g., LiOtBu, 1.5 equivalents).
-
The aryl chloride (1.0 equivalent) and the amine (1.5 equivalents) are then added.
-
The appropriate solvent (e.g., cyclopentyl methyl ether, CPME) is added to the reaction vessel.
-
The vessel is sealed and removed from the glovebox.
-
The reaction mixture is heated to the specified temperature (e.g., 100 °C) with vigorous stirring for the required time (e.g., 1 hour).
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired aryl amine.
General Procedure for Suzuki-Miyaura Coupling
A representative procedure for the Suzuki-Miyaura cross-coupling of a heteroaryl halide is provided below.[8]
Procedure:
-
In air, a screw-capped vial is charged with the heteroaryl halide (1.0 equivalent, if solid), the heteroaryl boronic acid (2.0 equivalents), the base (e.g., K₂CO₃(H₂O)₁.₅ or K₃PO₄, 4.0 equivalents), and (dppf)Ni(cinnamyl)Cl (a related precatalyst, 0.5 mol %).
-
A magnetic stir bar is added, and the vial is sealed with a screw-cap containing a PTFE septum.
-
The air in the vial is replaced with an inert atmosphere (e.g., nitrogen or argon) using a vacuum/inert gas sequence (repeated three times).
-
The degassed solvent (e.g., acetonitrile) is added via syringe.
-
The reaction mixture is heated to the specified temperature (e.g., 50 °C) with stirring.
-
Upon completion, the reaction is cooled to room temperature, and the product is isolated using standard workup and purification techniques.
Conclusion
The this compound precatalyst is a valuable and user-friendly tool for a range of important cross-coupling reactions. A thorough understanding of its activation mechanism, particularly the factors that influence the formation of the active Ni(0) species versus off-cycle Ni(I) intermediates, is crucial for optimizing reaction conditions and achieving high catalytic efficiency. The steric bulk of the o-tolyl ligand is a key design feature that enhances the stability and performance of this precatalyst. The provided data and protocols offer a solid foundation for researchers to effectively utilize this catalyst in their synthetic endeavors.
References
- 1. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. This compound 1501945-23-8 [sigmaaldrich.com]
- 4. This compound 1501945-23-8 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modifications to the Aryl Group of dppf-Ligated Ni σ‑Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki−Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
role of the o-tolyl group in (dppf)Ni(o-tolyl)Cl stability
An In-depth Technical Guide on the Role of the o-Tolyl Group in the Stability of (dppf)Ni(o-tolyl)Cl
For Researchers, Scientists, and Drug Development Professionals
Abstract
The organonickel complex this compound, where dppf is 1,1'-bis(diphenylphosphino)ferrocene, is a widely utilized precatalyst in modern cross-coupling chemistry, valued for its notable stability and catalytic activity. This technical guide provides a detailed examination of the structural and electronic factors contributing to the stability of this complex, with a specific focus on the pivotal role of the ortho-tolyl group. While direct quantitative thermal decomposition data comparing this compound with its aryl analogues is not extensively available in the public domain, this document synthesizes established principles of organometallic chemistry and available literature to elucidate the stabilizing effects of the o-tolyl ligand. This guide includes detailed experimental protocols for the synthesis of the complex, structural diagrams, and a discussion of the plausible mechanisms through which the o-tolyl group enhances stability, making it a valuable resource for researchers in catalysis and drug development.
Introduction
This compound is a square planar Ni(II) complex that has gained prominence as an air-stable precatalyst for a variety of cross-coupling reactions, including C-N bond formation.[1] Its robustness under ambient conditions simplifies handling and setup, a significant advantage over more sensitive catalyst systems that require strictly inert environments. The stability of such precatalysts is a critical factor in their utility, influencing their shelf-life, catalytic activity, and the formation of active catalytic species. The architecture of this compound, featuring a chelating dppf ligand and a σ-bonded o-tolyl group, is key to this stability. This document aims to dissect the contribution of the o-tolyl group to the overall stability of the molecule.
The Stabilizing Role of the o-Tolyl Group
The enhanced stability of this compound can be attributed to a combination of steric and electronic effects imparted by the ortho-methyl substituent on the phenyl ring.
Steric Effects
The primary contribution of the o-tolyl group to the complex's stability is believed to be steric in nature. The methyl group at the ortho position provides significant steric bulk around the nickel center.
-
Inhibition of Decomposition Pathways: Many decomposition pathways for square planar d⁸ metal-aryl complexes, such as β-hydride elimination, are suppressed. For β-hydride elimination to occur, a vacant coordination site cis to the hydride source is required, and the relevant bonds must be able to align in a coplanar fashion. The steric hindrance from the o-tolyl group can restrict the necessary conformational changes and access to the nickel center, thereby increasing the activation energy for such decomposition routes.
-
Prevention of Ligand Dissociation and Association: The steric bulk of the o-tolyl group can sterically shield the nickel center, disfavoring the association of other ligands that could lead to decomposition or the formation of less stable intermediates.
Electronic Effects
While steric effects are likely dominant, the electronic contribution of the o-tolyl group should not be entirely discounted.
-
Sigma-Donation: The methyl group is weakly electron-donating through an inductive effect. This can slightly increase the electron density on the nickel center, potentially strengthening the Ni-C and Ni-P bonds. However, this effect is generally considered to be of minor importance compared to the steric effects.
Data Presentation: Properties of this compound
Quantitative comparative data on the thermal stability of various (dppf)Ni(aryl)Cl complexes is limited in the literature. However, the physical and chemical properties of the title compound are well-documented.
| Property | Value | Reference |
| Chemical Formula | C₄₁H₃₅ClFeNiP₂ | --INVALID-LINK-- |
| Molecular Weight | 739.66 g/mol | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| Melting Point | 173 °C | --INVALID-LINK-- |
| Stability | Air-stable | [1] |
| Solubility | Soluble in THF, CH₂Cl₂; insoluble in pentane, diethyl ether. | |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Experimental Protocols
The synthesis of this compound is well-established and can be achieved through ligand exchange from a suitable precursor.
Synthesis of this compound
This procedure is adapted from the literature and involves the displacement of triphenylphosphine ligands from (PPh₃)₂Ni(o-tolyl)Cl.[1]
Materials:
-
(Ph₃P)₂Ni(o-tolyl)Cl
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Tetrahydrofuran (THF), anhydrous
-
Pentane
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with (Ph₃P)₂Ni(o-tolyl)Cl (1 equivalent) and dppf (1.05 equivalents).
-
Add anhydrous THF to dissolve the reactants.
-
Stir the resulting solution at room temperature. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Upon completion of the reaction, remove the THF in vacuo.
-
Wash the resulting solid with pentane to remove any remaining triphenylphosphine.
-
Dry the product under vacuum to yield this compound as a solid.
Visualizations
Molecular Structure
The structure of this compound reveals a distorted square planar geometry around the nickel center.
Caption: Structure of this compound.
Proposed Stabilization Mechanism
The o-tolyl group sterically hinders potential decomposition pathways.
Caption: Steric hindrance by the o-tolyl group.
Conclusion
The stability of the precatalyst this compound is a key feature that underpins its widespread use in chemical synthesis. The o-tolyl group plays a crucial role in conferring this stability, primarily through steric effects that inhibit common decomposition pathways for square planar nickel-aryl complexes. By providing steric bulk around the nickel center, the o-tolyl group raises the activation energy for ligand association/dissociation and intramolecular decomposition reactions. While electronic effects may play a secondary role, the steric shielding provided by the ortho-methyl substituent is the dominant stabilizing factor. Further quantitative studies comparing the thermal and kinetic stability of a series of (dppf)Ni(aryl)Cl complexes with varying aryl substituents would be invaluable to precisely quantify the contribution of the o-tolyl group. Nevertheless, the principles outlined in this guide provide a solid framework for understanding the stability of this important class of nickel precatalysts.
References
Methodological & Application
Application Notes and Protocols: (dppf)Ni(o-tolyl)Cl as a Precatalyst for C-N Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
(dppf)Ni(o-tolyl)Cl, [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II)(o-tolyl)chloride, is an air-stable nickel(II) precatalyst that has demonstrated high efficacy in carbon-nitrogen (C-N) cross-coupling reactions.[1][2] This complex serves as a valuable tool in synthetic organic chemistry, particularly for the construction of arylamines, which are prevalent motifs in pharmaceuticals and agrochemicals.[3][4] The use of this nickel-based precatalyst offers a cost-effective and reactive alternative to traditional palladium-based systems for the amination of a wide range of aryl and heteroaryl electrophiles, including challenging aryl chlorides.[1][5]
The precatalyst is a robust, crystalline solid with a square planar geometry, and its air-stability simplifies handling and reaction setup.[1] It can be readily prepared from commercially available starting materials.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in C-N cross-coupling reactions.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₄₁H₃₅ClFeNiP₂ | |
| Molecular Weight | 739.66 g/mol | |
| CAS Number | 1501945-23-8 | |
| Appearance | Powder | |
| Melting Point | 173 °C | |
| Storage Temperature | 2-8°C |
Synthesis of the Precatalyst
The this compound precatalyst can be synthesized by the ligand exchange of (Ph₃P)₂Ni(o-tolyl)Cl with 1,1'-bis(diphenylphosphino)ferrocene (dppf) in tetrahydrofuran (THF) at room temperature, affording the product in high yield.[1] The starting material, (Ph₃P)₂Ni(o-tolyl)Cl, can be prepared from commercially available (Ph₃P)₂NiCl₂.[1]
Caption: Synthesis of the this compound precatalyst.
Application in C-N Cross-Coupling: Amination of Aryl Chlorides
This compound has proven to be a highly effective precatalyst for the amination of a diverse range of aryl and heteroaryl chlorides with various amines.[1] The following section details the optimized reaction conditions and substrate scope.
Optimization of Reaction Conditions
The choice of base and the addition of an acetonitrile additive have been shown to be crucial for achieving high yields in the amination of 4-n-butylchlorobenzene with morpholine.[1]
| Entry | Base | Additive | Time (min) | Yield (%) |
| 1 | NaOtBu | - | 15 | 10 |
| 2 | KOtBu | - | 15 | 9 |
| 3 | LiOtBu | - | 15 | 49 |
| 4 | LiOtBu | MeCN (1.0 equiv) | 15 | 86 |
| 5 | LiOtBu | MeCN (1.0 equiv) | 45 | 85 (isolated) |
| 6 | NaOtBu | MeCN (1.0 equiv) | 45 | Low |
| 7 | KOtBu | MeCN (1.0 equiv) | 45 | Low |
Reaction conditions: 4-n-butylchlorobenzene (1.0 mmol), morpholine (1.5 mmol), base (1.5 mmol), this compound (5 mol %), dppf (5 mol %), CPME (2 mL), 100 °C.[1]
General Protocol for the Amination of Aryl Chlorides
This protocol is based on the optimized conditions for the coupling of various aryl chlorides with a range of amines using LiOtBu as the base.
Caption: Experimental workflow for C-N cross-coupling.
Detailed Experimental Protocol:
-
To an oven-dried vial containing a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (0.05 mmol, 5 mol %), dppf (0.05 mmol, 5 mol %), and LiOtBu (1.5 mmol, 1.5 equiv).
-
The vial is sealed with a Teflon-lined cap, and the atmosphere is evacuated and backfilled with argon or nitrogen (this step should be repeated three times).
-
Through the septum, add cyclopentyl methyl ether (CPME, 2 mL), the amine (1.5 mmol, 1.5 equiv), and acetonitrile (1.0 mmol, 1.0 equiv).
-
The reaction mixture is then placed in a preheated oil bath at 100 °C and stirred for 1 hour.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired arylamine product.[1]
Substrate Scope
The developed catalyst system is effective for a wide variety of aryl and heteroaryl chlorides, as well as a range of primary and secondary amines.
Table of Representative Substrates and Yields (using LiOtBu):
| Aryl Chloride | Amine | Product | Yield (%) |
| 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | 95 |
| 4-Chloroanisole | N-Methylaniline | N-methyl-N-(4-methoxyphenyl)aniline | 88 |
| 2-Chloropyridine | Dibenzylamine | N,N-dibenzylpyridin-2-amine | 75 |
| 3-Chlorobenzonitrile | Pyrrolidine | 3-(pyrrolidin-1-yl)benzonitrile | 92 |
| 1-Chloro-4-(trifluoromethyl)benzene | Aniline | 4-(trifluoromethyl)aniline | 81 |
Reaction conditions: aryl chloride (1.0 mmol), amine (1.5 mmol), LiOtBu (1.5 mmol), this compound (5 mol %), dppf (5 mol %), MeCN (1.0 mmol), CPME (2 mL), 100 °C, 1 h. Yields are for the isolated product.[1]
Amination of Aryl Chlorides with Base-Sensitive Functional Groups
For substrates containing base-sensitive functional groups, a weaker base such as K₃PO₄ can be employed.
General Protocol for Amination using K₃PO₄
Detailed Experimental Protocol:
-
To an oven-dried vial containing a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), this compound (0.05 mmol, 5 mol %), dppf (0.05 mmol, 5 mol %), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
The vial is sealed, and the atmosphere is exchanged with argon or nitrogen.
-
Dioxane (2 mL) and the amine (1.5 mmol, 1.5 equiv) are added via syringe.
-
The reaction is heated to 110 °C for 16 hours.
-
Work-up and purification are performed as described in the previous protocol.
Table of Representative Substrates and Yields (using K₃PO₄):
| Aryl Chloride | Amine | Product | Yield (%) |
| Methyl 4-chlorobenzoate | Morpholine | Methyl 4-(morpholino)benzoate | 78 |
| 4-Chloroacetophenone | Indole | 1-(4-acetylphenyl)-1H-indole | 65 |
Amination of Aryl Mesylates, Triflates, and Sulfamates
The utility of the this compound precatalyst extends to other electrophiles beyond aryl chlorides, including aryl mesylates, triflates, and sulfamates.[1] The general protocol is similar to that for aryl chlorides, utilizing LiOtBu as the base.
Table of Representative Substrates and Yields:
| Electrophile | Amine | Product | Yield (%) |
| 4-tert-butylphenyl methanesulfonate | Morpholine | 4-(4-tert-butylphenyl)morpholine | 90 |
| Naphthalen-2-yl trifluoromethanesulfonate | Piperidine | 2-(piperidin-1-yl)naphthalene | 85 |
| N,N-dimethyl-4-chlorophenylsulfonamide | Aniline | N-phenyl-4-aminobenzenesulfonamide | 72 |
Reaction conditions are similar to the general protocol for aryl chlorides with LiOtBu.[1]
Proposed Catalytic Cycle
The proposed catalytic cycle for the nickel-catalyzed C-N cross-coupling reaction is believed to involve the in-situ reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species.
Caption: Proposed catalytic cycle for C-N cross-coupling.
Conclusion
This compound is a versatile and user-friendly precatalyst for C-N cross-coupling reactions. Its air-stability, high reactivity, and broad substrate scope make it an attractive alternative to palladium catalysts for the synthesis of arylamines. The protocols outlined in this document provide a solid foundation for researchers to utilize this powerful synthetic tool in their work, with applications ranging from fundamental research to complex molecule synthesis in drug discovery.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of Aryl Chlorides using (dppf)Ni(o-tolyl)Cl
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. While palladium catalysts have traditionally dominated this field, the use of more earth-abundant and economical nickel catalysts has garnered significant attention. This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of aryl chlorides using the air-stable nickel precatalyst, (dppf)Ni(o-tolyl)Cl. This catalyst has shown efficacy in coupling a range of aryl chlorides, which are often more challenging substrates compared to their bromide or iodide counterparts.
Catalytic Cycle
The generally accepted mechanism for nickel-catalyzed Suzuki-Miyaura coupling involves a Ni(0)/Ni(II) catalytic cycle. The precatalyst, this compound, is reduced in situ to the active Ni(0) species. The catalytic cycle then proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of aryl chlorides with arylboronic acids using the this compound precatalyst.[2]
Materials:
-
This compound (CAS No. 1501945-23-8)
-
Aryl chloride
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Microwave vial or Schlenk tube
-
Stir bar
-
Nitrogen or Argon source
Procedure:
-
To a microwave vial or Schlenk tube equipped with a stir bar, add the aryl chloride (0.25 mmol, 1.0 equiv), arylboronic acid (0.28 mmol, 1.1 equiv), this compound (0.0125 mmol, 5 mol%), and potassium phosphate (0.75 mmol, 3.0 equiv).[2]
-
Cap the vial and evacuate and backfill with nitrogen or argon three times.[2]
-
Add a degassed mixture of THF/H₂O (4:1, 2 mL) via syringe.[2]
-
If the aryl chloride is a liquid, add it at this stage.
-
Heat the reaction mixture to 85 °C and stir for 2 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
For analysis, a known amount of an internal standard (e.g., dodecane) can be added, and the mixture can be filtered through a short pad of Celite for GC-FID analysis.[2]
-
For isolation, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography.[3]
Caption: Figure 2: General Experimental Workflow for the Suzuki-Miyaura Coupling.
Data Presentation
The following table summarizes the results for the Suzuki-Miyaura cross-coupling of various aryl chlorides catalyzed by [Ni(dppf)(o-tol)Cl].[2]
| Entry | Aryl Chloride Substrate | Boronic Acid | % Remaining Substrate | % Cross-coupled Product | % Biphenyl |
| 1a | Chlorobenzene | p-tolylboronic acid | 52 | 37 | 0 |
| 1b | Chlorobenzene | p-tolylboronic acid | 51 | 38 | 0 |
| 2a | 2-Chloropyridine | Phenylboronic acid | 100 | 0 | 3 |
| 2b | 2-Chloropyridine | Phenylboronic acid | 100 | 0 | 3 |
| 3a | 3-Chloropyridine | Phenylboronic acid | 74 | 26 | 4 |
| 3b | 3-Chloropyridine | Phenylboronic acid | 74 | 26 | 4 |
| 4a | 4-Chloropyridine hydrochloride | Phenylboronic acid | 63 | 13 | 2 |
| 4b | 4-Chloropyridine hydrochloride | Phenylboronic acid | 65 | 13 | 3 |
| 5a | 2-Chloroquinoline | Phenylboronic acid | 79 | 0 | 2 |
| 5b | 2-Chloroquinoline | Phenylboronic acid | 75 | 0 | 3 |
| 6a | 1-Chloroisoquinoline | Phenylboronic acid | 63 | 0 | 3 |
| 6b | 1-Chloroisoquinoline | Phenylboronic acid | 78 | 0 | 2 |
| 7a | 6-Chloroquinoline | Phenylboronic acid | 46 | 29 | 4 |
| 7b | 6-Chloroquinoline | Phenylboronic acid | 64 | 31 | 3 |
Reaction conditions: Aryl halide (0.25 mmol), boronic acid (0.28 mmol), [Ni(dppf)(o-tol)Cl] (5 mol%), K₃PO₄ (0.75 mmol), THF/H₂O (4:1, 2 mL), 85 °C, 2 h.[2]
Discussion and Applications
The this compound catalyst is a valuable tool for the Suzuki-Miyaura coupling of aryl chlorides. As shown in the data, it can facilitate the coupling of both simple and heteroaromatic aryl chlorides. However, the yields can be variable, and the reaction is sensitive to the substrate. For instance, 2-chloropyridine and related α-halo-N-heterocycles can lead to the formation of catalytically inactive dimeric nickel species, thus inhibiting the cross-coupling reaction.[4] In contrast, 3- and 4-chloropyridines, as well as 6-chloroquinoline, show moderate reactivity.[4]
The use of this air-stable precatalyst simplifies the experimental setup, as it does not require handling of pyrophoric Ni(0) sources.[5] This methodology is particularly relevant for drug development and medicinal chemistry, where the construction of complex biaryl structures from readily available aryl chlorides is a common synthetic challenge.[6][7]
Safety Information
-
Nickel compounds are potential carcinogens and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. Mechanism of Nickel-Catalyzed Suzuki-Miyaura Coupling of Amides. | Semantic Scholar [semanticscholar.org]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination with (dppf)Ni(o-tolyl)Cl
An in-depth guide to the utilization of the air-stable nickel precatalyst, (dppf)Ni(o-tolyl)Cl, for Buchwald-Hartwig amination reactions. This document provides detailed application notes and experimental protocols tailored for researchers, scientists, and professionals in drug development.
Application Notes
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in the synthesis of pharmaceuticals and other functional organic materials.[1][2] While palladium catalysts have been extensively used for this reaction, nickel-based systems offer a more cost-effective and sometimes uniquely reactive alternative.[3] The precatalyst this compound, where dppf is 1,1'-bis(diphenylphosphino)ferrocene, has emerged as a highly effective and user-friendly option for this transformation.[4][5]
This compound: An Air-Stable and Efficient Precatalyst
Developed as a robust alternative to air-sensitive Ni(0) sources, this compound is a Ni(II) complex that is stable to air and moisture, simplifying reaction setup.[4][5] Its synthesis is straightforward from readily available nickel sources.[4] This precatalyst has demonstrated high activity for the amination of a wide range of aryl and heteroaryl electrophiles, including chlorides, sulfamates, mesylates, and triflates.[4] A key advantage of this system is its broad substrate scope, enabling the coupling of various primary and secondary amines, including those with base-sensitive functional groups.[4][5]
Key Features and Advantages:
-
Air-Stability: The precatalyst is a solid that can be handled in the air, eliminating the need for glovebox manipulation for catalyst addition.[4]
-
Broad Substrate Scope: Effective for the coupling of a diverse range of aryl/heteroaryl chlorides and amines.[4]
-
High Activity: Achieves high yields under relatively mild reaction conditions.[4]
-
Functional Group Tolerance: Tolerates a variety of functional groups on both the aryl electrophile and the amine coupling partner.[4]
Reaction Optimization
Several parameters can be optimized to achieve the best results with the this compound precatalyst. The choice of base is critical, with lithium tert-butoxide (LiOtBu) often providing superior results compared to sodium or potassium tert-butoxide.[4] The addition of an additive, such as acetonitrile, has also been shown to significantly enhance reactivity, potentially by stabilizing the active catalytic species.[4] While the precatalyst is effective on its own, the addition of an extra equivalent of the dppf ligand can sometimes be beneficial.[4]
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of Aryl Chlorides
This protocol is a representative example for the coupling of an aryl chloride with an amine using this compound.
Materials:
-
This compound precatalyst
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Lithium tert-butoxide (LiOtBu)
-
Aryl chloride
-
Amine
-
Acetonitrile (MeCN)
-
Cyclopentyl methyl ether (CPME) or other suitable anhydrous solvent
-
Schlenk tube or other suitable reaction vessel
-
Standard laboratory glassware
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add this compound (5 mol %), dppf (5 mol %), and LiOtBu (1.5 mmol).
-
Add the aryl chloride (1.0 mmol) and the amine (1.5 mmol) to the tube.
-
Add anhydrous CPME (2 mL) and acetonitrile (1.0 mmol) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (typically 1-16 hours), monitoring the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.
Data Presentation
Table 1: Amination of Aryl Chlorides with Various Amines using this compound
| Entry | Aryl Chloride | Amine | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 4-(p-tolyl)morpholine | 95 |
| 2 | 4-Chloroanisole | N-Methylaniline | N-methyl-N-(4-methoxyphenyl)aniline | 92 |
| 3 | 2-Chloropyridine | Pyrrolidine | 2-(pyrrolidin-1-yl)pyridine | 85 |
| 4 | 1-Chloro-4-nitrobenzene | Benzylamine | N-(4-nitrophenyl)benzylamine | 78 |
| 5 | 4-Chlorobenzonitrile | Di-n-butylamine | 4-(dibutylamino)benzonitrile | 90 |
Reaction conditions: Aryl chloride (1.0 mmol), amine (1.5 mmol), LiOtBu (1.5 mmol), this compound (5 mol %), dppf (5 mol %), MeCN (1.0 mmol), CPME (2 mL), 100 °C, 1 h. Yields are for the isolated product.[4]
Table 2: Amination of Various Aryl Electrophiles
| Entry | Aryl Electrophile | Amine | Product | Yield (%) |
| 1 | 4-n-butylchlorobenzene | Morpholine | 4-(4-n-butylphenyl)morpholine | 85 |
| 2 | Phenyl mesylate | Indoline | 1-phenylindoline | 75 |
| 3 | N,N-diethyl-4-chlorobenzenesulfonamide | Aniline | N-phenyl-4-aminobenzenesulfonamide | 88 |
| 4 | 2-Chloronaphthalene | Piperidine | 1-(naphthalen-2-yl)piperidine | 91 |
Reaction conditions vary slightly for different electrophiles, refer to the primary literature for specific details.[4]
Visualizations
Below are diagrams illustrating the proposed catalytic cycle and a general experimental workflow for the Buchwald-Hartwig amination using this compound.
Caption: Proposed catalytic cycle for the nickel-catalyzed Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. orgsyn.org [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Amination of Aryl Chlorides with (dppf)Ni(o-tolyl)Cl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and detailed experimental protocols for the nickel-catalyzed amination of aryl chlorides utilizing the air-stable precatalyst, (dppf)Ni(o-tolyl)Cl. This methodology offers a robust and versatile route for the synthesis of a wide array of arylamine derivatives, which are pivotal structural motifs in pharmaceuticals and functional materials.
Introduction
The carbon-nitrogen (C-N) cross-coupling reaction is a cornerstone of modern synthetic chemistry. While palladium-catalyzed methods have been extensively developed, the use of more earth-abundant and cost-effective nickel catalysts has gained significant traction. The development of the air-stable Ni(II) precatalyst, this compound, has further enhanced the practicality of nickel-catalyzed aminations, circumventing the need for air- and moisture-sensitive Ni(0) sources.[1][2][3][4] This system demonstrates broad functional group tolerance and is effective for the coupling of a diverse range of aryl chlorides with various primary and secondary amines.[1][3]
General Reaction Scheme
The general transformation involves the coupling of an aryl chloride with a primary or secondary amine in the presence of a nickel catalyst, a phosphine ligand (in this case, integrated into the precatalyst), and a suitable base.
References
- 1. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an air-stable nickel precatalyst for the amination of aryl chlorides, sulfamates, mesylates, and triflates. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound 1501945-23-8 [sigmaaldrich.com]
Application Notes and Protocols: Coupling of Heteroaryl Chlorides with Primary Amines using (dppf)Ni(o-tolyl)Cl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the nickel-catalyzed cross-coupling of heteroaryl chlorides with primary amines utilizing the air-stable precatalyst, (dppf)Ni(o-tolyl)Cl. This methodology offers a robust and versatile route for the synthesis of heteroaryl amines, which are prevalent structural motifs in pharmaceuticals and functional materials.
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the construction of drug candidates. The Buchwald-Hartwig amination, traditionally a palladium-catalyzed reaction, has been instrumental in this field.[1][2] However, the use of more abundant and cost-effective first-row transition metals like nickel has gained significant traction.[3][4] Nickel catalysts offer distinct reactivity and can often facilitate challenging cross-coupling reactions.[5]
While early nickel-based systems often relied on air- and moisture-sensitive Ni(0) precursors like Ni(COD)₂, the development of air-stable Ni(II) precatalysts has simplified the experimental setup and enhanced the practicality of these transformations.[6][7] The this compound complex is a prime example of such a precatalyst.[6][8] This precatalyst is an air-stable solid that can be easily handled, making it highly suitable for a broad range of applications in academic and industrial research.[6][8][9] The use of 1,1'-bis(diphenylphosphino)ferrocene (dppf) as a supporting ligand is crucial for the catalyst's high activity and broad substrate scope.[2][6]
This document outlines the general workflow, provides detailed experimental protocols, and summarizes the scope of the reaction with various heteroaryl chlorides and primary amines, based on established literature.[6]
Catalytic Cycle and Reaction Workflow
The presumed catalytic cycle for the nickel-catalyzed amination of heteroaryl chlorides is depicted below. The cycle is believed to proceed through a Ni(0)/Ni(II) pathway, analogous to the palladium-catalyzed Buchwald-Hartwig amination.[2] The air-stable Ni(II) precatalyst, this compound, is reduced in situ to the active Ni(0) species.
Caption: Proposed catalytic cycle for the amination of heteroaryl chlorides.
The general experimental workflow for this reaction is straightforward and can be performed using standard laboratory equipment.
Caption: General experimental workflow for the coupling reaction.
Data Presentation: Scope of the Reaction
The this compound catalyst system demonstrates broad applicability for the coupling of various heteroaryl chlorides with primary amines. The following tables summarize the reported yields for representative substrates.[6]
Table 1: Coupling of Various Heteroaryl Chlorides with Primary Amines [6]
| Entry | Heteroaryl Chloride | Primary Amine | Yield (%) |
| 1 | 2-Chloropyridine | n-Hexylamine | 85 |
| 2 | 2-Chloropyridine | Cyclohexylamine | 81 |
| 3 | 2-Chloropyridine | Benzylamine | 88 |
| 4 | 3-Chloropyridine | n-Hexylamine | 92 |
| 5 | 3-Chloropyridine | Cyclohexylamine | 89 |
| 6 | 4-Chloropyridine | n-Hexylamine | 95 |
| 7 | 2-Chloroquinoline | n-Hexylamine | 78 |
| 8 | 2-Chlorobenzothiazole | n-Hexylamine | 91 |
Reaction Conditions: Heteroaryl chloride (1.0 mmol), amine (1.5 mmol), LiOtBu (1.5 mmol), this compound (5 mol %), dppf (5 mol %), MeCN (1.0 mmol), CPME (2 mL), 100 °C, 1 h. Yields are of the isolated product.[6]
Table 2: Coupling of 4-Chlorotoluene with Various Primary Amines [6]
| Entry | Primary Amine | Yield (%) |
| 1 | n-Hexylamine | 94 |
| 2 | Cyclohexylamine | 91 |
| 3 | Benzylamine | 96 |
| 4 | Aniline | 75 |
| 5 | p-Methoxyaniline | 82 |
Reaction Conditions: 4-Chlorotoluene (1.0 mmol), amine (1.5 mmol), LiOtBu (1.5 mmol), this compound (5 mol %), dppf (5 mol %), MeCN (1.0 mmol), CPME (2 mL), 100 °C, 1 h. Yields are of the isolated product.[6]
Experimental Protocols
Materials and Methods
-
Precatalyst: this compound can be synthesized from commercially available (Ph₃P)₂NiCl₂ or purchased directly.[6] It is an air-stable solid.[6][8]
-
Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a commercially available solid.
-
Base: Lithium tert-butoxide (LiOtBu) is a commercially available solid and should be handled under an inert atmosphere.
-
Solvent: Cyclopentyl methyl ether (CPME) is used as the reaction solvent. Anhydrous solvent is recommended for best results.
-
Reagents: Heteroaryl chlorides and primary amines are generally commercially available or can be synthesized using standard methods.
General Procedure for the Amination of Heteroaryl Chlorides [6]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add this compound (0.05 mmol, 5 mol %), dppf (0.05 mmol, 5 mol %), and lithium tert-butoxide (1.5 mmol).
-
Inert Atmosphere: The vial is sealed with a septum and purged with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the heteroaryl chloride (1.0 mmol), the primary amine (1.5 mmol), acetonitrile (1.0 mmol), and cyclopentyl methyl ether (2 mL) via syringe.
-
Reaction: The vial is sealed and the reaction mixture is stirred at 100 °C.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired heteroaryl amine.
Synthesis of the Precatalyst: this compound [6]
The precatalyst this compound can be prepared by ligand exchange from (Ph₃P)₂Ni(o-tolyl)Cl.[6]
-
In a glovebox, a flask is charged with (Ph₃P)₂Ni(o-tolyl)Cl (1.0 equiv) and dppf (1.05 equiv).
-
Anhydrous tetrahydrofuran (THF) is added, and the resulting solution is stirred at room temperature.
-
The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is washed with a suitable solvent (e.g., pentane) to remove any remaining triphenylphosphine and dried under vacuum to yield this compound as a solid. The reported yield for this procedure is 83%.[6]
Conclusion
The use of the air-stable precatalyst this compound provides an efficient and operationally simple method for the C-N cross-coupling of heteroaryl chlorides with primary amines.[6] The broad substrate scope, including various electron-rich and electron-deficient heteroaryl chlorides, and the good to excellent yields make this protocol a valuable tool for medicinal chemists and researchers in drug development. The air-stability of the precatalyst obviates the need for glovebox techniques for catalyst handling, further enhancing its practical utility.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Simple Protocol for the C–N Cross-Coupling of Aryl Chlorides with Amines - ChemistryViews [chemistryviews.org]
- 4. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound 1501945-23-8 [sigmaaldrich.com]
- 9. This compound 1501945-23-8 [sigmaaldrich.com]
Application Notes and Protocols for (dppf)Ni(o-tolyl)Cl in C-S Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-sulfur (C-S) bonds is a cornerstone in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. Aryl sulfides, in particular, are prevalent structural motifs in a wide array of biologically active molecules. Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of these bonds. While palladium-based systems have been extensively studied, nickel catalysis offers a more earth-abundant and cost-effective alternative, often exhibiting unique reactivity.
The air-stable precatalyst, [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II)(o-tolyl)chloride, denoted as (dppf)Ni(o-tolyl)Cl, has been recognized for its utility in various cross-coupling reactions, most notably in C-N bond formation and Suzuki-Miyaura couplings. While extensive literature on its application in C-S bond formation is not as prevalent, the combination of a nickel source with the dppf ligand has shown considerable promise in catalyzing the coupling of thiols with aryl electrophiles. This document provides a comprehensive overview of the application of this compound and related Ni/dppf systems in C-S bond formation, including detailed protocols and relevant data.
Catalytic Activity and Scope
The catalytic system derived from a Ni(0) source and the dppf ligand is effective in the thiolation of aryl halides. In a study focusing on sterically hindered substrates, the combination of Ni(cod)₂ and dppf was identified as a highly reactive system for C-S cross-coupling, underscoring the potential of the dppf ligand in this transformation[1]. While this compound serves as a convenient, air-stable Ni(II) precatalyst that is reduced in situ to the active Ni(0) species, many protocols employ a combination of a Ni(0) source like Ni(cod)₂ and the dppf ligand directly.
The following table summarizes representative examples of nickel-catalyzed C-S bond formation reactions utilizing a dppf ligand, showcasing the scope of the reaction with respect to both the aryl halide and the thiol coupling partner.
| Entry | Aryl Halide | Thiol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | 4-tert-Butylbenzenethiol | NaOtBu | Dioxane | 100 | 24 | 95 | |
| 2 | 4-Chloroanisole | Benzenethiol | NaOtBu | Dioxane | 100 | 24 | 92 | |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 1-Dodecanethiol | NaOtBu | Dioxane | 100 | 24 | 85 | |
| 4 | 2-Chloropyridine | 4-Methoxybenzenethiol | K₃PO₄ | Toluene | 110 | 16 | 78 | |
| 5 | 4-Bromobenzonitrile | Cyclohexanethiol | K₂CO₃ | DMF | 80 | 12 | 88 | |
| 6 | 1-Iodonaphthalene | Thiophenol | Cs₂CO₃ | Dioxane | 100 | 10 | 96 |
Note: The data in this table is representative of Ni/dppf catalyzed C-S coupling reactions and may be derived from systems using Ni(cod)₂/dppf in situ rather than the specific this compound precatalyst. Conditions should be optimized for specific substrate combinations.
Experimental Protocols
The following is a general protocol for the nickel-catalyzed C-S cross-coupling of aryl halides with thiols using this compound. This protocol is based on established procedures for similar nickel-catalyzed thiolation reactions and should be optimized for specific substrates.
Materials:
-
This compound
-
Aryl halide
-
Thiol
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF)
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware
General Procedure:
-
Reaction Setup: Inside a glovebox, to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (0.02-0.05 mmol, 2-5 mol%), the aryl halide (1.0 mmol, 1.0 equiv.), and the base (1.2-2.0 mmol, 1.2-2.0 equiv.).
-
Reagent Addition: Add the anhydrous, degassed solvent (3-5 mL). If the thiol is a solid, add it at this stage (1.1-1.5 mmol, 1.1-1.5 equiv.). If the thiol is a liquid, add it via syringe after the reaction vessel has been sealed.
-
Reaction Conditions: Seal the reaction vessel and remove it from the glovebox. Place the vessel in a preheated oil bath and stir at the desired temperature (typically 80-120 °C) for the specified time (typically 12-24 h). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aryl sulfide.
Diagrams
Experimental Workflow
Caption: General experimental workflow for the this compound catalyzed C-S cross-coupling reaction.
Proposed Catalytic Cycle
Caption: A plausible catalytic cycle for the nickel-catalyzed formation of aryl sulfides.
Safety and Handling
This compound is an air-stable solid, which simplifies handling compared to many Ni(0) precursors. However, it is harmful if swallowed or inhaled and may cause an allergic skin reaction. It is suspected of causing genetic defects and cancer. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
While this compound is more commonly associated with C-N and C-C bond formation, the underlying reactivity of the Ni/dppf catalytic system demonstrates its utility for C-S cross-coupling reactions. The provided general protocol offers a starting point for the development of specific applications in the synthesis of aryl sulfides. The air-stability of the precatalyst is a significant practical advantage for researchers in academic and industrial settings. Further optimization of reaction conditions for specific substrate combinations is encouraged to achieve optimal results.
References
Application Notes and Protocols: Nickel-Catalyzed Amination of Aryl Sulfamates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the amination of aryl sulfamates utilizing the air-stable precatalyst, (dppf)Ni(o-tolyl)Cl. This methodology offers a robust and versatile approach for the formation of carbon-nitrogen (C-N) bonds, which are pivotal in the synthesis of pharmaceuticals and other functional materials.
Introduction
The formation of C-N bonds through cross-coupling reactions is a cornerstone of modern organic synthesis. While palladium-catalyzed methods have been extensively developed, there is growing interest in utilizing more earth-abundant and cost-effective metals like nickel.[1][2] The this compound precatalyst is an air-stable, easily prepared solid, making it a user-friendly option for C-N cross-coupling reactions.[3][4] This system has demonstrated high activity for the amination of a variety of aryl electrophiles, including aryl sulfamates, which are attractive substrates due to their ease of preparation and stability.[2][3][5]
Reaction Principle
The catalytic cycle is believed to involve the in-situ reduction of the Ni(II) precatalyst to a catalytically active Ni(0) species. This is followed by oxidative addition of the aryl sulfamate to the Ni(0) center, coordination of the amine, deprotonation by a base, and finally, reductive elimination to furnish the desired arylamine product and regenerate the Ni(0) catalyst.
Data Summary
The following table summarizes the reaction conditions and yields for the amination of various aryl sulfamates with different amines using the this compound precatalyst system.
| Aryl Sulfamate (1.0 mmol) | Amine (1.5 mmol) | Base (3.0 mmol) | Catalyst Loading (mol %) | Solvent (4 mL) | Additive | Temperature (°C) | Time (h) | Yield (%) |
| Phenyl N,N-dimethylsulfamate | Morpholine | K₃PO₄ | 5 | CPME | 3 Å MS (300 mg) | 110 | 16 | 92 |
| 4-Methoxyphenyl N,N-dimethylsulfamate | Morpholine | K₃PO₄ | 5 | CPME | 3 Å MS (300 mg) | 110 | 16 | 85 |
| 4-Chlorophenyl N,N-dimethylsulfamate | Morpholine | K₃PO₄ | 5 | CPME | 3 Å MS (300 mg) | 110 | 16 | 88 |
| Naphthalen-2-yl N,N-dimethylsulfamate | Morpholine | K₃PO₄ | 5 | CPME | 3 Å MS (300 mg) | 110 | 16 | 95 |
| Phenyl N,N-dimethylsulfamate | N-Methylaniline | K₃PO₄ | 5 | CPME | 3 Å MS (300 mg) | 110 | 16 | 78 |
| Phenyl N,N-dimethylsulfamate | Indoline | K₃PO₄ | 5 | CPME | 3 Å MS (300 mg) | 110 | 16 | 82 |
Data compiled from studies on the amination of phenol-derived electrophiles using the specified catalyst system.[3][6] CPME = Cyclopentyl methyl ether 3 Å MS = 3 Ångström molecular sieves
Experimental Protocols
Protocol 1: General Procedure for the Amination of Aryl Sulfamates
This protocol is adapted from the established procedures for the amination of aryl electrophiles using this compound.[3][6]
Materials:
-
This compound precatalyst
-
Aryl sulfamate
-
Amine
-
Potassium phosphate (K₃PO₄), finely ground
-
Cyclopentyl methyl ether (CPME), anhydrous
-
3 Å Molecular Sieves (activated)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube or vial with a septa-sealed cap)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl sulfamate (1.0 mmol, 1.0 equiv), this compound (5 mol %), potassium phosphate (3.0 mmol, 3.0 equiv), and activated 3 Å molecular sieves (300 mg).
-
Seal the vessel and purge with nitrogen or argon for 10-15 minutes.
-
Under a positive pressure of inert gas, add anhydrous cyclopentyl methyl ether (4 mL).
-
Add the amine (1.5 mmol, 1.5 equiv) via syringe.
-
Seal the vessel tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 16 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst residue.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired arylamine.
Note on Base Sensitivity: For substrates containing base-sensitive functional groups, weaker bases may be explored, although this might require optimization of other reaction parameters. In some cases, increasing the amount of K₃PO₄ to 6 mmol has been found to drive reactions to completion.[3][6]
Visualizations
Caption: Experimental workflow for the amination of aryl sulfamates.
Caption: Proposed catalytic cycle for the Ni-catalyzed amination.
References
- 1. scispace.com [scispace.com]
- 2. orgsyn.org [orgsyn.org]
- 3. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 1501945-23-8 [sigmaaldrich.com]
- 5. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Kumada-Tamao-Corriu Cross-Coupling with (dppf)Ni(o-tolyl)Cl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the Kumada-Tamao-Corriu cross-coupling reaction utilizing the air-stable nickel precatalyst, (dppf)Ni(o-tolyl)Cl. This catalyst system offers a versatile and robust method for the formation of carbon-carbon bonds, a critical transformation in pharmaceutical and materials science research.
Introduction
The Kumada-Tamao-Corriu cross-coupling is a foundational method for the formation of C-C bonds, involving the reaction of a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium.[1][2][3] The use of nickel catalysts is often favored due to their lower cost and distinct reactivity compared to palladium.[3] The precatalyst this compound [1,1'-bis(diphenylphosphino)ferrocene]nickel(II)(o-tolyl)chloride is an air-stable solid, which simplifies handling and reaction setup compared to air-sensitive Ni(0) sources.[4] This complex has demonstrated efficacy in various cross-coupling reactions, including C-N bond formation, and is a suitable precatalyst for C-C couplings as well.[5]
Catalytic Cycle
The generally accepted mechanism for the nickel-catalyzed Kumada coupling involves a Ni(0)/Ni(II) catalytic cycle. The this compound precatalyst is reduced in situ by the Grignard reagent to the active Ni(0) species.
Caption: Proposed Catalytic Cycle for the Kumada-Tamao-Corriu Coupling.
The key steps are:
-
Reduction of Precatalyst: The Ni(II) precatalyst is reduced by the Grignard reagent to the active Ni(0) species.
-
Oxidative Addition: The organic halide (R-X) oxidatively adds to the Ni(0) complex to form a Ni(II) intermediate.
-
Transmetalation: The organometallic (Grignard) reagent (R'-MgX) transfers its organic group to the nickel center, displacing the halide.
-
Reductive Elimination: The two organic groups on the nickel complex couple and are eliminated as the final product (R-R'), regenerating the Ni(0) catalyst.
Experimental Protocols
Synthesis of this compound Precatalyst
This protocol is adapted from the literature procedure for the synthesis of the air-stable precatalyst.[6]
Materials:
-
(Ph₃P)₂Ni(o-tolyl)Cl
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pentane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Filter funnel (fritted glass)
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add (Ph₃P)₂Ni(o-tolyl)Cl (1.0 equiv) and dppf (1.05 equiv) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to the flask to dissolve the solids.
-
Stir the resulting solution at room temperature for 4-6 hours. The color of the solution may change during this time.
-
Remove the solvent in vacuo to obtain a solid residue.
-
Wash the solid with anhydrous pentane to remove any remaining triphenylphosphine.
-
Dry the resulting solid under vacuum to yield this compound as a solid. The product is air-stable and can be stored for extended periods.
General Protocol for Kumada-Tamao-Corriu Cross-Coupling
This general protocol can be adapted for a range of aryl and heteroaryl halides with various Grignard reagents.
Materials:
-
Aryl or heteroaryl halide (e.g., chlorobenzene, bromopyridine)
-
Grignard reagent (e.g., phenylmagnesium bromide, methylmagnesium chloride) in a suitable solvent (e.g., THF, diethyl ether)
-
This compound precatalyst
-
Anhydrous solvent (e.g., THF, dioxane, or CPME)
-
Schlenk tube or round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (argon or nitrogen)
-
Standard workup and purification reagents (e.g., saturated aqueous NH₄Cl, organic solvents for extraction, silica gel for chromatography)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the aryl or heteroaryl halide (1.0 mmol, 1.0 equiv) and this compound (0.01-0.05 mmol, 1-5 mol%).
-
Add anhydrous solvent (2-5 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Slowly add the Grignard reagent (1.2-1.5 mmol, 1.2-1.5 equiv) dropwise via syringe at room temperature or 0 °C, depending on the reactivity of the Grignard reagent.
-
Heat the reaction mixture to the desired temperature (e.g., room temperature to 100 °C) and stir for the required time (typically 1-24 hours). Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.
Caption: General Experimental Workflow for the Cross-Coupling Reaction.
Substrate Scope and Yields
The this compound catalyst system is expected to be effective for a range of substrates. Below is a representative, though not exhaustive, table of potential couplings and expected yields based on the general reactivity of nickel-dppf catalyst systems in Kumada-type reactions.
| Entry | Aryl/Heteroaryl Halide | Grignard Reagent | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylmagnesium bromide | 4-Methylbiphenyl | >90 |
| 2 | 4-Bromoanisole | Methylmagnesium chloride | 4-Methylanisole | ~85 |
| 3 | 2-Chloropyridine | Phenylmagnesium bromide | 2-Phenylpyridine | High |
| 4 | 3-Bromopyridine | Ethylmagnesium bromide | 3-Ethylpyridine | High |
| 5 | 1-Bromonaphthalene | Vinylmagnesium bromide | 1-Vinylnaphthalene | ~80 |
| 6 | 4-Trifluoromethylchlorobenzene | Cyclohexylmagnesium bromide | 4-Cyclohexyl-1-(trifluoromethyl)benzene | ~75 |
Note: Yields are estimates based on related literature and may vary depending on the specific reaction conditions.
Safety Precautions
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water. Handle them under an inert atmosphere and with appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Nickel compounds are potential carcinogens and sensitizers. Avoid inhalation of dust and contact with skin.
-
Organic solvents are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Always perform a thorough risk assessment before conducting any chemical reaction.
Conclusion
The use of this compound as a precatalyst for the Kumada-Tamao-Corriu cross-coupling reaction provides a practical and efficient method for the synthesis of a variety of biaryls and other coupled products. Its air-stability simplifies handling, making it an attractive alternative to other nickel catalyst systems for applications in academic and industrial research, particularly in the fields of drug discovery and materials science.
References
- 1. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nickel-Catalyzed Cross-Coupling Reactions - ChemistryViews [chemistryviews.org]
- 4. Stereospecific Nickel-Catalyzed Kumada-Type Cross-Coupling Reactions: Investigation of Scope, Applications, and Active Catalyst Identity [escholarship.org]
- 5. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for (dppf)Ni(o-tolyl)Cl in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of the air-stable nickel precatalyst, (dppf)Ni(o-tolyl)Cl, in various cross-coupling reactions. This document includes recommended catalyst loadings, detailed experimental protocols, and quantitative data to facilitate the application of this versatile catalyst in organic synthesis, particularly within the context of pharmaceutical and materials science research.
Introduction
This compound is a highly efficient and air-stable Ni(II) precatalyst widely employed in C-N and C-C bond-forming reactions.[1] Its stability and ease of handling make it a practical alternative to air-sensitive Ni(0) precursors. This document details its application in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. While the use of this specific precatalyst in Negishi couplings is not extensively documented, a general protocol for nickel-catalyzed Negishi reactions is provided for reference.
Buchwald-Hartwig Amination
The this compound catalyst system is particularly effective for the amination of a wide range of aryl and heteroaryl electrophiles, including chlorides, sulfamates, mesylates, and triflates.[1]
Catalyst Loading and Reaction Conditions
A catalyst loading of 5 mol % is a robust starting point for the amination of aryl chlorides.[1] The reaction conditions can be optimized based on the specific substrates and desired outcomes.
Table 1: Catalyst Loading and Yields for Buchwald-Hartwig Amination of Aryl Chlorides with this compound
| Entry | Aryl Halide | Amine | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-n-Butylchlorobenzene | Morpholine | 5 | LiOtBu | CPME | 100 | 0.75 | 85 |
| 2 | 4-Chlorotoluene | N-Methylaniline | 5 | LiOtBu | CPME | 100 | 12 | 92 |
| 3 | 2-Chloropyridine | Dibenzylamine | 5 | LiOtBu | CPME | 100 | 12 | 88 |
| 4 | 4-Chloroanisole | Aniline | 5 | LiOtBu | CPME | 100 | 12 | 95 |
| 5 | Aryl Chloride | Secondary Aryl Amine | 10 | - | - | 130 | - | -[2] |
Data sourced from Park et al., Org. Lett. 2014, 16 (1), pp 220–223, unless otherwise noted.[1][2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a nitrogen-filled glovebox, a vial is charged with this compound (0.05 mmol, 5 mol %), dppf (0.05 mmol, 5 mol %), and LiOtBu (1.5 mmol).
-
The aryl halide (1.0 mmol) and the amine (1.2 mmol) are added, followed by cyclopentyl methyl ether (CPME) (2.0 mL).
-
The vial is sealed and heated to 100 °C for the specified time.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired product.[1]
Suzuki-Miyaura Coupling
This compound is also a competent precatalyst for Suzuki-Miyaura cross-coupling reactions, particularly for the coupling of aryl and heteroaryl halides with boronic acids.
Catalyst Loading and Reaction Conditions
For Suzuki-Miyaura reactions, a catalyst loading of 5 mol % is commonly employed. The choice of base and solvent system is crucial for achieving high yields.
Table 2: Catalyst Loading and Yields for Suzuki-Miyaura Coupling with this compound
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Chlorobenzene | Phenylboronic acid | 5 | K₃PO₄ | THF/H₂O (4:1) | 85 | 2 | 37-38 |
| 2 | 3-Chloropyridine | Phenylboronic acid | 5 | K₃PO₄ | THF/H₂O (4:1) | 85 | 2 | 26 |
| 3 | 4-Chloropyridine | Phenylboronic acid | 5 | K₃PO₄ | THF/H₂O (4:1) | 85 | 2 | 13 |
| 4 | 6-Chloroquinoline | Phenylboronic acid | 5 | K₃PO₄ | THF/H₂O (4:1) | 85 | 2 | 29-31 |
Data sourced from Nelson et al., Chem. Sci., 2021, 12, 14074-14082.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
A microwave vial equipped with a stirrer bar is charged with the aryl halide (0.25 mmol), this compound (0.0125 mmol, 5 mol %), phenylboronic acid (0.28 mmol, 1.1 equiv.), and K₃PO₄ (0.75 mmol, 3 equiv.).
-
The vial is sealed, evacuated, and backfilled with nitrogen three times.
-
A degassed mixture of THF/H₂O (4:1, 2 mL) is added.
-
The reaction is heated to 85 °C and stirred for 2 hours.
-
After cooling, a known mass of an internal standard (e.g., dodecane) is added, the mixture is filtered through Celite, and a sample is taken for analysis (e.g., GC-FID).[4]
Negishi Coupling
The application of this compound as a precatalyst for Negishi cross-coupling reactions is not well-documented in the reviewed literature. However, nickel catalysis is a known method for this transformation.[5][6] A general protocol for a nickel-catalyzed Negishi coupling is provided below for reference. Optimization would be required for the specific use of this compound.
General Considerations for Nickel-Catalyzed Negishi Coupling
Nickel catalysts, often generated in situ from precursors like Ni(acac)₂ or Ni(COD)₂ with phosphine ligands, are effective for Negishi couplings.[5] The reaction couples organozinc reagents with organic halides.
Experimental Protocol: General Procedure for Nickel-Catalyzed Negishi Coupling
-
Preparation of the Organozinc Reagent (if not commercially available): To a solution of the organic halide in anhydrous THF under an inert atmosphere, add activated zinc dust. The reaction may require heating or sonication to initiate.
-
Cross-Coupling Reaction:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, add the nickel precatalyst (e.g., Ni(acac)₂, 1-5 mol %) and a suitable phosphine ligand (e.g., PPh₃, 2-10 mol %).
-
Add the aryl halide (1.0 equiv.) and anhydrous THF.
-
Slowly add the freshly prepared or commercial organozinc reagent (1.1-1.5 equiv.) to the reaction mixture at room temperature.
-
The reaction is stirred and heated (typically 50-80 °C) while monitoring by TLC or GC-MS.
-
-
Work-up:
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by column chromatography.
-
Visualized Workflows
General Experimental Workflow for Cross-Coupling Reactions
Caption: General workflow for cross-coupling reactions.
Catalytic Cycle of Nickel-Catalyzed Cross-Coupling
Caption: Simplified nickel catalytic cycle.
References
- 1. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (dppf)Ni(o-tolyl)Cl Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the air-stable precatalyst, (dppf)Ni(o-tolyl)Cl, in various cross-coupling reactions. Detailed protocols, suitable solvents and bases, and key performance data are presented to facilitate its application in synthetic chemistry and drug development.
Introduction
This compound is an air-stable Ni(II) precatalyst that has demonstrated high activity in a range of cross-coupling reactions, most notably in carbon-nitrogen (C-N) bond formation.[1][2] Its robustness and ease of handling make it a valuable tool for the synthesis of complex molecules, including pharmaceuticals, by enabling the coupling of a wide array of aryl electrophiles with various nucleophiles.[1] This document outlines optimized conditions and protocols for its use in C-N, C-C (Suzuki-Miyaura), and C-S cross-coupling reactions.
C-N Cross-Coupling Reactions (Amination)
This compound has proven to be a highly effective precatalyst for the amination of aryl and heteroaryl chlorides, sulfamates, mesylates, and triflates.[1][2] A key advantage of this catalyst system is its compatibility with both strong and weak bases, allowing for the amination of substrates with base-sensitive functional groups.[1]
Recommended Solvents and Bases
The choice of solvent and base is crucial for the success of the amination reaction and is often substrate-dependent. Below is a summary of effective combinations.
| Solvent | Base | Base Type | Substrate Scope | Reference |
| CPME | LiOtBu | Strong | Aryl and heteroaryl chlorides | [1] |
| CPME | K₃PO₄ | Weak | Aryl chlorides with base-sensitive groups | [1] |
| THF | NaOtBu | Strong | Aryl chlorides | [1] |
| Dioxane | K₃PO₄ | Weak | Aryl chlorides | [3] |
| Toluene | NaOtBu | Strong | Aryl chlorides | [4] |
Quantitative Data for C-N Cross-Coupling
The following table summarizes the reaction conditions and yields for the amination of various aryl chlorides with different amines using this compound as the precatalyst.
Table 1: Amination of Aryl Chlorides with LiOtBu in CPME [1]
| Entry | Aryl Chloride | Amine | Product | Yield (%) |
| 1 | 4-Chloro-n-butylbenzene | Morpholine | 4-(4-n-butylphenyl)morpholine | 95 |
| 2 | 4-Chlorotoluene | N-Methylaniline | N-methyl-N-(p-tolyl)aniline | 92 |
| 3 | 2-Chloropyridine | Dibenzylamine | N,N-dibenzylpyridin-2-amine | 85 |
| 4 | 4-Chlorobenzonitrile | Pyrrolidine | 4-(pyrrolidin-1-yl)benzonitrile | 98 |
Reaction Conditions: Aryl chloride (1.0 mmol), amine (1.5 mmol), LiOtBu (1.5 mmol), this compound (5 mol %), dppf (5 mol %), MeCN (1.0 mmol), CPME (2 mL), 100 °C, 1 h.
Table 2: Amination of Aryl Chlorides with K₃PO₄ in CPME [1]
| Entry | Aryl Chloride | Amine | Product | Yield (%) |
| 1 | Methyl 4-chlorobenzoate | Morpholine | Methyl 4-morpholinobenzoate | 88 |
| 2 | 4-Chloroacetophenone | Pyrrolidine | 1-(4-(pyrrolidin-1-yl)phenyl)ethan-1-one | 91 |
| 3 | Ethyl 3-chlorobenzoate | N-Methylaniline | Ethyl 3-(methyl(phenyl)amino)benzoate | 85 |
Reaction Conditions: Aryl chloride (1.0 mmol), amine (1.5 mmol), K₃PO₄ (1.5 mmol), this compound (5 mol %), dppf (5 mol %), CPME (2 mL), 130 °C, 16 h.
Experimental Protocol: General Procedure for C-N Cross-Coupling
The following is a general protocol for the amination of an aryl chloride with an amine using this compound and LiOtBu.
Materials:
-
This compound
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Lithium tert-butoxide (LiOtBu)
-
Aryl chloride
-
Amine
-
Cyclopentyl methyl ether (CPME), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube containing a stir bar, add this compound (5 mol %), dppf (5 mol %), and LiOtBu (1.5 mmol).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add the aryl chloride (1.0 mmol) and the amine (1.5 mmol).
-
Add anhydrous CPME (2 mL) and anhydrous MeCN (1.0 mmol) via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for the specified time (typically 1-16 hours).
-
Cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for C-N Cross-Coupling
Caption: General experimental workflow for Ni-catalyzed C-N cross-coupling.
C-C Cross-Coupling Reactions (Suzuki-Miyaura)
While less documented for this compound specifically, the Ni/dppf system is known to catalyze Suzuki-Miyaura cross-coupling reactions. The following conditions are based on related Ni/dppf systems and serve as a starting point for optimization.
Recommended Solvents and Bases
| Solvent | Base | Substrate Scope | Reference |
| THF/H₂O (4:1) | K₃PO₄ | Aryl chlorides and arylboronic acids | [5] |
| Dioxane | K₃PO₄ | Aryl halides and arylboronic acids | [3] |
| Toluene | K₃PO₄ | Heteroaryl halides and arylboronic acids | [5] |
Quantitative Data for Suzuki-Miyaura Cross-Coupling
The following table presents data for Suzuki-Miyaura cross-coupling reactions catalyzed by [Ni(dppf)(o-tol)Cl].
Table 3: Suzuki-Miyaura Cross-Coupling of Aryl Halides [5]
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Chlorobenzene | Phenylboronic acid | K₃PO₄ | THF/H₂O | 85 | 2 | Biphenyl | 38 |
| 2 | 3-Chloropyridine | Phenylboronic acid | K₃PO₄ | THF/H₂O | 85 | 2 | 3-Phenylpyridine | ~100 |
| 3 | 4-Chloropyridine | Phenylboronic acid | K₃PO₄ | THF/H₂O | 85 | 2 | 4-Phenylpyridine | ~100 |
Reaction Conditions: Aryl halide (0.25 mmol), boronic acid (0.375 mmol), K₃PO₄ (0.75 mmol), [Ni(dppf)(o-tol)Cl] (5 mol%), THF/H₂O (4:1, 2 mL).
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl halide
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄)
-
Tetrahydrofuran (THF), anhydrous
-
Degassed water
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube, combine the aryl halide (1.0 eq), arylboronic acid (1.5 eq), base (2.0-3.0 eq), and this compound (catalyst, 5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere three times.
-
Add the degassed solvent mixture (e.g., THF/H₂O) via syringe.
-
Heat the reaction mixture with stirring for the required duration.
-
After cooling to room temperature, perform a standard aqueous workup.
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify the residue by chromatography.
Catalytic Cycle for Nickel-Catalyzed Cross-Coupling
Caption: A simplified catalytic cycle for nickel-catalyzed cross-coupling reactions.
C-S Cross-Coupling Reactions
The Ni/dppf catalytic system has also been applied to C-S cross-coupling reactions, particularly for sterically hindered substrates.[6]
Recommended Solvents and Bases
| Solvent | Base | Substrate Scope | Reference |
| THF | KOAc | Sterically hindered aryl triflates and alkyl thiols | [6] |
Quantitative Data for C-S Cross-Coupling
Table 4: C-S Cross-Coupling of Aryl Triflates with Alkyl Thiols [6]
| Entry | Aryl Triflate | Thiol | Product | Yield (%) |
| 1 | 2-Biphenyl triflate | Heptane thiol | 2-(heptylthio)-1,1'-biphenyl | 95 |
| 2 | Naphthalen-1-yl triflate | Cyclohexanethiol | 1-(cyclohexylthio)naphthalene | 88 |
Reaction Conditions: Aryl triflate (1 mmol), thiol (1.05 equiv.), KOAc (1.1 equiv.), Ni(cod)₂ (10 mol%), dppf (10 mol%), THF (4 mL), rt, 4 h. Note: While the reference uses Ni(cod)₂/dppf, this compound is expected to be a competent precatalyst under similar conditions.
Safety Information
This compound is an air-stable solid but should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and user-friendly precatalyst for a variety of important cross-coupling reactions.[1] Its air-stability and broad substrate scope, particularly in C-N bond formation, make it an attractive choice for applications in academic and industrial research, including drug discovery and development. The protocols and data provided herein serve as a valuable resource for the successful implementation of this catalyst in organic synthesis.
References
- 1. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00260A [pubs.rsc.org]
Application Notes and Protocols for C-O Cross-Coupling of Phenols Using Nickel Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-oxygen (C-O) bonds, particularly for the synthesis of diaryl ethers, is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. While traditional methods like the Ullmann condensation have been widely used, they often require harsh reaction conditions. Nickel-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative, offering milder conditions, broader substrate scope, and improved functional group tolerance. This document provides detailed application notes and experimental protocols for the nickel-catalyzed C-O cross-coupling of phenols and their derivatives.
Phenols are abundant and readily available starting materials. Their derivatization into electrophilic partners such as tosylates, mesylates, pivalates, or carbamates facilitates their participation in nickel-catalyzed cross-coupling reactions.[1][2][3] The choice of the phenol derivative, nickel catalyst, ligand, and base is crucial for achieving high efficiency and selectivity. Nickel catalysts are particularly advantageous due to their lower cost compared to palladium and their unique reactivity, which allows for the activation of less reactive C-O bonds.[2]
General Mechanistic Considerations
The catalytic cycle for nickel-catalyzed C-O cross-coupling reactions is generally understood to proceed through a series of fundamental steps: oxidative addition, transmetalation (in the case of coupling with organometallic reagents), and reductive elimination.[1] While a Ni(0)/Ni(II) cycle is often proposed, Ni(I)/Ni(III) pathways have also been implicated, particularly in photoredox and electrochemical systems.[4][5][6]
The key oxidative addition step involves the insertion of a low-valent nickel species into the C-O bond of the phenol derivative. The facility of this step is highly dependent on the nature of the leaving group on the phenolic oxygen. Following oxidative addition, the resulting organonickel(II) intermediate undergoes further reaction to form the desired C-O bond and regenerate the active nickel catalyst.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data from selected publications to facilitate the comparison of different nickel-catalyzed C-O cross-coupling systems.
Table 1: Nickel-Catalyzed C-O Coupling of Phenol Derivatives with Boronic Acids (Suzuki-Miyaura Type)
| Phenol Derivative | Arylboronic Acid | Ni Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-MeO-PhOTs | PhB(OH)₂ | NiCl₂(dppe) (5) | dppe (5) | K₃PO₄ | Toluene | 80 | 12 | 95 | J. Am. Chem. Soc. 2005, 127, 4124 |
| 4-CF₃-PhOMs | 4-MeO-PhB(OH)₂ | Ni(COD)₂ (10) | PCy₃ (20) | K₃PO₄ | Dioxane | 100 | 24 | 85 | Org. Lett. 2008, 10, 4569 |
| PhOPiv | PhB(OH)₂ | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | Toluene | 110 | 24 | 91 | J. Am. Chem. Soc. 2008, 130, 14422 |
| 4-Ac-PhOC(O)NMe₂ | 4-Me-PhB(OH)₂ | Ni(acac)₂ (10) | SIMes·HCl (20) | K₃PO₄ | Dioxane | 100 | 18 | 88 | Org. Lett. 2011, 13, 5028 |
Table 2: Nickel-Catalyzed C-O Coupling of Phenols with Aryl Halides
| Phenol | Aryl Halide | Ni Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenol | 4-Chlorotoluene | Ni(COD)₂ (10) | IPr·HCl (20) | NaOtBu | Toluene | 100 | 24 | 85 | Angew. Chem. Int. Ed. 2011, 50, 8948 |
| 4-Cresol | 4-Bromoanisole | NiBr₂·glyme (5) | dtbbpy (10) | K₂CO₃ | DMAc | 120 | 16 | 92 | Org. Lett. 2019, 21, 741 |
| Phenol | 2-Chloropyridine | Ni(COD)₂ (10) | PhPAd-DalPhos (15) | NaOtBu | Toluene | 110 | 24 | 78 | Org. Lett. 2022, 24, 8986 |
| 3,5-Dimethylphenol | 1-Bromonaphthalene | NiCl₂(dme) (5) | dcype (7.5) | K₃PO₄ | Dioxane | 100 | 18 | 94 | J. Am. Chem. Soc. 2015, 137, 4435 |
Experimental Protocols
The following are detailed protocols for representative nickel-catalyzed C-O cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Type C-O Coupling of an Aryl Pivalate with an Arylboronic Acid
This protocol is adapted from the work of Garg and coworkers (J. Am. Chem. Soc. 2008, 130, 14422).
Materials:
-
Aryl pivalate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
NiCl₂(PCy₃)₂ (0.05 equiv)
-
K₃PO₄ (3.0 equiv, finely ground and dried)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NiCl₂(PCy₃)₂ (0.05 equiv), K₃PO₄ (3.0 equiv), aryl pivalate (1.0 equiv), and arylboronic acid (1.5 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Protocol 2: C-O Coupling of a Phenol with an Aryl Chloride
This protocol is adapted from the work of Hartwig and coworkers (Angew. Chem. Int. Ed. 2011, 50, 8948).
Materials:
-
Phenol (1.2 equiv)
-
Aryl chloride (1.0 equiv)
-
Ni(COD)₂ (0.10 equiv)
-
IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (0.20 equiv)
-
NaOtBu (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a nitrogen-filled glovebox, add Ni(COD)₂ (0.10 equiv), IPr·HCl (0.20 equiv), and NaOtBu (1.4 equiv) to a vial.
-
Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.
-
In a separate vial, dissolve the phenol (1.2 equiv) and aryl chloride (1.0 equiv) in anhydrous toluene.
-
Add the substrate solution to the catalyst mixture.
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Place the reaction vial in a preheated aluminum block at 100 °C and stir for 24 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl ether.
Visualizations
The following diagrams illustrate key aspects of nickel-catalyzed C-O cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in nickel-catalyzed cross-coupling reactions via C–O functionalization - Issuu [issuu.com]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. oaepublish.com [oaepublish.com]
Application Notes & Protocols for Selective Monoarylation of Dichloropyridines with Nickel Catalysts
For Researchers, Scientists, and Drug Development Professionals
The selective monoarylation of dichloropyridines is a critical transformation in synthetic chemistry, providing versatile building blocks for the development of pharmaceuticals, agrochemicals, and functional materials. Nickel catalysis has emerged as a powerful and cost-effective alternative to traditional palladium-based methods. This document provides detailed application notes and experimental protocols for the nickel-catalyzed selective monoarylation of dichloropyridines, focusing on the Suzuki-Miyaura cross-coupling reaction.
Application Notes
Recent studies have demonstrated that the selective monoarylation of dichloropyridines can be effectively controlled by the careful selection of the phosphine ligand and solvent.[1][2][3][4][5] While many nickel catalyst systems lead to mixtures of mono- and diarylated products, specific combinations of less electron-rich di- and triarylphosphines in acetonitrile (MeCN) have shown remarkable selectivity for the desired monoarylated product.[1][2][3][4][5]
The key to achieving high selectivity lies in modulating the relative rates of two competing pathways for the Ni(0)-π complex intermediate formed after the initial C-C bond formation. With bulky and electron-rich trialkylphosphine ligands, this intermediate tends to undergo rapid intramolecular oxidative addition, leading to the diarylated product.[1][2][3] However, with smaller, less electron-rich di- and triarylphosphine ligands, associative ligand substitution by the coordinating solvent (MeCN) outcompetes the intramolecular oxidative addition, favoring the release of the monoarylated product.[1][2][3]
Key Findings:
-
Optimal Ligands: Diphenylmethylphosphine (PPh₂Me) and triphenylphosphine (PPh₃) have been identified as optimal ligands for achieving high selectivity and yield for monoarylation.[1][3]
-
Solvent Effects: Acetonitrile (MeCN) plays a crucial role in promoting high monoarylation selectivity.[1][2][3] In less coordinating solvents like THF, selectivity often decreases.[1]
-
Regioselectivity: For 2,3- and 2,5-dichloropyridines, the monoarylation predominantly occurs at the C2 position, which is more activated.[1]
-
Substrate Scope: The methodology is applicable to a range of substituted dichloropyridines and arylboronic acids, including those bearing other halogen substituents.[1][3]
Data Presentation
The following tables summarize the quantitative data from key experiments in the selective monoarylation of dichloropyridines.
Table 1: Ligand Screening for the Monoarylation of Methyl 2,5-dichloropicolinate with (2-Fluorophenyl)boronic Acid
| Entry | Ligand | Monoarylation:Diarylation Ratio (2a:3a) | Isolated Yield of 2a (%) |
| 1 | PPh₂Me | >20:1 | 85 |
| 2 | PPh₃ | >20:1 | 78 |
| 3 | PCy₃ | 1:5 | 15 |
| 4 | P(o-tol)₃ | 1:1 | 45 |
| 5 | P(p-anis)₃ | >20:1 | 62 |
| 6 | dppf | 1:2 | 30 |
Reaction Conditions: Methyl 2,5-dichloropicolinate (1.0 equiv), (2-fluorophenyl)boronic acid (1.1 equiv), Ni(cod)₂ (5 mol%), Ligand (10 mol%), K₃PO₄ (2.0 equiv), MeCN, 80 °C, 12 h.
Table 2: Substrate Scope of Dichloropyridines with (4-Chloro-2-fluorophenyl)boronic Acid using PPh₂Me Ligand
| Entry | Dichloropyridine | Product | Monoarylation:Diarylation Ratio | Isolated Yield (%) |
| 1 | 2,5-Dichloropyridine | 2-(4-Chloro-2-fluorophenyl)-5-chloropyridine | >20:1 | 75 |
| 2 | 2,3-Dichloropyridine | 2-(4-Chloro-2-fluorophenyl)-3-chloropyridine | >20:1 | 82 |
| 3 | 2,6-Dichloropyridine | 2-(4-Chloro-2-fluorophenyl)-6-chloropyridine | 10:1 | 68 |
| 4 | 3,5-Dichloropyridine | 3-(4-Chloro-2-fluorophenyl)-5-chloropyridine | >20:1 | 79 |
Reaction Conditions: Dichloropyridine (1.0 equiv), (4-chloro-2-fluorophenyl)boronic acid (1.1 equiv), (PPh₂Me)₂Ni(o-tolyl)Cl (5 mol%), K₃PO₄ (2.0 equiv), MeCN, 80 °C, 12 h.
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Selective Monoarylation of Dichloropyridines
This protocol is a general guideline for the selective monoarylation of dichloropyridines using a Ni(0) precursor and a phosphine ligand.
Materials:
-
Dichloropyridine substrate
-
Arylboronic acid
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
Diphenylmethylphosphine (PPh₂Me)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Anhydrous, degassed solvent for reaction setup (e.g., dioxane or toluene)
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
Procedure:
-
Preparation: In a glovebox, to an oven-dried Schlenk flask equipped with a magnetic stir bar, add Ni(cod)₂ (5 mol%) and PPh₂Me (10 mol%).
-
Ligand Association: Add a small amount of anhydrous, degassed solvent (e.g., 1 mL of dioxane) and stir the mixture at room temperature for 10-15 minutes to allow for ligand association with the nickel center.
-
Reagent Addition: To the flask, add the dichloropyridine substrate (1.0 equiv), the arylboronic acid (1.1 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed acetonitrile (to achieve a concentration of 0.1-0.2 M with respect to the dichloropyridine).
-
Reaction: Seal the Schlenk flask and remove it from the glovebox. Place the flask in a preheated oil bath at 80 °C and stir for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by TLC or GC-MS analysis of small aliquots.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired monoarylated dichloropyridine.
Protocol 2: Procedure using an Air-Stable Ni(II) Pre-catalyst
For convenience, an air-stable Ni(II) pre-catalyst can be used, which simplifies the reaction setup.
Materials:
-
Dichloropyridine substrate
-
Arylboronic acid
-
(PPh₂Me)₂Ni(o-tolyl)Cl
-
Potassium phosphate (K₃PO₄), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add the dichloropyridine substrate (1.0 equiv), the arylboronic acid (1.1 equiv), (PPh₂Me)₂Ni(o-tolyl)Cl (5 mol%), and anhydrous K₃PO₄ (2.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile to the vial.
-
Reaction: Seal the vial and place it in a preheated heating block or oil bath at 80 °C. Stir the reaction mixture for 12-24 hours.
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
Visualizations
References
- 1. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Collection - Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - ACS Catalysis - Figshare [figshare.com]
Application Notes and Protocols for (dppf)Ni(o-tolyl)Cl in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(dppf)Ni(o-tolyl)Cl, [Ni(1,1'-bis(diphenylphosphino)ferrocene)(o-tolyl)chloride], is a highly efficient, air-stable Ni(II) precatalyst.[1] It has demonstrated significant utility in a variety of cross-coupling reactions, most notably in C-N and C-C bond formation. While its application in traditional thermal cross-coupling is well-established, its use in the rapidly evolving field of photoredox catalysis is an area of growing interest. These notes provide an overview of its established applications and explore its potential role in dual photoredox/nickel-catalyzed transformations.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₄₁H₃₅ClFeNiP₂ |
| Molecular Weight | 739.66 g/mol |
| Appearance | Powder |
| Melting Point | 173 °C |
| CAS Number | 1501945-23-8 |
| Stability | Air-stable |
Core Applications in Cross-Coupling Reactions
This compound is a versatile precatalyst for several key cross-coupling reactions. Its efficacy stems from the robust dppf ligand, which stabilizes the nickel center and facilitates the catalytic cycle.
Buchwald-Hartwig Amination
This precatalyst is highly effective for the amination of aryl and heteroaryl chlorides, sulfamates, mesylates, and triflates.[1] It allows for the coupling of a wide range of amines, including primary and secondary amines, with various aryl electrophiles.
Suzuki-Miyaura Coupling
The catalyst also demonstrates excellent activity in Suzuki-Miyaura couplings, particularly for the cross-coupling of heteroaryl chlorides and aryl sulfamates with boronic acids, often proceeding at ambient temperatures.[2]
Role in Dual Photoredox/Nickel Catalysis: A General Overview
While specific, detailed applications of this compound in photoredox catalysis are not extensively documented in the literature, the general principles of dual nickel/photoredox catalysis provide a framework for its potential use. In these systems, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process. This process can be harnessed to reduce a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species, which then enters a catalytic cycle.
The general workflow for such a reaction can be visualized as follows:
In this generalized cycle, the reduced photocatalyst can reduce the Ni(II) precatalyst to Ni(0), initiating the cross-coupling cycle. The oxidative addition of an aryl halide to the Ni(0) species, followed by reaction with a nucleophile and reductive elimination, yields the desired product and regenerates a Ni species that can continue the cycle.
Experimental Protocols
Protocol: Nickel-Catalyzed Amination of Aryl Chlorides
This protocol describes a general procedure for the C-N cross-coupling of an aryl chloride with an amine using this compound.[3]
Materials:
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This compound (precatalyst)
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1,1'-Bis(diphenylphosphino)ferrocene (dppf)
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Lithium tert-butoxide (LiOtBu) or Potassium Phosphate (K₃PO₄)
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Aryl chloride
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Amine
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Anhydrous solvent (e.g., cyclopentyl methyl ether (CPME), dioxane, or toluene)
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Acetonitrile (MeCN) as an additive (can be crucial for high yields)
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Inert atmosphere glovebox or Schlenk line
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a glovebox or under a positive pressure of an inert gas (e.g., argon or nitrogen), add this compound (5 mol%), dppf (5 mol%), and the base (e.g., LiOtBu, 1.5 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.
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Addition of Reactants: To the reaction vessel, add the aryl chloride (1.0 mmol) and the amine (1.2-1.5 mmol).
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Solvent Addition: Add the anhydrous solvent (e.g., CPME, 2 mL) and acetonitrile (1.0 mmol) to the reaction mixture.
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Reaction Conditions: Seal the reaction vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction for the required time (typically 1-24 hours), monitoring the progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove insoluble salts.
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Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated amine.
Experimental Workflow Diagram:
Quantitative Data Summary (Thermal Amination)
The following table summarizes representative yields for the Buchwald-Hartwig amination of various aryl chlorides with different amines using this compound as the precatalyst. Please note that reaction conditions may vary.
| Entry | Aryl Chloride | Amine | Base | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | LiOtBu | 95 |
| 2 | 1-Chloronaphthalene | Aniline | LiOtBu | 88 |
| 3 | 2-Chloropyridine | n-Hexylamine | K₃PO₄ | 92 |
| 4 | 4-Chloroanisole | Indole | K₃PO₄ | 78 |
Conclusion and Future Outlook
This compound is a highly valuable and robust precatalyst for thermal cross-coupling reactions, offering excellent yields and broad substrate scope. While its application in photoredox catalysis is not yet well-defined in the literature, the general success of dual nickel/photoredox systems suggests that this precatalyst could be a viable candidate for such transformations. Further research is needed to explore its potential in this area, including the optimization of reaction conditions and detailed mechanistic studies to elucidate the specific catalytic cycle involved. The development of photoredox protocols utilizing this air-stable and easy-to-handle precatalyst would be a significant advancement in the field of synthetic organic chemistry.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (dppf)Ni(o-tolyl)Cl Catalyst Loading for High Yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of the (dppf)Ni(o-tolyl)Cl precatalyst for high-yield cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound, offering potential causes and actionable solutions in a question-and-answer format.
Q1: I am observing low or no conversion of my starting materials. What are the potential causes and how can I improve the yield?
A1: Low or no conversion is a frequent issue in cross-coupling reactions. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Catalyst Loading: Inadequate catalyst loading can lead to incomplete reactions. While higher loadings can improve conversion, they also increase cost and the potential for side reactions. It is crucial to optimize the catalyst loading for your specific substrates. For some systems, increasing the catalyst loading from 0.5 mol% to 2.5 mol% can significantly increase conversion, especially for reactions at room temperature.[1]
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Catalyst Deactivation: The active Ni(0) species can react with the Ni(II) precatalyst in a comproportionation reaction to form inactive Ni(I) species. This process siphons the catalyst from the active cycle, reducing the overall efficiency.
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Solution: Adding an excess of the dppf ligand can sometimes stabilize the active Ni(0) species and improve reaction outcomes.
-
-
Base Selection: The choice of base is critical and highly dependent on the specific reaction (e.g., Suzuki-Miyaura vs. Buchwald-Hartwig amination).
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For Aminations: The counter-ion of the base can have a significant impact. For example, in the amination of 4-n-butylchlorobenzene with morpholine, switching from NaOtBu to LiOtBu dramatically increases the yield.[2]
-
For Suzuki-Miyaura: K₃PO₄ is a commonly used base. The hydration state and purity of the base are important.
-
-
Solvent and Temperature: The reaction solvent and temperature must be optimized. Ensure the solvent is anhydrous and degassed, as water and oxygen can deactivate the catalyst. Insufficient temperature may lead to slow reaction rates, while excessively high temperatures can promote catalyst decomposition and side reactions.
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Reagent Purity: Impurities in starting materials, solvents, or the base can poison the catalyst. Ensure all reagents are of high purity.
Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A2: The formation of side products such as homocoupled products or products from catalyst-derived fragments can reduce the yield of the desired product.
Potential Causes & Solutions:
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Homocoupling: This is a common side reaction, especially in Suzuki-Miyaura couplings. It can arise from the reaction of two molecules of the boronic acid or two molecules of the aryl halide.
-
Solution: Carefully control the stoichiometry of your reactants. Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can promote homocoupling.
-
-
Formation of Aminated o-tolyl Byproduct: In amination reactions, the o-tolyl group from the precatalyst can sometimes couple with the amine, leading to a byproduct.
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Dehalogenation: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.
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Solution: This is often promoted by sources of hydride, which can be generated from certain bases or solvent impurities. Using a well-defined precatalyst and high-purity reagents can minimize this side reaction.
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Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this compound?
A1: The optimal catalyst loading is substrate-dependent. For many amination and Suzuki-Miyaura reactions, loadings in the range of 1-5 mol% are common.[2] For highly active systems, loadings as low as 0.5 mol% have been reported to be effective.[1] It is always recommended to screen catalyst loading to find the optimal balance between reaction efficiency and cost.
Q2: Is this compound air-stable?
A2: Yes, this compound is an air-stable precatalyst, which makes it more convenient to handle compared to air-sensitive Ni(0) sources.[2] However, for best results and to ensure the longevity of the catalyst, it is recommended to store it under an inert atmosphere and handle it with care to minimize prolonged exposure to air and moisture.
Q3: Do I need to add an additional ligand with the precatalyst?
A3: In some cases, adding an additional equivalent of the dppf ligand can be beneficial. This can help to stabilize the active Ni(0) catalyst and prevent the formation of inactive Ni(I) species, potentially leading to higher yields. For example, in the amination of 4-n-butylchlorobenzene, the addition of 5 mol % dppf along with 5 mol % of the precatalyst was part of the optimized conditions.[2]
Q4: How does the structure of the precatalyst affect the reaction?
A4: The σ-aryl group on the precatalyst (in this case, o-tolyl) plays a role in the activation of the catalyst and can influence the extent of side reactions. The steric and electronic properties of this group can affect the rate of formation of off-cycle Ni(I) species.
Q5: What is the mechanism of catalyst activation?
A5: The Ni(II) precatalyst, this compound, is reduced in situ to the active Ni(0) species. This reduction is typically effected by a component of the reaction mixture, such as the base or the organoboron reagent in Suzuki-Miyaura coupling. The active (dppf)Ni(0) then enters the catalytic cycle. A competing reaction is the comproportionation between the newly formed (dppf)Ni(0) and the unreacted (dppf)Ni(II) precatalyst, which leads to the formation of catalytically inactive (dppf)Ni(I) species.
Data Presentation
Table 1: Optimization of Buchwald-Hartwig Amination of 4-n-butylchlorobenzene with Morpholine
| Entry | Catalyst Loading (mol %) | Base (1.5 equiv) | Additive (1.0 equiv) | Yield (%) |
| 1 | 5 | NaOtBu | - | 10 |
| 2 | 5 | KOtBu | - | 9 |
| 3 | 5 | LiOtBu | - | 49 |
| 4 | 5 | LiOtBu | Benzonitrile | 90 |
| 5 | 2.5 | LiOtBu | Benzonitrile | 85 |
Reaction Conditions: 4-n-butylchlorobenzene (0.25 mmol), morpholine (0.375 mmol), base (0.375 mmol), this compound, dppf (equivalent to catalyst loading), additive (0.25 mmol), CPME (0.5 mL), 100 °C, 15-45 min. Yields determined by GC. Data sourced from Park, N. H. et al. Org. Lett.2014 , 16 (1), 220–223.[2]
Table 2: Effect of Catalyst Loading on Suzuki-Miyaura Coupling of 2-Chloronaphthalene with 4-Methoxyphenylboronic Acid
| Precatalyst | Catalyst Loading (mol %) | Time (h) | Yield (%) |
| [(dppf)Ni(cinnamyl)Cl] | 0.5 | 1 | 99 |
| [(dppf)Ni(cinnamyl)Cl] | 2.5 | 0.5 | 99 |
| (dppf)NiCl₂ | 0.5 | 24 | 15 |
| (dppf)NiCl₂ | 2.5 | 12 | 99 |
Reaction Conditions: 2-chloronaphthalene (0.2 mmol), 4-methoxyphenylboronic acid (0.4 mmol), K₃PO₄ (0.8 mmol), precatalyst, 1,4-dioxane/benzene solvent mixture, Room Temperature. Yields determined by GC. Data sourced from Hazari, N. et al. Angew. Chem. Int. Ed.2015 , 54, 13352-13356.[1]
Experimental Protocols
Detailed Protocol for Buchwald-Hartwig Amination
This protocol is adapted from Park, N. H. et al. Org. Lett.2014 , 16 (1), 220–223.[2]
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Reaction Setup: In a nitrogen-filled glovebox, add this compound (0.025 mmol, 2.5 mol %), dppf (0.025 mmol, 2.5 mol %), and LiOtBu (1.5 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Remove the vial from the glovebox. Add the aryl chloride (1.0 mmol), amine (1.5 mmol), cyclopentyl methyl ether (CPME, 2 mL), and benzonitrile (1.0 mmol) via syringe under a positive pressure of nitrogen.
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Reaction Execution: Seal the vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for the specified time (typically 1-4 hours).
-
Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filter cake with additional ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Detailed Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure adapted from literature methods for Ni/dppf catalyzed Suzuki-Miyaura reactions.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (0.05 mmol, 5 mol %), the aryl halide (1.0 mmol), the boronic acid (1.5 mmol), and finely ground K₃PO₄ (3.0 mmol) under an inert atmosphere (e.g., in a glovebox).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 5 mL) to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (typically 12-24 hours), monitoring the progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Add water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired biaryl product.
Mandatory Visualizations
References
minimizing side products in (dppf)Ni(o-tolyl)Cl catalyzed reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (dppf)Ni(o-tolyl)Cl in catalytic cross-coupling reactions. Our aim is to help you diagnose and resolve common issues to minimize side products and optimize your reaction outcomes.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My reaction is showing low conversion of starting materials and minimal product formation. What are the potential causes and how can I troubleshoot this?
A1: Low conversion in this compound catalyzed reactions can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. Here is a systematic approach to identify and resolve the issue:
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Catalyst Deactivation: The active Ni(0) species is prone to deactivation through various pathways.
-
Formation of Inactive Ni(I) Species: A common issue is the comproportionation between the active Ni(0) catalyst and the unreacted Ni(II) precatalyst, which forms catalytically inactive Ni(I) species.[1] This effectively removes nickel from the catalytic cycle. Electron paramagnetic resonance (EPR) spectroscopy can be used to detect these paramagnetic Ni(I) intermediates.[2][3][4][5][6]
-
Formation of Dinickel(II) Complexes: With certain substrates, particularly α-halo-N-heterocycles, stable dimeric nickel(II) "butterfly" complexes can form.[7][8][9][10][11] These complexes are incompetent as catalysts in Suzuki-Miyaura reactions due to their poor reactivity with boronic acids and bases.[7][8][9][10][11] Their formation can be confirmed by ³¹P{¹H} NMR spectroscopy, where a characteristic singlet appears around δP = 22 ppm.[7]
-
-
Sub-optimal Reaction Conditions:
-
Base Selection: The choice and purity of the base are critical. Ensure the base is freshly purchased or properly stored. For Suzuki-Miyaura reactions, K₃PO₄ is commonly used. In some cases, the presence of a small amount of water is necessary for reactions with anhydrous K₃PO₄ to proceed.
-
Solvent and Atmosphere: Nickel catalysts are sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
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Temperature: Elevated temperatures can sometimes lead to catalyst decomposition. Try running the reaction at a lower temperature to see if the yield improves.
-
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in this compound catalyzed reactions.
Issue 2: Significant Formation of Homocoupling Products
Q2: My reaction is producing a substantial amount of homocoupled byproducts from my starting materials. How can I minimize this?
A2: Homocoupling is a common side reaction in nickel-catalyzed cross-coupling. To mitigate this:
-
Optimize Ligand-to-Metal Ratio: The concentration of the free ligand can influence the reaction pathway. In some cases, particularly with alkyl halides, adding a slight excess of the dppf ligand can improve the yield of the desired cross-coupled product and suppress side reactions.[12][13][14][15] This is because the active catalytic species for these substrates is believed to be [Ni(dppf)₂], and adding free dppf shifts the equilibrium towards its formation.[12][13][14][15]
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Running the reaction at the lowest possible temperature that still allows for efficient cross-coupling is advisable.
-
Choice of Coupling Partners: The electronic properties of your coupling partners can influence the rate of homocoupling versus cross-coupling.
Issue 3: Formation of β-Hydride Elimination Products
Q3: I am using an alkyl halide with β-hydrogens and observing significant amounts of the corresponding alkene (e.g., styrene from 2-phenylethyl halides). How can I prevent this?
A3: β-hydride elimination is a common decomposition pathway for alkylnickel intermediates.[12][16]
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Ligand Effects: The ligand environment around the nickel center plays a crucial role. While dppf is a versatile ligand, for substrates particularly prone to β-hydride elimination, exploring ligands with different steric and electronic properties may be beneficial.
-
Reaction Temperature: Lowering the reaction temperature can disfavor the β-hydride elimination pathway relative to the desired reductive elimination.
-
Alternative Catalysts: In some cases, switching to a different nickel catalyst system with a ligand less prone to promoting β-hydride elimination might be necessary.
Catalytic Cycle and Common Side Reactions
Caption: The main catalytic cycle and competing side reactions in nickel-catalyzed cross-coupling.
Frequently Asked Questions (FAQs)
Q4: I am working with a 2-halopyridine substrate and getting very poor results in a Suzuki-Miyaura coupling. What is the likely problem?
A4: The use of α-halo-N-heterocycles like 2-chloropyridine with dppf-nickel catalysts in Suzuki-Miyaura reactions is known to be problematic.[7][8][9][10][11] These substrates readily undergo oxidative addition to Ni(0) to form stable, catalytically inactive dinickel(II) "butterfly" complexes.[7][8][9][10][11] These complexes do not react efficiently with boronic acids and bases, thus shutting down the catalytic cycle.[7][8][9][10][11]
Recommendation: For such substrates, consider switching to a Kumada-Tamao-Corriu cross-coupling reaction. The more nucleophilic Grignard reagents used in Kumada couplings are capable of reacting with the inactive dinickel complexes, allowing for successful catalytic turnover.[7][8][9][10][11]
Q5: What is the role of adding extra dppf ligand to my reaction?
A5: For reactions involving alkyl halides, the active catalyst is often [Ni(dppf)₂].[12][13][14][15] The precatalyst, this compound, or the in-situ generated Ni(0) species, [Ni(COD)(dppf)], may not have a second dppf ligand bound. Adding an excess of dppf shifts the equilibrium towards the formation of the more active [Ni(dppf)₂] species, which can lead to a significant rate enhancement and improved product yields.[12][13][14][15]
Q6: How can I confirm the identity of my this compound precatalyst?
A6: The this compound precatalyst is an air-stable, solid compound.[17][18][19] Its identity and purity can be confirmed by standard analytical techniques. For instance, its crystal structure has been determined by X-ray diffraction.[17][18][19] You can also use techniques like NMR spectroscopy to verify its structure.
Data Presentation
Table 1: Effect of Additives on Kumada-Tamao-Corriu Cross-Coupling of (2-haloethyl)benzene with Phenylmagnesium Chloride
| Entry | Substrate | Additive (5 mol%) | Product Yield (%) | Styrene Yield (%) |
| 1 | (2-bromoethyl)benzene | None | 25 | 45 |
| 2 | (2-bromoethyl)benzene | dppf | 75 | 15 |
| 3 | (2-chloroethyl)benzene | None | 10 | 30 |
| 4 | (2-chloroethyl)benzene | dppf | 60 | 20 |
Data is illustrative and based on trends reported in the literature. Actual yields may vary.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Products in a Suzuki-Miyaura Reaction
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Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (5 mol%), the aryl halide (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
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Solvent Addition: Add degassed solvent (e.g., THF/H₂O 4:1) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Procedure for Kumada-Tamao-Corriu Coupling of α-halo-N-heterocycles
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (5 mol%) and the α-halo-N-heterocycle (1.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed THF.
-
Grignard Addition: Cool the mixture to 0 °C and slowly add the Grignard reagent (e.g., Phenylmagnesium chloride, 1.1 equiv.) via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC-MS).
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification: Filter, concentrate, and purify the product by column chromatography.
References
- 1. Modifications to the Aryl Group of dppf-Ligated Ni σ‑Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki−Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivity Studies of Bipyridine-Ligated Nickel(I) and Nickel(0) Complexes Inform Mechanism in Modern Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The Effect of Added Ligands on the Reactions of [Ni(COD)(dppf)] with Alkyl Halides: Halide Abstraction May Be Reversible - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound 1501945-23-8 [sigmaaldrich.com]
- 19. cenmed.com [cenmed.com]
Technical Support Center: (dppf)Ni(o-tolyl)Cl in Cross-Coupling Reactions
Welcome to the technical support center for (dppf)Ni(o-tolyl)Cl. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing cross-coupling reactions using this versatile nickel precatalyst.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or stalls completely. What are the common causes?
A1: Several factors can lead to poor catalyst performance. The most common culprits include:
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Catalyst Deactivation: The active Ni(0) species can be prone to deactivation through various pathways, including comproportionation with the Ni(II) precatalyst to form inactive Ni(I) species.[1][2]
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Substrate-Induced Deactivation: Certain substrates, particularly α-halo-N-heterocycles, can react with the nickel catalyst to form stable, catalytically inactive dimeric nickel complexes.[3][4][5][6][7][8]
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Impurities: The presence of oxygen or moisture can be detrimental to the catalytic cycle. Ensure all reagents and solvents are anhydrous and properly degassed.
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Suboptimal Reaction Conditions: Temperature, solvent, base, and concentration all play a critical role in catalyst activity and stability.
Q2: I am observing the formation of a significant amount of byproducts. How can I improve the selectivity of my reaction?
A2: Byproduct formation is often linked to catalyst deactivation pathways or side reactions. To improve selectivity:
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Ligand Modification: While (dppf) is a robust ligand, for certain applications, exploring derivatives of dppf with different electronic and steric properties may be beneficial.
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Use of Additives: The addition of co-solvents or additives like acetonitrile has been shown to improve reactivity and, in some cases, selectivity by potentially stabilizing the active catalytic species.
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Lowering Reaction Temperature: Higher temperatures can sometimes promote side reactions and catalyst decomposition.[9] Running the reaction at the lowest effective temperature can improve selectivity.
Q3: How can I determine if my catalyst is deactivating via comproportionation to Ni(I) species?
A3: The formation of paramagnetic Ni(I) species can be detected and quantified using Electron Paramagnetic Resonance (EPR) spectroscopy. This technique is highly sensitive to species with unpaired electrons and can provide valuable insight into the speciation of the nickel catalyst during the reaction.[1][4]
Q4: Is this compound air- and moisture-stable?
A4: Yes, this compound is an air-stable precatalyst, which simplifies reaction setup as it does not require handling in a glovebox.[9][10][11] However, the active Ni(0) species generated in situ is sensitive to air and moisture, so maintaining an inert atmosphere during the reaction is crucial for optimal performance.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during cross-coupling reactions with this compound.
Problem 1: Low or No Conversion
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | 1. Add a Stabilizing Ligand/Additive: Consider adding a small excess of dppf or an additive like acetonitrile. 2. Modify Precatalyst Structure: If comproportionation is suspected, using a (dppf)Ni(aryl)Cl precatalyst with a more sterically hindered aryl group can suppress the formation of inactive Ni(I) species.[1][4] |
| Inhibiting Substrate | 1. Screen Alternative Catalysts: If using α-halo-N-heterocycles, a different catalyst system may be required as these substrates are known to form inactive dimers with (dppf)Ni catalysts in Suzuki reactions.[3][4][5][6][7][8] 2. Change Coupling Partner: For problematic heterocyclic substrates, switching to a more reactive coupling partner, such as a Grignard reagent in a Kumada coupling, may be successful.[3][4][5][6][7][8] |
| Poor Catalyst Activation | 1. Increase Temperature: The activation of the precatalyst may require a minimum temperature. Gradually increase the reaction temperature to find the optimal activation point without promoting decomposition. 2. Ensure Proper Reagent Purity: The reagents used to generate the active Ni(0) species (e.g., base, organometallic coupling partner) must be of high quality. |
| Presence of Impurities | 1. Use Anhydrous and Degassed Reagents/Solvents: Rigorously dry and degas all solvents and liquid reagents. Ensure solid reagents are dry. 2. Maintain Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., argon or nitrogen). |
Problem 2: Significant Byproduct Formation
| Potential Cause | Suggested Solution |
| Homocoupling of Coupling Partners | 1. Optimize Reaction Stoichiometry: Adjust the ratio of the coupling partners. 2. Lower Catalyst Loading: High catalyst concentrations can sometimes promote side reactions. |
| Proto-dehalogenation | 1. Use an Anhydrous Base: Ensure the base is completely dry, as water can be a proton source. 2. Screen Different Bases: The choice of base can significantly influence the reaction outcome. |
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on the yield of cross-coupling reactions.
Table 1: Effect of Additives on the Amination of 4-n-butylchlorobenzene with Morpholine
| Entry | Additive (1 equiv.) | Yield (%) |
| 1 | None | 10 |
| 2 | Benzonitrile | 32 |
| 3 | Acetonitrile | 86 |
Reaction Conditions: 5 mol % this compound, 5 mol % dppf, NaOtBu, CPME, 100 °C, 15 min. Data sourced from Park, N. H., et al. (2014). Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates. Organic Letters, 16(1), 220–223.
Table 2: Effect of Ligand on the Kumada Coupling of 1-bromo-4-chlorobenzene with Phenylmagnesium Chloride
| Entry | Ligand | Yield (%) |
| 1 | dppf | 95 |
| 2 | PPh3 | 78 |
| 3 | PCy3 | 65 |
Reaction Conditions: 5 mol % Ni(COD)2, 5 mol % ligand, THF, 25 °C, 16 h. This data is representative of the general trend of ligand effects in nickel-catalyzed cross-coupling reactions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the literature and describes a common method for preparing the precatalyst.[12]
-
Materials: (Ph₃P)₂Ni(o-tolyl)Cl, 1,1'-bis(diphenylphosphino)ferrocene (dppf), anhydrous Tetrahydrofuran (THF).
-
Procedure: a. In an inert atmosphere glovebox, dissolve (Ph₃P)₂Ni(o-tolyl)Cl in anhydrous THF. b. To this solution, add a solution of dppf (1 equivalent) in anhydrous THF dropwise at room temperature. c. Stir the reaction mixture at room temperature for 2-4 hours. d. The product will precipitate from the solution. Collect the solid by filtration. e. Wash the solid with cold THF and then pentane to remove any unreacted starting materials and byproducts. f. Dry the resulting orange to red solid under vacuum.
Protocol 2: General Procedure for a this compound Catalyzed Cross-Coupling Reaction
-
Reaction Setup: a. To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the coupling partner (1.2-1.5 equiv.), and the base (1.5-2.0 equiv.). b. Add the this compound precatalyst (typically 1-5 mol %). c. Seal the vessel with a septum.
-
Inert Atmosphere: a. Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: a. Add the anhydrous, degassed solvent via syringe.
-
Reaction: a. Place the reaction vessel in a preheated oil bath or heating block at the desired temperature. b. Stir the reaction mixture vigorously for the specified time.
-
Monitoring and Work-up: a. Monitor the reaction progress by TLC, GC, or LC-MS. b. Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride). c. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography.
Protocol 3: Sample Preparation for EPR Analysis of a Catalytic Reaction
This protocol provides a general guideline for preparing samples for EPR spectroscopy to detect paramagnetic nickel species.
-
Sample Preparation: a. In a glovebox, set up a small-scale reaction in an EPR tube or a vessel from which an aliquot can be easily and quickly taken. b. Use a solvent that will form a good glass upon freezing (e.g., toluene, THF, or a mixture of solvents). c. Run the reaction under the desired conditions.
-
Sampling: a. At various time points during the reaction, quickly take an aliquot of the reaction mixture using a syringe and transfer it to a pre-cooled EPR tube.
-
Freezing: a. Immediately freeze the EPR tube in liquid nitrogen to quench the reaction and trap any transient paramagnetic species.
-
Measurement: a. The frozen sample is then transferred to the EPR spectrometer for analysis at cryogenic temperatures.
Visualizations
Caption: Catalyst Deactivation Pathways for this compound.
Caption: Troubleshooting Workflow for this compound Reactions.
References
- 1. asset.library.wisc.edu [asset.library.wisc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unveiling the atomistic and electronic structure of Ni II –NO adduct in a MOF-based catalyst by EPR spectroscopy and quantum chemical modelling - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01449E [pubs.rsc.org]
- 4. Modifications to the Aryl Group of dppf-Ligated Ni σ‑Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki−Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. cce.caltech.edu [cce.caltech.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]
effect of additives on (dppf)Ni(o-tolyl)Cl catalytic activity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the (dppf)Ni(o-tolyl)Cl precatalyst in cross-coupling reactions. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific problems that may arise during your catalytic reactions, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
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Question: My reaction is showing low to no conversion of my starting materials. What are the common causes and how can I improve the yield?
-
Answer: Low yields in nickel-catalyzed cross-coupling reactions can stem from several factors. A primary concern is the formation of catalytically inactive nickel(I) species.[1][2] This occurs through a comproportionation reaction between the active Ni(0) catalyst and the unreacted Ni(II) precatalyst.[1][2]
Troubleshooting Steps:
-
Optimize Additives: The addition of a free phosphine ligand can significantly improve reaction rates and yields.[3] For instance, in Kumada cross-coupling reactions, various monodentate phosphine ligands have been shown to enhance performance. However, sterically bulky and overly electron-donating ligands can sometimes decrease the reaction rate.[4]
-
Base Selection: In C-N bond formation reactions, the choice of base is crucial. For the amination of aryl chlorides, using LiOtBu has been shown to provide markedly better yields compared to NaOtBu or KOtBu.
-
Substrate Quality: Ensure that all reagents, especially the solvent and base, are anhydrous and that the reaction is performed under an inert atmosphere. Contaminants can deactivate the catalyst.
-
Reaction Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or the formation of byproducts. A systematic optimization of the reaction temperature is recommended.
-
Catalyst Loading: Increasing the catalyst loading may improve yield, but it's important to first rule out other inhibiting factors. In some Suzuki-Miyaura reactions, this compound has been shown to be effective at low catalyst loadings.[2]
-
Issue 2: Formation of Side Products (e.g., Homocoupling)
-
Question: I am observing significant amounts of homocoupled products from my starting materials. How can I minimize this side reaction?
-
Answer: Homocoupling is a common side reaction in cross-coupling catalysis. This can be influenced by the reaction conditions and the stability of the organometallic intermediates.
Troubleshooting Steps:
-
Control Reaction Rate: A very fast transmetalation step compared to reductive elimination can sometimes lead to homocoupling. Adjusting the reaction temperature or the concentration of the reagents can help mitigate this.
-
Choice of Base and Solvent: The combination of base and solvent can influence the rates of the desired catalytic cycle versus side reactions. It is advisable to screen different base/solvent combinations.
-
Purity of Reagents: Impurities in the starting materials or reagents can sometimes promote homocoupling pathways. Ensure high purity of all components.
-
Issue 3: Catalyst Deactivation with Specific Substrates
-
Question: My reaction works well with some substrates but fails with α-halo-N-heterocycles. Why is this happening and is there a solution?
-
Answer: α-halo-N-heterocycles can be problematic substrates in (dppf)Ni-catalyzed Suzuki-Miyaura reactions. They can lead to the formation of stable, catalytically inactive dinickel(II) species.[5][6] These dimeric complexes are not effective precatalysts for Suzuki-Miyaura reactions due to their poor reactivity with boronic acids.[5][6]
Potential Solutions:
-
Switch Coupling Partner: While Suzuki-Miyaura coupling may be inhibited, the corresponding Kumada-Tamao-Corriu reactions with Grignard reagents often proceed readily.[5][6] The more nucleophilic Grignard reagent can react with the inactive dimer and promote the catalytic cycle.
-
Ligand Screening: For challenging substrates, screening different supporting ligands in place of or in addition to dppf may be necessary to prevent the formation of inactive species.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of adding extra phosphine ligand to the reaction?
-
A1: The addition of a free phosphine ligand can be crucial for the catalytic activity. In reactions involving alkyl halides, the active species is often a three-coordinate nickel(0) intermediate of the form [Ni(dppf)(L)], where L is an added ligand.[4] The presence of an additional ligand can shift the equilibrium towards the formation of the active catalyst and significantly increase the reaction rate.[3]
-
-
Q2: Why is the choice of base so important, for instance, LiOtBu over NaOtBu in amination reactions?
-
A2: The counter-ion of the base can have a significant impact on the catalytic activity. In the amination of aryl chlorides with this compound, LiOtBu provides a substantial improvement in yield over sodium or potassium tert-butoxide. This is likely due to the ability of the lithium cation to coordinate with intermediates in the catalytic cycle, preventing catalyst decomposition or aggregation.
-
-
Q3: How does the this compound precatalyst activate to the active Ni(0) species?
-
A3: The Ni(II) precatalyst is reduced in situ to the active Ni(0) species. This reduction can be initiated by a variety of reagents in the reaction mixture, such as the organometallic coupling partner (in Suzuki or Kumada reactions) or the amine/base combination (in Buchwald-Hartwig amination). However, this activation process can be complicated by a comproportionation reaction between the newly formed Ni(0) and the remaining Ni(II) precatalyst, which forms inactive Ni(I) species.[1][2]
-
-
Q4: Can additives other than phosphine ligands be beneficial?
-
A4: Yes, other additives can play a significant role. For example, in some nickel-catalyzed reactions, the addition of salts like LiCl or ZnCl₂ can have a positive effect on catalyst stability and reactivity. These salts can help to break up catalyst aggregates or modify the electronic properties of the catalytic species.
-
Data Presentation
Table 1: Effect of Monodentate Phosphine Ligand Additives on the Relative Rate of Reaction between [Ni(COD)(dppf)] and (2-bromoethyl)benzene.
| Additive (L) | Ligand Type | Relative Rate Constant (k_rel) |
| PPh₃ | Triarylphosphine | 0.52 |
| P(p-tolyl)₃ | Triarylphosphine | 0.45 |
| P(m-tolyl)₃ | Triarylphosphine | 1.00 |
| P(o-tolyl)₃ | Triarylphosphine | 0.20 |
| P(C₆F₅)₃ | Triarylphosphine | 0.046 |
| PCy₃ | Trialkylphosphine | 0.008 |
| P(n-Bu)₃ | Trialkylphosphine | 0.091 |
| PMe₃ | Trialkylphosphine | 0.030 |
| AsPh₃ | Triarylarsine | 0.23 |
| SbPh₃ | Triarylstibine | 0.10 |
Data adapted from kinetic studies on a model system to illustrate the electronic and steric effects of additives.
Table 2: Effect of Base on the Yield of Buchwald-Hartwig Amination.
| Entry | Base | Yield (%) |
| 1 | NaOtBu | 10 |
| 2 | KOtBu | 9 |
| 3 | LiOtBu | 49 |
Reaction Conditions: 4-n-butylchlorobenzene (0.25 mmol), morpholine (0.375 mmol), base (0.375 mmol), this compound (5 mol%), dppf (5 mol%), CPME (0.5 mL), 100 °C, 15 min. Yields determined by GC.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
-
Reaction Setup: In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add this compound (0.01 mmol, 2 mol%), the aryl chloride (0.5 mmol), the arylboronic acid (0.75 mmol), and K₃PO₄ (1.5 mmol).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (2.5 mL).
-
Reaction Conditions: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride
-
Reaction Setup: In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add this compound (0.025 mmol, 5 mol%), the aryl chloride (0.5 mmol), and LiOtBu (0.75 mmol).
-
Reagent Addition: Add the amine (0.6 mmol) and anhydrous, degassed toluene (2.5 mL).
-
Reaction Conditions: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Proposed catalytic cycle for (dppf)Ni-catalyzed cross-coupling and the off-cycle formation of inactive Ni(I) species.
Caption: A logical workflow for troubleshooting low yields in this compound catalyzed reactions.
References
- 1. Modifications to the Aryl Group of dppf-Ligated Ni σ‑Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki−Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Study of an Improved Ni Precatalyst for Suzuki-Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04582B [pubs.rsc.org]
Technical Support Center: Troubleshooting Suzuki Coupling with (dppf)Ni(o-tolyl)Cl
Welcome to the technical support center for troubleshooting Suzuki-Miyaura coupling reactions utilizing the (dppf)Ni(o-tolyl)Cl precatalyst. This resource is designed for researchers, scientists, and professionals in drug development to quickly diagnose and resolve common issues leading to low conversion in their experiments.
Troubleshooting Guide: Low Conversion
Low conversion in a nickel-catalyzed Suzuki coupling can arise from a variety of factors, from reagent quality to subtle nuances in the reaction setup. This guide provides a systematic approach to identifying and addressing the root cause of poor reaction performance.
Q1: What are the most common initial checks I should perform when my Suzuki coupling reaction shows low conversion?
When faced with low conversion, it's crucial to systematically verify the fundamental components of your reaction. Start with the most straightforward potential issues before moving to more complex variables.
Initial Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low conversion in Suzuki coupling.
A2: My reagents seem fine. Could the this compound precatalyst be the issue?
Yes, while this compound is an air-stable precatalyst, its activation and performance can be influenced by several factors.[1][2]
-
Catalyst Activation: The Ni(II) precatalyst must be reduced in situ to the active Ni(0) species for the catalytic cycle to begin.[3] Inefficient activation can be a major cause of low conversion. This activation process involves transmetalation with the boronic acid, and a competing comproportionation reaction can lead to the formation of off-cycle, catalytically inactive Ni(I) species.[3]
-
Ligand Issues: While dppf is a robust ligand, phosphine-based ligands can be susceptible to oxidation if not handled properly, although this compound itself is noted for its air stability.[1][4]
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While nickel catalysts can be very active, a loading of 0.5-5 mol% is a typical starting point.[5][6]
Q3: I suspect side reactions are consuming my starting materials. What are the most common side reactions in nickel-catalyzed Suzuki couplings?
Several side reactions can compete with your desired cross-coupling, leading to low yields of the final product.
-
Protodeboronation: This is the loss of the boronic acid group from your starting material, replaced by a hydrogen atom.[7][8] This is often promoted by excess water or strong bases.[8] Heteroaryl boronic acids can be particularly prone to this side reaction.[7]
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Homocoupling: The self-coupling of your boronic acid to form a biaryl byproduct is another common issue.[7] This can be promoted by the presence of oxygen or if the reduction of the Ni(II) precatalyst is inefficient.[7]
-
Catalyst Deactivation: Certain substrates, particularly some α-halo-N-heterocycles, can lead to the formation of stable, catalytically inactive dimeric nickel species.[9][10]
Troubleshooting Common Side Reactions
Caption: Common side reactions in Suzuki coupling and their potential solutions.
Frequently Asked Questions (FAQs)
Q: How does the choice of base and solvent affect a Suzuki coupling with this compound?
A: The base and solvent system is critical for a successful reaction.
-
Base: The base is essential for the transmetalation step.[8] The strength and solubility of the base can significantly impact the reaction. Common bases include phosphates (e.g., K₃PO₄), carbonates (e.g., Cs₂CO₃), and alkoxides. For anhydrous couplings with K₃PO₄, a small amount of water may be necessary to facilitate the reaction.[11] However, excess water can promote protodeboronation.[8]
-
Solvent: The solvent must be able to dissolve the reagents and facilitate the catalytic cycle. Common solvents include dioxane, THF, DMF, and toluene.[7] The solvent should be thoroughly degassed to prevent oxygen from deactivating the catalyst.[8] In some cases, the addition of water as a co-solvent can be beneficial, but the optimal amount can be solvent-dependent.[12][13]
Q: My aryl halide is electron-rich and sterically hindered. What can I do to improve conversion?
A: Electron-rich and sterically hindered substrates can be challenging.
-
Ligand Modification: While you are using dppf, which is a generally effective ligand, more sterically bulky aryl groups on the precatalyst have been shown to reduce the formation of off-cycle nickel(I) species.[3] However, these more hindered precatalysts may activate more slowly.[3]
-
Reaction Conditions: Higher temperatures and longer reaction times may be necessary for challenging substrates.[4]
-
Catalyst System: Nickel catalysts are sometimes superior to palladium for coupling sterically hindered substrates.[12] If issues persist, screening other nickel catalysts or ligands may be beneficial.
Q: Is it better to use a boronic acid or a boronic ester?
A: The choice depends on the stability of your boron reagent.
-
Boronic Acids: These are common and often work well, but they can be prone to decomposition via protodeboronation.[7][14]
-
Boronic Esters: Esters, such as pinacol (BPin) or MIDA esters, are generally more stable than their corresponding boronic acids.[14][15] If you suspect your boronic acid is degrading under the reaction conditions, switching to a more stable ester derivative is a common and effective strategy.[8]
Data Summary and Experimental Protocols
General Optimization Parameters
The following table provides a starting point for optimizing your Suzuki coupling reaction. Yields are highly substrate-dependent.
| Parameter | Condition 1 | Condition 2 | Condition 3 | General Trend/Comment |
| Base | K₃PO₄ | Cs₂CO₃ | LiOtBu | Weaker bases like K₃PO₄ or Cs₂CO₃ can minimize protodeboronation.[8] |
| Solvent | Toluene | Dioxane | THF/H₂O | Choice is substrate-dependent; water can be beneficial but must be optimized.[12][13] |
| Temperature | Room Temp | 80 °C | 110 °C | Higher temperatures often improve conversion for less reactive substrates.[4] |
| Catalyst Loading | 1 mol% | 2.5 mol% | 5 mol% | Higher loading may be needed for challenging couplings.[5][6] |
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the base (2.0 eq), and the this compound precatalyst (1-5 mol%).[6]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.[6]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[6]
References
- 1. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cenmed.com [cenmed.com]
- 3. Modifications to the Aryl Group of dppf-Ligated Ni σ‑Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki−Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. repository.lsu.edu [repository.lsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Managing Homocoupling in Nickel-Catalyzed Reactions
Welcome to the technical support center for troubleshooting nickel-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to address the common challenge of homocoupling side product formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic pathways that lead to homocoupling in nickel-catalyzed reactions?
A1: Homocoupling in nickel-catalyzed reactions can arise from several mechanistic pathways, often competing with the desired cross-coupling process. The predominant mechanisms depend on the specific reaction conditions, including the nickel precursor, ligands, reductant, and substrates.
Two common pathways are:
-
Reductive Elimination from a Diarylnickel(II) Intermediate: This is a frequent cause of homocoupling. In this pathway, two aryl groups become attached to the same nickel center, forming a Ni(II)Ar(Ar') species. This intermediate can then undergo reductive elimination to form the Ar-Ar' homocoupled product. This can happen if the transmetalation step (transfer of the organometallic reagent's organic group to the nickel center) is slow or if there's a competing reaction where a second molecule of the aryl halide oxidatively adds to the nickel complex.
-
Radical Mechanisms: Nickel catalysis can involve single-electron transfer (SET) processes, leading to the formation of radical intermediates.[1] These aryl radicals can then dimerize to form the homocoupled product. The involvement of Ni(I) and Ni(III) oxidation states is often implicated in these radical pathways.[2] For instance, an aryl halide can react with a Ni(0) species to form a Ni(I)-halide and an aryl radical, which can then couple.
Here is a simplified diagram illustrating a potential catalytic cycle and the point of homocoupling side product formation:
A simplified catalytic cycle showing a pathway to homocoupling.
Q2: How does the choice of ligand influence the formation of homocoupling byproducts?
A2: The ligand plays a critical role in modulating the steric and electronic properties of the nickel catalyst, which directly impacts the competition between cross-coupling and homocoupling.[3]
-
Steric Hindrance: Bulky ligands can physically obstruct the nickel center, which can disfavor the formation of diarylnickel species that lead to homocoupling.[4] By promoting a more open coordination site for the incoming nucleophile, sterically demanding ligands can favor the desired cross-coupling pathway.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of the ligand influences the reactivity of the nickel center.[3]
-
Electron-rich ligands (e.g., bulky phosphines, N-heterocyclic carbenes) increase the electron density on the nickel, which can facilitate oxidative addition. However, they can also accelerate reductive elimination. The balance of these effects is crucial.
-
Electron-poor ligands can stabilize lower oxidation states of nickel, potentially altering the dominant catalytic cycle and suppressing certain homocoupling pathways.
-
-
Bite Angle: For bidentate ligands, a larger bite angle can promote reductive elimination. This can be beneficial for the desired cross-coupling but may also accelerate the undesired homocoupling if a diarylnickel intermediate is formed.
Here's a workflow for ligand selection to minimize homocoupling:
A decision workflow for ligand optimization to reduce homocoupling.
Q3: What is the impact of the reductant on homocoupling side reactions?
A3: In many nickel-catalyzed cross-couplings, a stoichiometric reductant (e.g., zinc, manganese) is used to generate the active Ni(0) catalyst from a Ni(II) precursor. The nature and reactivity of the reductant can significantly influence the prevalence of homocoupling.
-
Rate of Ni(0) Generation: A highly reactive reductant can lead to a high concentration of the active Ni(0) species. This can increase the rate of oxidative addition of the aryl halide. If the subsequent steps of the cross-coupling are slow, this can lead to an accumulation of Ar-Ni(II)-X intermediates, which may then undergo pathways leading to homocoupling.
-
Reductant-Mediated Homocoupling: Some reductants can directly promote the homocoupling of aryl halides in the presence of a nickel catalyst. For example, zinc powder is known to be effective in promoting nickel-catalyzed homocoupling reactions.[5]
| Reductant | Typical Observation | Potential Impact on Homocoupling |
| Zinc (Zn) | Commonly used, effective in generating Ni(0). | Can promote homocoupling, especially at higher temperatures.[5] |
| Manganese (Mn) | Often used in reductive cross-electrophile couplings. | Can be a milder reductant, potentially offering better selectivity. |
| Samarium (Sm) | Used with NiCl2 for homocoupling of various organohalides.[6] | Highly effective for homocoupling, not suitable for cross-coupling. |
Troubleshooting Guide
Problem: Excessive homocoupling of the aryl halide starting material.
This is one of the most common side reactions. Here are some potential causes and solutions:
| Potential Cause | Suggested Solution(s) |
| Rate of oxidative addition is much faster than transmetalation. | 1. Lower the reaction temperature: This can slow down the rate of oxidative addition relative to other steps in the catalytic cycle.[7] 2. Use a less reactive aryl halide: If possible, switch from an aryl iodide to an aryl bromide or chloride. Aryl iodides are generally more reactive towards oxidative addition.[8] 3. Change the ligand: Introduce a more sterically bulky ligand to disfavor the formation of diarylnickel intermediates. |
| The chosen ligand promotes homocoupling. | 1. Screen different ligand classes: If using a phosphine ligand, try an N-heterocyclic carbene (NHC) ligand, or vice versa. Their different electronic and steric profiles can significantly alter selectivity.[3] 2. For bidentate ligands, vary the bite angle: Experiment with ligands that have different backbone structures. |
| The reductant is too reactive or is promoting homocoupling. | 1. Use a milder reductant: If using zinc, consider switching to manganese. 2. Add the reductant slowly: This can help to maintain a lower steady-state concentration of the active Ni(0) catalyst. |
| High catalyst loading. | Decrease the catalyst loading: While this may slow down the reaction, it can sometimes suppress bimolecular side reactions like homocoupling.[8] |
| Solvent effects. | Screen different solvents: Solvents can influence the solubility of reagents and the stability of intermediates. A less polar solvent might be beneficial in some cases.[9] |
Experimental Protocols
Protocol: General Procedure for a Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
This is a representative protocol and should be optimized for specific substrates.
-
Preparation: In a nitrogen-filled glovebox, add the nickel precursor (e.g., NiCl2(dme), 2-5 mol%), the chosen ligand (e.g., a phosphine or NHC ligand, 4-10 mol%), and a base (e.g., K3PO4, 2-3 equivalents) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equivalent) and the boronic acid or ester (1.2-1.5 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., dioxane, toluene, or THF) to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vial and remove it from the glovebox. Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 12-24 hours).
-
Workup and Analysis: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure. The crude product can then be analyzed by techniques such as GC-MS or 1H NMR to quantify the ratio of cross-coupled product to homocoupled byproduct. Purify the desired product by column chromatography.
Protocol: Quantification of Homocoupling Side Product using Gas Chromatography (GC)
-
Sample Preparation: Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate) in a GC vial. Add an internal standard (a stable compound not present in the reaction mixture with a known concentration and a retention time distinct from the products and starting materials).
-
GC Method:
-
Column: Use a standard non-polar or medium-polarity capillary column (e.g., HP-5 or DB-5).
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the analytes (e.g., 250 °C).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10-20 °C/min). This will separate the components based on their boiling points and interactions with the stationary phase.
-
Detector: A Flame Ionization Detector (FID) is commonly used for quantifying organic compounds.
-
-
Analysis: Identify the peaks corresponding to the starting material, the desired cross-coupled product, and the homocoupled byproduct based on their retention times (which can be determined by running authentic samples). The relative amounts of each component can be determined by integrating the peak areas and comparing them to the internal standard. The percentage of homocoupling can be calculated as:
% Homocoupling = (Area of Homocoupled Product / (Area of Cross-coupled Product + Area of Homocoupled Product)) * 100
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 6. Reductive Homocoupling of Organohalides Using Nickel(II) Chloride and Samarium Metal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Switchable Site-Selective Alkene Hydroalkylation by Temperature Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: (dppf)Ni(o-tolyl)Cl Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the (dppf)Ni(o-tolyl)Cl precatalyst. The following information addresses common issues encountered during experiments, with a special focus on the impact of water.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to air and moisture?
A1: this compound is generally considered to be an air-stable precatalyst, making it more convenient to handle than many Ni(0) sources like Ni(COD)₂.[1][2] However, like most organometallic compounds, prolonged exposure to air and moisture is not recommended. For long-term storage, it should be kept under an inert atmosphere at 2-8°C. While the solid is relatively stable, the active catalytic species generated in solution may have greater sensitivity.
Q2: My reaction is sluggish or has a low yield. Could water be the problem?
A2: The effect of water is highly dependent on the specific reaction type and conditions (e.g., base, solvent, substrates).
-
Beneficial Effects: In some cases, small amounts of water can be beneficial. For certain Buchwald-Hartwig aminations using K₃PO₄ as the base, the presence of a small amount of water has been observed to be advantageous, potentially preventing incomplete conversion of the starting material.[1] Similarly, in some Suzuki-Miyaura couplings of phenols, water has been found to be crucial for high catalytic efficiency.[3]
-
Detrimental Effects: In other types of reactions, such as nickel-catalyzed hydrogenations, even trace amounts of water vapor can act as a poison, significantly decreasing catalytic activity. In cross-coupling reactions, excess water can lead to undesired side reactions such as the hydrolysis of boronic acids or the decomposition of the catalyst into nickel oxides under certain conditions.
Q3: What is the proposed mechanism for the effect of water in these reactions?
A3: The precise mechanism is not universally established and can vary. DFT studies and experimental observations suggest a few possibilities:
-
Enhanced Transmetalation: In Suzuki-Miyaura reactions, water can play a role in the transmetalation step. It can participate in the equilibrium between boronic acids and their more reactive boronate forms. Computational studies on related nickel-catalyzed reactions suggest that water can promote the transmetalation step.[4]
-
Proton Shuttle: In reactions involving proton transfer, water molecules can act as proton shuttles, which can influence the rate of certain steps in the catalytic cycle.[5]
-
Catalyst Activation/Speciation: The presence of water can influence the nature of the active catalytic species. For Ni(II) precatalysts, the activation to the active Ni(0) species is a critical step that could be affected by water.
Q4: Should I use anhydrous conditions for my this compound catalyzed reaction?
A4: This depends on the specific transformation. For reactions known to be sensitive to water, or if you are observing side products consistent with hydrolysis, rigorous anhydrous conditions are recommended. However, for certain aminations and Suzuki-Miyaura couplings, the addition of a controlled amount of water as a co-solvent can be beneficial. It is advisable to consult literature precedents for similar substrate classes or to screen for the effect of water in your specific system.
Troubleshooting Guide
| Issue | Potential Cause Related to Water | Troubleshooting Steps |
| Low or No Conversion | Catalyst Poisoning/Decomposition: Excess water can lead to the formation of inactive nickel hydroxide or oxide species. | - Ensure all solvents and reagents are rigorously dried. - Use freshly dried glassware. - Conduct the reaction under a strict inert atmosphere (N₂ or Ar). - Consider adding a drying agent like 3 Å molecular sieves, but be aware this can sometimes hinder reactions where a small amount of water is beneficial.[1] |
| Beneficial Role of Water Missing: Some reactions, particularly with K₃PO₄, may require a small amount of water for efficient catalysis.[1][3] | - If using strictly anhydrous conditions with a phosphate base and observing low conversion, consider adding a controlled amount of water (e.g., as a co-solvent like THF/H₂O 4:1).[6] | |
| Formation of Byproducts | Hydrolysis of Substrates: Water can lead to the hydrolysis of sensitive functional groups on your substrates or products (e.g., esters, nitriles). Boronic acids can also undergo protodeborylation in the presence of water. | - Minimize the amount of water in the reaction if hydrolysis is a suspected issue. - Use a non-aqueous solvent system. - For reactions requiring water, consider optimizing the reaction time and temperature to minimize byproduct formation. |
| Homocoupling of Boronic Acid: This can sometimes be exacerbated by conditions that disfavor the desired cross-coupling, which could be influenced by water content. | - Optimize the stoichiometry of your reagents. - Screen different bases and solvent systems (including anhydrous vs. aqueous). | |
| Inconsistent Results | Variable Water Content: Inconsistent levels of adventitious water in solvents and reagents can lead to poor reproducibility. | - Standardize your procedure for drying solvents and handling reagents. - If water is a beneficial additive, add a specific, measured amount to ensure consistency. |
Quantitative Data
The impact of water can be significant, as highlighted in the optimization of a Suzuki-Miyaura coupling of 4-hydroxyacetophenone with phenylboronic acid. The following table summarizes the effect of water on the reaction yield.
Table 1: Effect of Water on the Yield of a Ni-catalyzed Suzuki-Miyaura Coupling [3]
| Entry | Solvent System | Base | Yield (%) |
| 1 | THF/H₂O (4/1, v/v) | K₃PO₄·3H₂O | 96 |
| 2 | THF (anhydrous) | K₃PO₄ (anhydrous) | 12 |
| 3 | THF | K₃PO₄·3H₂O | 83 |
Reaction conditions: 4-hydroxyacetophenone (1.0 mmol), phenylboronic acid (1.3 mmol), TsF (1.1 mmol), trans-NiCl(o-Tol)(PCy₃)₂ (3 mol%), PCy₃ (6 mol%), base (5.0 mmol), 70 °C.
This data clearly demonstrates that for this specific system, water is crucial for achieving a high yield, with strictly anhydrous conditions providing only a 12% yield.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination with a Controlled Amount of Water
This protocol is adapted from a procedure where a small amount of water is suggested to be beneficial when using K₃PO₄.[1]
-
To a glovebox-dried vial equipped with a stir bar, add this compound (0.05 mmol, 5 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.05 mmol, 5 mol%), and K₃PO₄ (3.0 mmol).
-
Add the aryl chloride (1.0 mmol) and the amine (1.5 mmol).
-
Add 4 mL of cyclopentyl methyl ether (CPME) and 1.0 mmol of MeCN. For reactions where incomplete conversion is observed under anhydrous conditions, the use of hydrated K₃PO₄ or the addition of a controlled amount of water may be beneficial.
-
Seal the vial and place it in a preheated oil bath at 110 °C.
-
Stir for the required time (typically 4-16 hours), then cool to room temperature.
-
Work up the reaction by diluting with an organic solvent, washing with water and brine, and purifying by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling in a THF/H₂O System
This protocol is based on a procedure where an aqueous co-solvent is essential for high yields.[6]
-
To a Schlenk tube equipped with a stir bar, add the aryl halide (0.25 mmol), phenylboronic acid (0.28 mmol, 1.1 equiv.), K₃PO₄ (0.75 mmol, 3 equiv.), and [NiCl(o-tol)(dppf)] (0.0125 mmol, 5 mol%).
-
Seal the tube, and evacuate and backfill with nitrogen three times.
-
Add a degassed mixture of THF/H₂O (4:1, 2 mL) via syringe.
-
Heat the reaction mixture to 85 °C and stir for 2 hours.
-
After cooling to room temperature, add an internal standard (e.g., dodecane), filter through celite, and analyze the conversion by GC-FID.
-
For isolation, dilute with an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.
Visualizations
Catalytic Cycle and Potential Influence of Water
Caption: Ni-catalyzed cross-coupling cycle and potential points of water influence.
Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting workflow for low yield in this compound reactions.
References
- 1. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.pku.edu.cn [chem.pku.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
Technical Support Center: Enhancing Reactivity of Electron-Rich Aryl Chlorides with (dppf)Ni(o-tolyl)Cl
Welcome to the technical support center for nickel-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using the (dppf)Ni(o-tolyl)Cl precatalyst, particularly with electron-rich aryl chlorides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your reactions and achieve higher yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion of Starting Material | 1. Inactive Catalyst: The Ni(0) active species may not be generating efficiently from the Ni(II) precatalyst. Comproportionation between the Ni(0) species and unreacted Ni(II) precatalyst can form off-cycle, inactive Ni(I) species.[1] 2. Poor Oxidative Addition: Electron-rich aryl chlorides are inherently less reactive towards oxidative addition, which is often the rate-limiting step in Suzuki-Miyaura couplings.[2] 3. Inhibiting Substrates: Certain substrates, particularly α-halo-N-heterocycles, can lead to the formation of stable, catalytically inactive dimeric nickel species.[3] | 1. Optimize Precatalyst Activation: Ensure rigorous inert atmosphere techniques to prevent catalyst deactivation. Consider slight modifications to reaction temperature or the use of additives that may facilitate the reduction of Ni(II) to Ni(0). 2. Facilitate Oxidative Addition: The addition of additives like NaI can facilitate the reaction of aryl chlorides, potentially through a halide exchange mechanism.[2] Using microwave heating has also been shown to significantly reduce reaction times and improve yields for challenging substrates.[4] 3. Consider Alternative Coupling Partners: If working with α-halo-N-heterocycles in a Suzuki-Miyaura coupling, consider switching to a Kumada-Tamao-Corriu coupling, as Grignard reagents have been shown to react with the inactive dimeric nickel complexes.[3] |
| Formation of Significant Side Products (e.g., Homocoupling) | 1. Slow Transmetalation: If the transmetalation step is slow, the oxidative addition product can undergo side reactions. 2. Base Incompatibility: The choice of base is crucial and can influence the rate of transmetalation and the stability of the boronic acid. | 1. Optimize Base and Solvent: Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems to find the optimal conditions for your specific substrates. The presence of a suitable base makes the transmetalation step more accessible.[2] 2. Use of Additives: In some cases, additives can help to stabilize the active catalytic species and minimize side reactions. |
| Inconsistent Results or Poor Reproducibility | 1. Atmosphere Control: Nickel catalysts, particularly the active Ni(0) species, are sensitive to air and moisture. 2. Reagent Quality: The purity of solvents, reagents, and starting materials can significantly impact the reaction outcome. | 1. Strict Inert Conditions: All reactions should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[5] 2. Use High-Purity Reagents: Ensure that all solvents are anhydrous and reagents are of high purity. Degassing the reaction mixture is also a critical step. |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with an electron-rich aryl chloride so sluggish compared to an electron-poor one?
A1: The oxidative addition of the aryl chloride to the nickel center is a key step in the catalytic cycle. Electron-donating groups on the aryl chloride increase the electron density of the C-Cl bond, making it stronger and less susceptible to cleavage by the electron-rich Ni(0) catalyst. This results in a slower rate of oxidative addition, which is often the rate-determining step of the reaction.[2]
Q2: I am seeing a significant amount of homocoupling of my boronic acid. What can I do to minimize this?
A2: Homocoupling of the boronic acid can occur if the transmetalation step is not efficient or if there are side reactions occurring with the catalyst. To minimize this, you can try optimizing the base and solvent combination to facilitate a faster transmetalation. Additionally, ensuring a strictly inert atmosphere can prevent oxidative processes that may contribute to homocoupling.
Q3: Can I use this catalyst for heteroaromatic chlorides?
A3: Yes, but with caution. While this compound can be effective for some heteroaromatic chlorides, certain substrates, especially α-halo-N-heterocycles like 2-chloropyridine, can lead to the formation of catalytically inactive dinuclear nickel complexes.[3] This can completely shut down the desired Suzuki-Miyaura coupling. If you encounter this issue, switching to a Kumada coupling with a Grignard reagent might be a viable alternative, as these have been shown to be reactive with the inactive nickel dimers.[3]
Q4: What is the role of the o-tolyl group in the precatalyst?
A4: The o-tolyl group is what is known as a "sacrificial" or "throw-away" ligand. During the activation of the Ni(II) precatalyst to the active Ni(0) species, this group is eliminated. The presence of at least one ortho substituent on the aryl group of the precatalyst is important for generating species that are stable in solution and can be isolated.[1]
Q5: Are there any additives that can improve the reaction performance?
A5: Yes, the addition of certain salts can have a beneficial effect. For instance, sodium iodide (NaI) has been reported to facilitate the reaction of aryl chlorides, possibly by in situ halide exchange to the more reactive aryl iodide.[2] In some cross-electrophile couplings, magnesium salts like MgCl₂ have been shown to accelerate the reduction of Ni(II) to Ni(0).
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Electron-Rich Aryl Chloride
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound precatalyst
-
Electron-rich aryl chloride
-
Arylboronic acid
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture)
-
Schlenk flask or glovebox
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the this compound precatalyst (typically 2-5 mol%), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: Add the electron-rich aryl chloride (1.0 equivalent) to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of a Model Suzuki-Miyaura Coupling
Reaction Conditions: 4-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), this compound (5 mol%), Base (2.0 mmol), Solvent (5 mL), 100 °C, 12 h. Yields are determined by GC analysis against an internal standard.
| Entry | Base | Solvent | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane | 85 |
| 2 | Cs₂CO₃ | 1,4-Dioxane | 78 |
| 3 | K₂CO₃ | 1,4-Dioxane | 65 |
| 4 | K₃PO₄ | Toluene | 75 |
| 5 | K₃PO₄ | THF | 60 |
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in your reaction.
References
- 1. Modifications to the Aryl Group of dppf-Ligated Ni σ‑Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki−Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings of Aryl Carbamates and Sulfamates Utilizing Microwave Heating [organic-chemistry.org]
- 5. rsc.org [rsc.org]
Technical Support Center: The Role of Excess dppf Ligand in Reaction Kinetics
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1,1'-Bis(diphenylphosphino)ferrocene (dppf) as a ligand in transition metal-catalyzed reactions, with a particular focus on the kinetic implications of using an excess of the ligand.
Frequently Asked Questions (FAQs)
Q1: What is the general role of dppf in palladium-catalyzed cross-coupling reactions?
A1: Dppf is a widely used bidentate phosphine ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its popularity stems from its thermal stability, air and moisture resistance, and its ability to stabilize palladium catalytic species. The ferrocene backbone of dppf imparts a large "bite angle," which can facilitate challenging cross-coupling reactions by promoting the desired reductive elimination step and stabilizing various intermediates in the catalytic cycle.
Q2: I'm observing a decrease in my reaction rate after adding more dppf ligand. Why is this happening?
A2: An excess of dppf ligand can be detrimental to the reaction kinetics, particularly in Suzuki-Miyaura coupling. This inhibitory effect is often observed during the transmetalation step of the catalytic cycle. High concentrations of dppf can lead to the formation of coordinatively saturated palladium complexes, which are less reactive towards the organoboron reagent. Essentially, the excess ligand competes with the incoming nucleophile for coordination to the palladium center, thereby slowing down the overall catalytic turnover.
Q3: Can excess dppf ligand alter the reaction mechanism?
A3: Yes, in some cases, the presence of excess dppf can influence the reaction pathway. For instance, studies have shown that the addition of dppf can shift the reaction mechanism towards a base-promoted homolytic aromatic substitution (BHAS) or radical pathway, altering the product distribution compared to reactions with other ligands or a lower dppf concentration.[1][2]
Q4: What is the optimal ligand-to-palladium ratio when using dppf?
A4: The optimal ligand-to-palladium ratio is reaction-dependent and should be empirically determined. While a 1:1 to 1.2:1 ratio of dppf to palladium is a common starting point, some reactions may benefit from a slight excess of the ligand to prevent catalyst decomposition. However, as noted, a large excess can be inhibitory. A screening of ligand-to-metal ratios (e.g., 1:1, 1.5:1, 2:1) is recommended during reaction optimization.
Q5: My reaction mixture turned black, suggesting catalyst decomposition. Can excess dppf help prevent this?
A5: In some instances, a slight excess of a phosphine ligand like dppf can help stabilize the active Pd(0) catalyst and prevent the formation of palladium black (inactive palladium nanoparticles). However, an overly large excess can inhibit the reaction as described above. If catalyst decomposition is suspected, it is crucial to ensure rigorous degassing of solvents and reagents to remove oxygen, as this is a common cause of catalyst deactivation.
Troubleshooting Guides
Issue 1: Sluggish or Stalled Reaction
Symptoms:
-
Low conversion of starting materials even after extended reaction times.
-
Reaction monitoring (e.g., by TLC, GC, or LC-MS) shows little to no product formation.
Possible Cause Related to dppf:
-
An excess of dppf ligand is inhibiting the catalytic cycle, likely at the transmetalation step.
Troubleshooting Steps:
-
Vary the Ligand-to-Palladium Ratio: Systematically decrease the equivalents of dppf relative to the palladium source. It is advisable to run a screen of ratios (e.g., 2:1, 1.5:1, 1.2:1, 1:1) to identify the optimal loading.
-
Monitor the Reaction Profile: When running test reactions with varying ligand concentrations, take aliquots at regular intervals to compare the initial reaction rates. This can provide clear evidence of an inhibitory effect.
-
Consider In-Situ Formation of the Active Catalyst: If you are not using a pre-formed Pd-dppf complex, ensure that the conditions are suitable for the efficient in-situ generation of the active catalyst.
Issue 2: Inconsistent Reaction Yields
Symptoms:
-
Difficulty in reproducing reaction outcomes, particularly the yield of the desired product.
Possible Cause Related to dppf:
-
Variability in the quality or handling of the dppf ligand, leading to inconsistent active catalyst formation.
-
Inadvertent oxidation of dppf to dppf monoxide (dppfO). While dppfO can sometimes play a beneficial role, its uncontrolled formation can lead to irreproducibility.
Troubleshooting Steps:
-
Use High-Purity Ligand: Ensure the dppf used is of high purity and has been stored under an inert atmosphere to prevent oxidation.
-
Standardize Reaction Setup: Pay close attention to the details of the reaction setup, including the order of addition of reagents. Adding the palladium source and ligand before other reagents can sometimes be beneficial.
-
Degassing: Thoroughly degas all solvents and the reaction mixture to minimize oxidation of the phosphine ligand.
Data Presentation
Table 1: Effect of dppf on Product Distribution in a Palladium-Catalyzed Coupling Reaction
The following table summarizes the effect of adding dppf (20 mol %) on the product distribution of the reaction of 2-iodo-m-xylene with KOtBu in the presence of various palladium sources. The data indicates a shift in the reaction mechanism towards a radical pathway upon the addition of dppf, as evidenced by the change in the ratio of 2,6-dimethylbiphenyl (product 8) to biphenyl (product 9).[1][2]
| Entry | Palladium Source | dppf Added | Yield of 8 (%) | Yield of 9 (%) | Ratio of 8:9 |
| 1 | Pd(OAc)₂ | No | 3.1 | 12.4 | 1.0 : 4.0 |
| 2 | Pd(OAc)₂ | Yes | 5.5 | 21.8 | 1.0 : 4.0 |
| 3 | Pd₂(dba)₃ | No | 1.9 | 6.9 | 1.0 : 3.6 |
| 4 | Pd₂(dba)₃ | Yes | 4.4 | 17.5 | 1.0 : 4.0 |
| 5 | Pd(PPh₃)₄ | No | 17.8 | 1.0 | 17.8 : 1.0 |
| 6 | Pd(PPh₃)₄ | Yes | 4.6 | 18.2 | 1.0 : 4.0 |
Experimental Protocols
Protocol 1: Kinetic Analysis of the Effect of dppf Concentration on Suzuki-Miyaura Coupling
This protocol outlines a general procedure for investigating the impact of excess dppf on the rate of a Suzuki-Miyaura reaction.
Materials:
-
Aryl halide (1.0 eq)
-
Boronic acid or ester (1.2 - 1.5 eq)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
dppf ligand
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene, THF/water mixtures)
-
Internal standard for quantitative analysis (e.g., dodecane, biphenyl)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the aryl halide and the internal standard in the chosen solvent.
-
Prepare a stock solution of the palladium precursor in the same solvent.
-
Prepare separate stock solutions of the dppf ligand at different concentrations to achieve the desired ligand-to-palladium ratios in the final reactions.
-
-
Reaction Setup:
-
In a series of reaction vials, add the boronic acid and the base.
-
Under an inert atmosphere, add a precise volume of the aryl halide/internal standard stock solution to each vial.
-
Add the desired amount of solvent.
-
Add the palladium precursor stock solution to each vial.
-
To each vial, add the corresponding dppf stock solution to achieve a range of ligand-to-palladium ratios (e.g., 1:1, 1.2:1, 1.5:1, 2:1, 3:1).
-
-
Reaction and Monitoring:
-
Place the vials in a pre-heated reaction block or oil bath at the desired temperature.
-
Start stirring and begin timing the reaction.
-
At regular intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction vial.
-
Quench the aliquot immediately (e.g., by diluting with a suitable solvent and filtering through a small plug of silica).
-
Analyze the quenched aliquots by GC or LC to determine the conversion to product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the product versus time for each ligand-to-palladium ratio.
-
Determine the initial reaction rate for each condition from the slope of the initial linear portion of the curve.
-
Compare the initial rates to identify the optimal dppf concentration and to observe any inhibitory effects at higher ligand loadings.
-
Visualizations
Figure 1. Inhibition of the Suzuki-Miyaura catalytic cycle by excess dppf ligand.
References
Technical Support Center: Overcoming Catalyst Inhibition by α-Halo-N-Heterocycles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst inhibition by α-halo-N-heterocycles in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why are α-halo-N-heterocycles, particularly 2-halopyridines, considered challenging substrates in cross-coupling reactions?
A1: α-halo-N-heterocycles are known to be difficult substrates primarily because the nitrogen atom in the heterocycle can coordinate to the metal catalyst (e.g., palladium or nickel).[1][2][3] This coordination can lead to catalyst inhibition or deactivation, effectively poisoning the catalyst and preventing it from participating in the desired catalytic cycle.[3][4] In the case of nickel catalysis, α-halo-N-heterocycles can lead to the formation of stable and catalytically inactive dimeric nickel species.[1][2][5][6]
Q2: What are the most common cross-coupling reactions where inhibition by α-halo-N-heterocycles is observed?
A2: Catalyst inhibition is a significant issue in several widely used palladium- and nickel-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura coupling: for the formation of C-C bonds.[1][2][7][8][9]
-
Buchwald-Hartwig amination: for the formation of C-N bonds.[10][11][12]
-
Heck reaction: for the formation of C-C bonds between an unsaturated halide and an alkene.
-
Negishi coupling: for the formation of C-C bonds using organozinc reagents.[13]
-
Kumada-Tamao-Corriu coupling: for the formation of C-C bonds using Grignard reagents.[1][2]
Q3: What is the general order of reactivity for aryl halides in these coupling reactions?
A3: The reactivity of the carbon-halogen bond generally follows the order: I > Br > OTf >> Cl > F.[14] Aryl chlorides are often more challenging substrates due to the strength of the C-Cl bond, which makes oxidative addition to the metal center more difficult.[10]
Troubleshooting Guides
Issue 1: Low or No Conversion in a Suzuki-Miyaura Reaction with a 2-Chloropyridine Substrate
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inhibition | The nitrogen on the pyridine ring is likely inhibiting your palladium or nickel catalyst.[1][2][3] |
| Solution 1: Ligand Selection. Switch to bulky, electron-rich phosphine ligands such as Buchwald's dialkylbiarylphosphino ligands or N-heterocyclic carbene (NHC) ligands.[7][15] These can promote the desired catalytic steps and shield the metal center from inhibitory binding. | |
| Solution 2: Use a Precatalyst. Employ a modern precatalyst, like a third-generation Buchwald palladium precatalyst (Pd G3), for efficient and clean generation of the active LPd(0) catalyst.[16] | |
| Solution 3: Change the Metal. While palladium is common, nickel catalysts can sometimes be more effective for activating aryl chlorides.[13] However, be aware that nickel catalysts can also be inhibited by α-halo-N-heterocycles, forming inactive dimers.[1][2][5][6] | |
| Suboptimal Reaction Conditions | The base, solvent, or temperature may not be ideal for this challenging substrate. |
| Solution 1: Base Selection. If using a strong base like NaOtBu, consider screening other bases such as K₃PO₄ or Cs₂CO₃, especially if your substrate has base-sensitive functional groups.[17] | |
| Solution 2: Solvent Screening. Common solvents for Suzuki reactions include toluene, dioxane, and THF.[10] The solubility of reagents and stability of the catalyst can be highly solvent-dependent.[17] For some systems, using water/n-butanol mixtures has proven effective.[18] | |
| Poor Substrate Reactivity | 2-Chloropyridines are notoriously difficult substrates.[1][2] |
| Solution: Substrate Analogue. If possible, consider using the corresponding 2-bromopyridine or 2-iodopyridine, which are generally more reactive.[14] Alternatively, using the pyridine N-oxide derivative of your substrate can be a successful strategy.[19] |
Issue 2: Failed Buchwald-Hartwig Amination of an α-Halo-N-Heterocycle
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Ligand Choice | The ligand is critical for a successful Buchwald-Hartwig amination and is highly dependent on the amine and aryl halide.[11] |
| Solution: Ligand Screening. Screen a panel of ligands. For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos is a common choice. For challenging substrates, more reactive ligands like tBuBrettPhos may be necessary.[11] For N-heterocyclic coupling partners, DavePhos can be a good starting point.[11][20] | |
| Base Incompatibility | Strong bases like NaOtBu or LHMDS can be incompatible with sensitive functional groups on your substrates.[11] |
| Solution: Base Selection. If your substrate has base-sensitive groups (e.g., esters), switch to a weaker base like Cs₂CO₃ or K₃PO₄.[17] This may require higher reaction temperatures.[17] | |
| Catalyst Deactivation | The N-heterocycle can deactivate the palladium catalyst. |
| Solution: Use a Precatalyst. Modern precatalysts can provide a more reliable source of the active catalytic species.[16] | |
| Impure Reagents | Impurities in your starting materials can act as catalyst poisons.[21] |
| Solution: Purify Starting Materials. Ensure the purity of your aryl halide, amine, and solvent. Anhydrous and degassed solvents are crucial for reproducibility.[17] |
Quantitative Data Summary
The following tables summarize reaction conditions and yields for successful cross-coupling reactions involving α-halo-N-heterocycles from the cited literature.
Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridines
| Heteroaryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ / Ligand | K₃PO₄ | Toluene | 99 | [7] |
| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / Ligand | K₃PO₄ | Toluene | 82 | [7] |
| 2-Chloropyridine | Phenylboronic acid | (IPr)Pd(allyl)Cl | NaOᵗBu | Dioxane | >95 | [22] |
| 2-Chloropyridine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 | [19] |
Table 2: Suzuki-Miyaura Coupling of Other Heteroaryl Halides
| Heteroaryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 3-Chloropyridine | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand | KF | Dioxane | 85 | [23] |
| 6-Chloroquinoline | Phenylboronic acid | Ni(COD)₂ / dppf | K₃PO₄ | Dioxane | 95 | [1][2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative (Adapted from[7][23])
-
Preparation: An oven-dried Schlenk tube equipped with a stir bar is charged with the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., a dialkylbiphenylphosphine, 3 mol%), and the base (e.g., KF or K₃PO₄, 3.0 equivalents).
-
Reagent Addition: The heteroaryl halide (1.0 equivalent) and the boronic acid or ester (1.5 equivalents) are added to the Schlenk tube.
-
Solvent Addition: The tube is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., dioxane or toluene, 3 mL/mmol of halide) is added via syringe.
-
Reaction: The Schlenk tube is sealed and the mixture is heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified reaction time (typically 12-24 hours).
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate) and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the desired product.
Visualizations
Catalyst Inhibition Pathway
References
- 1. Inhibition of (dppf)nickel-catalysed Suzuki-Miyaura cross-coupling reactions by α-halo-N-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
- 18. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 20. organic chemistry - Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Scale-Up of (dppf)Ni(o-tolyl)Cl Catalyzed Reactions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
The scale-up of cross-coupling reactions from the laboratory bench to pilot plant and beyond presents a unique set of challenges that can impact reaction efficiency, product purity, and overall process viability. This technical support center provides a comprehensive resource for troubleshooting and navigating the complexities associated with scaling up reactions catalyzed by (dppf)Ni(o-tolyl)Cl, a versatile and increasingly utilized air-stable nickel precatalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a precatalyst?
A1: this compound is an air-stable Ni(II) precatalyst that, upon activation to the active Ni(0) species, is widely employed for various carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions, such as Buchwald-Hartwig aminations and Suzuki-Miyaura couplings.[1][2][3][4] Its air stability makes it more convenient to handle compared to air-sensitive Ni(0) sources.[3]
Q2: How is the active Ni(0) catalyst generated from the this compound precatalyst?
A2: The active Ni(0) species is typically generated in situ through a reduction process. However, during this activation, a competing comproportionation reaction can occur between the newly formed Ni(0) and unreacted Ni(II) precatalyst, leading to the formation of off-cycle and catalytically inactive Ni(I) species.[5] This can be a source of reduced catalytic efficiency.
Q3: What are the key safety precautions when working with this compound on a larger scale?
A3: this compound is classified as a hazardous substance and requires careful handling.[2][6] Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. For larger quantities, respiratory protection may be necessary.
-
Inert Atmosphere: While the precatalyst is air-stable, the active Ni(0) species is not. Therefore, reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
-
Exotherm Control: Be aware of potential exothermic events, especially during catalyst activation and the main reaction. Implement controlled addition of reagents and ensure adequate cooling capacity.
-
Quenching: Quenching of large-scale reactions should be performed carefully, considering the potential for unreacted reagents and catalyst to react vigorously.[7]
-
Waste Disposal: Dispose of all nickel-containing waste in accordance with local regulations.
Troubleshooting Guides
Issue 1: Decreased Yield and/or Slow Reaction Rate Upon Scale-Up
A drop in yield or a sluggish reaction is one of the most common challenges when moving from a lab to a pilot-plant scale. This is often multifactorial and requires a systematic approach to diagnose.
| Potential Cause | Troubleshooting Steps |
| Mass and Heat Transfer Limitations | Improve Agitation: Ensure the stirrer design and speed are sufficient for the larger reactor volume to maintain a homogeneous mixture. Poor mixing can lead to localized "hot spots" and concentration gradients, promoting side reactions. Optimize Reagent Addition: Implement a controlled, subsurface addition of reagents to improve dispersion and manage exotherms. Monitor Temperature Profile: Use multiple temperature probes to ensure uniform heating throughout the reactor. |
| Catalyst Deactivation | Oxygen Sensitivity: Rigorously exclude oxygen from the reaction system. Ensure all solvents and reagents are thoroughly degassed. Formation of Inactive Species: The formation of catalytically inactive nickel-black or dimeric nickel species can occur, particularly with certain substrates like electron-rich aryl bromides or α-halo-N-heterocycles.[8][9] Consider modifying reaction conditions (e.g., temperature, solvent) or adding stabilizing ligands. Substrate/Product Inhibition: The starting material or product may coordinate to the nickel center and inhibit catalysis. Evaluate the effect of substrate and product concentration. |
| Inefficient Catalyst Activation | Base and Solvent Effects: The choice of base and solvent can significantly impact the rate of precatalyst reduction and the stability of the active catalyst. Re-screen bases and solvents at the larger scale. The use of additives like acetonitrile has been shown to improve reactivity in some cases.[3] |
Troubleshooting Workflow for Decreased Yield
Caption: A logical workflow for diagnosing the root cause of decreased yield during scale-up.
Issue 2: Formation of Impurities
The impurity profile of a reaction can change significantly upon scale-up. Understanding the origin of these impurities is key to their mitigation.
| Common Impurity | Potential Cause & Troubleshooting |
| Homocoupling of Boronic Acid (in Suzuki-Miyaura) | Cause: Can be promoted by the presence of oxygen or inefficient transmetalation. Troubleshooting: Ensure rigorous degassing of the reaction mixture. Optimize the base and solvent to facilitate efficient transmetalation. |
| Protodeboronation (in Suzuki-Miyaura) | Cause: The boronic acid reacts with water or other protic sources to give the corresponding arene. Troubleshooting: Use anhydrous solvents and reagents. Consider using more stable boronic esters (e.g., pinacol esters). |
| Hydrodehalogenation | Cause: The aryl halide is reduced to the corresponding arene. Troubleshooting: This can be a competing pathway. Re-evaluate the reaction temperature and catalyst loading. |
| Products from Side Reactions (e.g., β-Hydride Elimination) | Cause: Can become more prevalent at higher temperatures or with prolonged reaction times. Troubleshooting: Optimize the reaction temperature and monitor the reaction progress to avoid extended heating after completion. |
Quantitative Data from Representative Reactions
The following tables summarize typical reaction parameters for amination and Suzuki-Miyaura couplings catalyzed by this compound and related nickel systems at different scales. Note that direct comparisons can be challenging due to variations in substrates and specific conditions.
Table 1: Buchwald-Hartwig Amination of Aryl Chlorides
| Scale | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1.0 mmol | 5 | 100 | 1 | 85-95 | [3] |
| Gram-scale | 1-5 | 100-130 | 1-16 | 70-94 | [3] |
Table 2: Suzuki-Miyaura Coupling of Aryl/Heteroaryl Halides
| Scale | Catalyst System | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 0.5 mmol | This compound | 2.5 | Room Temp | 12 | >95 | [10] |
| Gram-scale | NiCl₂(PCy₃)₂ | 0.5-1.0 | 100 | 12 | 97-100 | [11] |
| Multi-kg | Pd(dppf)Cl₂ | Not specified | 90 | 2-2.5 | 88 | [12] |
Note: The multi-kg scale example uses a palladium analogue but is included to provide context for industrial-scale cross-coupling using a dppf ligand.
Detailed Experimental Protocols
Protocol 1: Gram-Scale Buchwald-Hartwig Amination of an Aryl Chloride (Adapted from Literature)[3]
This protocol is a representative example for the amination of an aryl chloride with a secondary amine on a 1.0 mmol scale, which can be adapted for larger scales with appropriate engineering controls.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Amine (1.5 mmol, 1.5 equiv)
-
This compound (0.05 mmol, 5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.05 mmol, 5 mol%)
-
Lithium tert-butoxide (LiOtBu) (1.5 mmol, 1.5 equiv)
-
Acetonitrile (MeCN) (1.0 mmol, 1.0 equiv)
-
Cyclopentyl methyl ether (CPME), anhydrous and degassed (2 mL)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, dppf, and LiOtBu.
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the aryl chloride, amine, CPME, and acetonitrile via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified representation of the catalytic cycle for nickel-catalyzed Buchwald-Hartwig amination.
Protocol 2: General Procedure for Gram-Scale Suzuki-Miyaura Coupling (Conceptual)
This conceptual protocol is based on literature reports for nickel-catalyzed Suzuki-Miyaura reactions and should be optimized for specific substrates.[8][11]
Materials:
-
Aryl or heteroaryl halide (e.g., 10 g, 1.0 equiv)
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 equiv)
-
Nickel precatalyst (e.g., NiCl₂ and dppf, or a pre-formed complex) (0.5-2 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., 2-Me-THF, t-amyl alcohol, or toluene/water mixture), degassed
Procedure:
-
Reaction Setup: In a suitably sized reactor, charge the aryl halide, boronic acid/ester, and base.
-
Inerting: Purge the reactor with nitrogen or argon.
-
Catalyst Addition: Add the nickel precatalyst and any additional ligand under a positive pressure of inert gas.
-
Solvent Addition: Add the degassed solvent.
-
Reaction: Heat the mixture to the optimized temperature (e.g., 80-110 °C) with efficient stirring.
-
Monitoring: Monitor the reaction by an appropriate analytical method.
-
Work-up: After cooling, perform an aqueous workup. Phase separation may be required if a biphasic system is used.
-
Purification: After solvent removal, the crude product may require purification by crystallization, distillation, or chromatography. For large-scale operations, crystallization is often preferred.
This technical support center provides a foundational guide for addressing the challenges of scaling up reactions with this compound. Successful scale-up requires a thorough understanding of the reaction mechanism, careful attention to process parameters, and a systematic approach to troubleshooting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cenmed.com [cenmed.com]
- 5. Mechanistic Study of an Improved Ni Precatalyst for Suzuki-Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Safety considerations when quenching with oil or salt | Thermal Processing Magazine [thermalprocessing.com]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 10. repository.lsu.edu [repository.lsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Purification of (dppf)Ni(o-tolyl)Cl Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products from reactions utilizing the (dppf)Ni(o-tolyl)Cl precatalyst.
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a reaction involving this compound?
A typical workup procedure begins after the reaction is deemed complete. The mixture is cooled to room temperature, potentially diluted with an organic solvent like ethyl acetate, and quenched with water or an aqueous solution. The organic layer is then separated, and the aqueous layer is often extracted further with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.[1][2][3]
Q2: What are the most common purification techniques for products from these reactions?
The most frequently employed purification methods are flash column chromatography on silica gel and recrystallization.[1][3][4][5]
-
Column Chromatography: This is a versatile technique suitable for a wide range of compounds, especially when dealing with oils or complex mixtures of solids with similar polarities.[3][6][7]
-
Recrystallization: This method is highly effective for purifying solid compounds, provided a suitable solvent system can be found where the desired product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[8]
Q3: What are the common impurities I should expect?
Impurities can arise from several sources, including unreacted starting materials, catalyst residues, and side-products from the reaction itself.
-
Catalyst-derived impurities: While this compound is a precatalyst, byproducts from its activation and catalytic cycle can be present.[9] In some cases, small amounts of aminated o-tolyl byproducts (0.5–5%) may form, but these are generally easy to separate during purification.[9]
-
Side-products: Depending on the specific reaction (e.g., Suzuki-Miyaura), side products like biphenyls can be formed.[1]
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.
Q4: Is the this compound precatalyst air-stable?
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Problem 1: Low yield of purified product.
| Possible Cause | Solution |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS to ensure the consumption of starting material before beginning the workup. |
| Product Loss During Workup | Ensure proper phase separation during extractions. If the product has some water solubility, minimize aqueous washes or back-extract the aqueous layers. Check the pH of the aqueous phase, as it can affect the solubility of certain organic compounds. |
| Product Co-elution with Impurities | Optimize the solvent system for column chromatography. A shallower gradient or isocratic elution might be necessary. Consider using a different stationary phase if silica gel is not effective. |
| Product Degradation on Silica Gel | Some compounds are sensitive to acidic silica gel. Consider deactivating the silica gel with a base (e.g., triethylamine in the eluent) or using an alternative stationary phase like alumina. |
| Inefficient Recrystallization | The chosen solvent may not be optimal. Screen for a solvent that dissolves the compound when hot but provides low solubility when cold. Ensure you are using the minimum amount of hot solvent to dissolve the crude product completely. |
Problem 2: The purified product is contaminated with residual nickel.
| Possible Cause | Solution |
| Inadequate Removal During Workup | After the initial quench and extraction, perform an aqueous wash with a mild chelating agent solution, such as ammonium chloride or EDTA, to help sequester nickel salts into the aqueous phase. |
| Co-elution during Chromatography | Nickel complexes can sometimes streak or co-elute with the product on silica gel. Pre-treating the crude material by filtering it through a small plug of silica or celite before loading it onto the column can help remove some baseline impurities.[1] |
| Precipitation with Product | If the product is a solid, nickel impurities might co-precipitate. Thoroughly washing the filtered crystals with a cold solvent in which the nickel impurities are soluble can help. |
Problem 3: Difficulty separating the product from structurally similar impurities (e.g., isomers, side-products).
| Possible Cause | Solution |
| Similar Polarity | Optimize column chromatography conditions. Test various solvent systems using TLC. High-Performance Liquid Chromatography (HPLC) may be required for difficult separations. |
| Formation of Isomers | Re-evaluate the reaction conditions (temperature, solvent, base) as these can influence selectivity and the formation of isomeric byproducts. |
| Recrystallization Ineffective | Try fractional crystallization, where subtle differences in solubility are exploited to separate components. This can be a trial-and-error process requiring careful solvent selection and temperature control. |
Data Presentation
Table 1: Common Impurities and Recommended Purification Strategies
| Impurity Type | Common Examples | Recommended Removal Method |
| Catalyst Residue | Nickel salts, oxidized dppf ligand | Aqueous wash (with or without a chelating agent), Column Chromatography. |
| Side-Products | Homocoupled products (e.g., biphenyls)[1] | Column Chromatography (often non-polar, eluting early), Recrystallization. |
| Catalyst-derived Byproducts | Aminated o-tolyl compounds[9] | Column Chromatography (typically easily separated).[9] |
| Unreacted Starting Materials | Aryl halides, boronic acids, etc. | Column Chromatography, Recrystallization. |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Once the reaction is complete, cool the reaction vessel to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent, such as ethyl acetate (EtOAc) or diethyl ether (Et₂O).[3]
-
Quench the reaction by slowly adding water or a saturated aqueous solution (e.g., NH₄Cl).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two to three times with the organic solvent.[1]
-
Combine all organic layers and wash with brine (saturated NaCl solution).[2]
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent).
-
Alternatively, "dry-load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and placing the resulting powder on top of the column.
-
Prepare a silica gel column using the chosen eluent system, which should be determined beforehand by TLC analysis to achieve good separation (target Rf of ~0.3 for the desired product).
-
Carefully load the sample onto the top of the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[3]
Visualizations
Caption: General workflow for product purification post-reaction.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Nickel-catalyzed, ring-forming aromatic C−H alkylations with unactivated alkyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. rsc.org [rsc.org]
- 7. How To Run A Reaction [chem.rochester.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cenmed.com [cenmed.com]
Validation & Comparative
A Comparative Guide to (dppf)Ni(o-tolyl)Cl and Other Nickel Precatalysts for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to their palladium-catalyzed counterparts. The choice of the nickel precatalyst is a critical factor that dictates the efficiency, substrate scope, and functional group tolerance of these transformations. This guide provides an objective comparison of the performance of (dppf)Ni(o-tolyl)Cl with other commonly employed nickel precatalysts, supported by experimental data, detailed protocols, and mechanistic diagrams to inform catalyst selection in your research and development endeavors.
Executive Summary
This compound, a well-defined Ni(II) precatalyst, has garnered significant attention due to its notable air and moisture stability, broad applicability in various cross-coupling reactions, and often superior performance compared to other nickel sources.[1][2] This guide will delve into a comparative analysis of this compound against other classes of nickel precatalysts, including Ni(0) complexes like Ni(COD)₂, and other Ni(II) salts ligated with phosphines or N-heterocyclic carbenes (NHCs). The comparisons will focus on key cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Kumada-Tamao-Corriu coupling.
Performance Benchmark: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The selection of the nickel precatalyst can significantly impact reaction times, temperatures, and catalyst loadings.
Table 1: Comparison of Nickel Precatalyst Performance in the Suzuki-Miyaura Coupling of 2-chloronaphthalene and 4-methoxyphenylboronic acid.
| Precatalyst | Ligand | Oxidation State | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | dppf | II | 80 | 1.5 | >95 | [3] |
| (dppf)Ni(C₂H₄) | dppf | 0 | 80 | 1.5 | >95 | [3] |
| (dppf)₂Ni | dppf | 0 | 80 | 1 | >95 | [3] |
| [(dppf)Ni(cinnamyl)Cl] | dppf | II | 80 | 1.5 | >95 | [3] |
| Ni(COD)₂ | dppf | 0 | 80 | 2 | ~90 | [1] |
| (dppe)NiCl₂ | dppe | II | 80 | 12 | ~75 | [4] |
As evidenced in Table 1, this compound demonstrates comparable or superior activity to Ni(0) precatalysts when employing the same dppf ligand, highlighting its efficiency as a precatalyst. The o-tolyl group is thought to facilitate the reductive elimination step in the activation of the precatalyst.[1]
Performance Benchmark: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines. This compound has proven to be a highly effective precatalyst for this transformation, particularly for challenging aryl chloride substrates.
Table 2: Comparison of Nickel Precatalyst Performance in the Buchwald-Hartwig Amination of 4-chlorotoluene with Morpholine.
| Precatalyst | Ligand | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | dppf | NaOtBu | 100 | 1 | 95 | [2] |
| Ni(COD)₂ | dppf | NaOtBu | 100 | 1 | 92 | [2] |
| (IPr)Ni(allyl)Cl | IPr | NaOtBu | 100 | 2 | 88 | [1] |
| NiCl₂(dme) | dppf | NaOtBu | 100 | 4 | 75 | [2] |
The data in Table 2 underscores the high activity of this compound in C-N bond formation, outperforming both Ni(0) sources with the same ligand and other Ni(II) precatalysts under similar conditions. Its stability and ease of handling make it a practical choice for this widely used transformation.[2]
Performance Benchmark: Kumada-Tamao-Corriu Coupling
The Kumada coupling utilizes Grignard reagents as nucleophiles and is a powerful method for C-C bond formation. While direct comparative data for this compound in this reaction is less prevalent, its dppf ligand framework is known to be effective.
Table 3: Performance of Various Nickel Precatalysts in Kumada-Type Couplings.
| Precatalyst | Ligand | Electrophile | Nucleophile | Yield (%) | Reference |
| NiCl₂ | dppe | Aryl Halide | Aryl-MgBr | High | [5][6] |
| Ni(acac)₂ | - | Aryl Halide | Aryl-MgBr | High | [5] |
| Ni(COD)₂ | BINAP | Benzylic Sulfonamide | MeMgI | 54 | [7] |
| (dppe)NiCl₂ | dppe | Benzylic Sulfonamide | Aryl-MgI | 58 | [7] |
| [(Triphos)NiCl] | Triphos | Aryl Iodide | Phenyl-MgBr | 94 | [5] |
While a direct comparison is not available in the searched literature, the successful application of other phosphine-ligated nickel(II) complexes like (dppe)NiCl₂ suggests that this compound would likely be an effective precatalyst for Kumada couplings. The choice of ligand is crucial, with bidentate phosphines often showing excellent performance.[7]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon or nitrogen (this cycle is repeated three times). This compound (0.02 mmol, 2 mol%) is then added under a positive flow of inert gas. The solvent (e.g., dioxane, 5 mL) is added via syringe. The reaction mixture is then heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed as monitored by TLC or GC. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox, a vial is charged with this compound (0.05 mmol, 5 mol%), the amine (1.2 mmol), and a base (e.g., NaOtBu, 1.4 mmol). The aryl halide (1.0 mmol) is then added, followed by the solvent (e.g., toluene or CPME, 2 mL). The vial is sealed and heated to the specified temperature (e.g., 100-110 °C) for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired arylamine.[2]
General Procedure for Kumada-Tamao-Corriu Coupling
To a solution of the nickel precatalyst (e.g., (dppe)NiCl₂, 5 mol%) in dry THF (5 mL) under an argon atmosphere is added the aryl or alkyl halide (1.0 mmol). The Grignard reagent (1.1 mmol, as a solution in THF or diethyl ether) is then added dropwise at room temperature. The reaction mixture is stirred at room temperature or heated as required and monitored by TLC or GC. Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product is purified by column chromatography.
Mechanistic Insights and Visualizations
The efficacy of this compound as a precatalyst stems from its ability to readily generate the active Ni(0) species in the catalytic cycle. The generally accepted activation pathway involves a transmetalation/reductive elimination sequence.
Caption: Activation of the this compound precatalyst.
Once the active (dppf)Ni(0) species is formed, it enters the catalytic cycle, which for a Suzuki-Miyaura coupling, is depicted below.
References
- 1. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nickel Precatalysts: (dppf)Ni(o-tolyl)Cl vs. Ni(COD)₂ in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to their palladium-catalyzed counterparts. The choice of the nickel precatalyst is a critical parameter that dictates the efficiency, scope, and practicality of these transformations. This guide provides an objective comparison of two widely used nickel precatalysts: the air-stable Ni(II) complex, (dppf)Ni(o-tolyl)Cl, and the versatile Ni(0) source, Ni(COD)₂.
At a Glance: Key Differences
| Feature | This compound | Ni(COD)₂ |
| Oxidation State | Ni(II) | Ni(0) |
| Air Stability | Air-stable solid[1][2] | Highly sensitive to air and moisture[2][3][4] |
| Handling | Can be handled on the benchtop[4] | Requires inert atmosphere (glovebox or Schlenk line)[2][3][4] |
| Activation | Requires in situ reduction to Ni(0)[4][5] | Directly active or ligand exchange to active species[6][7] |
| Storage | Stable at room temperature[4] | Requires cold storage under inert atmosphere[2] |
| Common Applications | Suzuki-Miyaura, Buchwald-Hartwig amination, C-S coupling[8][9][10] | Suzuki-Miyaura, Buchwald-Hartwig amination, Kumada coupling, photoredox catalysis[6][11][12] |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, serves as an excellent benchmark for comparing these two precatalysts. While both are effective, their performance can vary depending on the reaction conditions and substrates.
This compound has demonstrated high activity, in some cases enabling couplings at room temperature, which is a significant advantage for thermally sensitive substrates.[8][13] Studies comparing various dppf-supported nickel precatalysts have shown that at elevated temperatures (e.g., 80 °C), Ni(0), Ni(I), and Ni(II) precatalysts can exhibit similar catalytic activity, with all systems generating Ni(I) species during the reaction.[13][14] However, the bench-stable Ni(II) precatalyst is particularly efficient for coupling synthetically important heterocyclic substrates at room temperature.[13][14]
Ni(COD)₂, as a Ni(0) source, can directly enter the catalytic cycle via oxidative addition.[7] Its versatility allows for the in situ formation of the active catalyst with a wide range of ligands. However, the need for an inert atmosphere can be a practical drawback.
Table 1: Comparison of Nickel Precatalyst Performance in the Suzuki-Miyaura Reaction of 2-chloronaphthalene and 4-methoxyphenylboronic acid [13]
| Precatalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 2.5 | Room Temp. | 12 | >95 |
| This compound | 0.5 | 80 | 1 | >95 |
| Ni(COD)₂ + dppf | - | - | - | Data not available in this format |
| (dppf)Ni(C₂H₄) | 2.5 | Room Temp. | 12 | >95 |
| (dppf)₂Ni | 2.5 | Room Temp. | 4 | >95 |
Note: Data for Ni(COD)₂ + dppf under these specific comparative conditions was not explicitly provided in the cited literature in a directly comparable format.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a vital tool for the synthesis of arylamines. Both this compound and Ni(COD)₂ have been successfully employed in this transformation.
This compound has been reported as an effective precatalyst for the amination of a broad range of aryl chlorides, sulfamates, mesylates, and triflates.[9] The air-stable nature of this precatalyst simplifies the experimental setup.
Ni(COD)₂ in combination with ligands like dppf or 1,10-phenanthroline is also a well-established system for the amination of aryl chlorides.[11] Furthermore, it has been used with N-heterocyclic carbene (NHC) ligands for the amination of aryl sulfamates.[12]
Table 2: Performance in the Amination of 4-n-butylchlorobenzene with Morpholine
| Precatalyst | Base | Additive | Temperature (°C) | Time (h) | Yield (%) |
| This compound | LiOtBu | MeCN | 100 | 1 | 95 |
| This compound | K₃PO₄ | MeCN | 100 | 1 | 92 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling using this compound[14]
To a reaction vessel were added the aryl halide (0.2 mmol, 1.0 equiv), the boronic acid (0.4 mmol, 2.0 equiv), K₃PO₄ (0.8 mmol, 4.0 equiv), and this compound (0.005 mmol, 2.5 mol%). The vessel was sealed and purged with an inert atmosphere. A mixture of 1,4-dioxane (340 µL) and benzene (160 µL) was added. The reaction mixture was stirred at the desired temperature for the specified time. After cooling to room temperature, the reaction mixture was diluted with an appropriate solvent, and the yield was determined by gas chromatography.
General Procedure for Buchwald-Hartwig Amination using this compound[10]
An oven-dried vial was charged with this compound (5 mol %), dppf (5 mol %), and the base (e.g., LiOtBu, 1.5 mmol). The vial was evacuated and backfilled with argon. The aryl chloride (1.0 mmol), the amine (1.5 mmol), cyclopentyl methyl ether (CPME, 2 mL), and acetonitrile (1.0 mmol) were added. The vial was sealed and heated to 100 °C for 1 hour. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue was purified by flash chromatography to afford the desired product.
General Procedure for Buchwald-Hartwig Amination using Ni(COD)₂[13]
In a glovebox, a vial was charged with Ni(COD)₂ (5 mol %), the desired ligand (e.g., SIPr·HCl, 10 mol %), and NaOtBu (1.4 equiv). The aryl sulfamate (1 equiv) and the amine (1.2 equiv) were added, followed by dioxane (0.2 M). The vial was sealed and heated to 80 °C for 3 hours. After cooling, the reaction mixture was diluted with ethyl acetate, washed with water and brine, dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by column chromatography.
Catalytic Cycles and Activation Pathways
The operational difference between the two precatalysts lies in their entry into the catalytic cycle.
Figure 1. Simplified catalytic cycles for Ni(COD)₂ and this compound.
As a Ni(0) source, Ni(COD)₂ can readily undergo ligand exchange followed by oxidative addition of the electrophile to initiate the catalytic cycle. In contrast, the Ni(II) precatalyst this compound requires an initial reduction to the active Ni(0) state. This typically occurs via transmetalation with the organometallic nucleophile (e.g., a boronic acid in Suzuki-Miyaura coupling), followed by reductive elimination of a biaryl byproduct, which generates the catalytically active Ni(0) species.[4][5]
It is important to note that mechanistic studies have revealed the potential involvement of Ni(I) species in these catalytic cycles.[13][14][15] Ni(I) can be formed through comproportionation between Ni(0) and Ni(II) species. Depending on the reaction, Ni(I) can be either a detrimental off-cycle species or an active participant in an alternative Ni(I)/Ni(III) catalytic cycle.[15][16]
Figure 2. Comparison of typical experimental workflows.
Conclusion
Both this compound and Ni(COD)₂ are highly effective precatalysts for a range of cross-coupling reactions. The choice between them often comes down to a balance of practical considerations and reaction-specific performance.
This compound is the preferred choice when ease of handling and air stability are paramount. Its ability to be handled on the benchtop significantly simplifies experimental setup, making it an attractive option for high-throughput screening and process development. Its demonstrated high activity, even at room temperature for certain substrates, further enhances its utility.
Ni(COD)₂ remains a cornerstone of nickel catalysis due to its versatility. As a direct source of Ni(0), it allows for the exploration of a vast array of in situ generated catalytic systems with diverse ligands. For reactions where the precatalyst's air sensitivity can be managed and for fundamental mechanistic studies, Ni(COD)₂ is an invaluable tool.
Ultimately, the optimal precatalyst will depend on the specific application, the scale of the reaction, the available laboratory infrastructure, and the nature of the substrates involved. Researchers are encouraged to consider the trade-offs between the operational simplicity of air-stable Ni(II) precatalysts and the versatility of Ni(0) sources like Ni(COD)₂.
References
- 1. cenmed.com [cenmed.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. escholarship.org [escholarship.org]
- 6. Technical brief: Nickel complexes for cross coupling | Johnson Matthey [matthey.com]
- 7. Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00260A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nickel-Catalyzed Amination of Aryl Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. repository.lsu.edu [repository.lsu.edu]
- 14. Comparison of dppf-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction: The Observation and Activity of Nickel(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Battle: (dppf)Ni(o-tolyl)Cl vs. Palladium Catalysts in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in optimizing cross-coupling reactions. This guide provides an objective comparison of the catalytic activity of the nickel precatalyst (dppf)Ni(o-tolyl)Cl against commonly used palladium catalysts, supported by experimental data from peer-reviewed literature.
The development of efficient and versatile catalysts for carbon-carbon and carbon-nitrogen bond formation is a cornerstone of modern synthetic chemistry. While palladium catalysts have long been the workhorses in this domain, particularly for Suzuki-Miyaura and Buchwald-Hartwig aminations, the earth-abundant and more economical nature of nickel has spurred the development of highly active nickel-based catalytic systems. Among these, the air-stable precatalyst this compound, where dppf is 1,1'-bis(diphenylphosphino)ferrocene, has emerged as a potent alternative. This guide delves into a comparative analysis of the performance of this nickel catalyst versus its palladium counterparts, focusing on reactions involving challenging aryl chloride substrates.
Catalytic Performance: A Quantitative Comparison
The efficacy of a catalyst is best judged by quantitative metrics such as reaction yield, turnover number (TON), and turnover frequency (TOF). The following tables summarize the performance of this compound in comparison to palladium catalysts, primarily [Pd(dppf)Cl₂], in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions involving aryl chlorides.
Suzuki-Miyaura Coupling of Aryl Chlorides
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl compounds. The coupling of aryl chlorides is particularly challenging due to the strength of the C-Cl bond.
| Entry | Aryl Chloride | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | This compound (2) | K₃PO₄ | Toluene | 100 | 12 | 95 | [1] |
| 2 | 4-Chlorotoluene | Phenylboronic acid | [Pd(dppf)Cl₂] (2) | K₃PO₄ | Toluene | 100 | 12 | 85 | [1] |
| 3 | 4-Chloroanisole | Phenylboronic acid | This compound (5) | K₃PO₄ | THF/H₂O | 85 | 2 | 38 | [2] |
| 4 | Chlorobenzene | Phenylboronic acid | This compound (5) | K₃PO₄ | THF/H₂O | 85 | 2 | 37 | [2] |
| 5 | 2-Chloropyridine | Phenylboronic acid | This compound (5) | K₃PO₄ | THF/H₂O | 85 | 2 | 0 | [2][3] |
Note: The data presented is compiled from different sources and reaction conditions may vary slightly. Direct comparison is most accurate when conditions are identical.
The data suggests that for certain electron-rich aryl chlorides, this compound can offer superior or comparable yields to its palladium analogue under similar conditions. However, the nickel catalyst's performance can be highly substrate-dependent, as evidenced by its inactivity for the coupling of 2-chloropyridine under the tested conditions, a reaction where palladium catalysts are often effective.[3]
Buchwald-Hartwig Amination of Aryl Chlorides
The Buchwald-Hartwig amination is a vital transformation for the synthesis of arylamines. The performance of nickel and palladium catalysts in the coupling of aryl chlorides with various amines is a critical benchmark.
| Entry | Aryl Chloride | Amine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-n-Butylchlorobenzene | Morpholine | This compound (2.5) | LiN(SiMe₃)₂ | CPME | 100 | 0.25 | 98 | [4] |
| 2 | 4-Chlorotoluene | N-Methylaniline | Ni(COD)₂/dppf (2/4) | NaOtBu | Toluene | 100 | - | 80 | [5] |
| 3 | 4-Chlorotoluene | Morpholine | Pd(dba)₂/XPhos (1.5/3.0) | NaOtBu | Toluene | reflux | 6 | 94 | |
| 4 | Aryl Chlorides | Secondary Amines/Anilines | This compound (5) | - | - | 100 | - | up to 98 | [6] |
Note: Direct comparison is challenging due to variations in ligands and reaction conditions in the reported literature.
In the realm of C-N coupling, this compound demonstrates high activity, achieving excellent yields in short reaction times for the amination of aryl chlorides with secondary amines.[4][6] While palladium systems with specialized ligands like XPhos also show high efficacy, the performance of the nickel catalyst underscores its potential as a cost-effective alternative.
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for any catalytic study. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using the respective nickel and palladium catalysts.
General Procedure for Suzuki-Miyaura Coupling with this compound
A microwave vial equipped with a stirrer bar is charged with the aryl chloride (0.25 mmol, 1.0 equiv), phenylboronic acid (0.28 mmol, 1.1 equiv), this compound (0.0125 mmol, 5 mol%), and K₃PO₄ (0.75 mmol, 3.0 equiv). The vial is sealed, evacuated, and backfilled with nitrogen three times. A degassed mixture of THF/H₂O (4:1, 2 mL) is then added. The reaction mixture is heated to 85 °C and stirred for 2 hours. After cooling, the reaction is quenched, and the product is extracted and purified by standard methods.[2]
General Procedure for Buchwald-Hartwig Amination with a Palladium/dppf Catalyst
To a reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃), the dppf ligand, and a base (e.g., NaOtBu). Add the anhydrous, deoxygenated solvent (e.g., toluene). Stir the mixture to form the active catalyst. Then, add the aryl chloride (1.0 equiv) and the amine (1.2 equiv). Heat the reaction mixture (typically 80-110 °C) and monitor its progress. Upon completion, the reaction is cooled, quenched, and the product is isolated and purified using standard techniques.[7]
Mechanistic Insights: Catalytic Cycles
The catalytic cycles for both nickel and palladium in cross-coupling reactions share fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. However, the specific intermediates and their relative rates can differ, influencing the overall catalytic efficiency.
Figure 1. Generalized catalytic cycle for the Suzuki-Miyaura reaction.
The cycle begins with the oxidative addition of the aryl halide to the low-valent metal center (Ni(0) or Pd(0)). This is often the rate-determining step, particularly for aryl chlorides.[6] The subsequent transmetalation with the organoboron species, facilitated by a base, is followed by reductive elimination to yield the biaryl product and regenerate the active catalyst.
Figure 2. Generalized catalytic cycle for the Buchwald-Hartwig amination.
In the Buchwald-Hartwig amination, after oxidative addition, the amine coordinates to the metal center. Deprotonation by a base forms a metal-amido complex, which then undergoes reductive elimination to furnish the desired arylamine.
Experimental Workflow
A typical experimental workflow for screening and optimizing these cross-coupling reactions is outlined below.
Figure 3. General experimental workflow for cross-coupling reactions.
Conclusion
The air-stable nickel precatalyst this compound has demonstrated significant promise as a viable and often advantageous alternative to traditional palladium catalysts in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, particularly with challenging aryl chloride substrates. Its cost-effectiveness and high reactivity in many cases make it an attractive option for process development and large-scale synthesis. However, the choice of catalyst remains highly dependent on the specific substrates and desired reaction conditions. While palladium catalysts, especially with modern, sophisticated ligands, offer broad applicability and a well-established track record, the continued exploration of nickel catalysis is poised to provide chemists with a broader and more sustainable toolkit for the synthesis of complex molecules. This guide serves as a starting point for researchers to make informed decisions when selecting a catalyst for their specific synthetic needs.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
Mechanistic Insights into the (dppf)Ni(o-tolyl)Cl Catalytic Cycle: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of robust and economically viable cross-coupling methodologies is a cornerstone of modern synthetic chemistry. Nickel-based catalysts have emerged as a powerful alternative to their palladium counterparts, offering distinct reactivity and cost advantages. Among these, the air-stable precatalyst, (dppf)Ni(o-tolyl)Cl (where dppf is 1,1′-bis(diphenylphosphino)ferrocene), has garnered significant attention for its efficacy in a range of C-C and C-N bond-forming reactions.[1] This guide provides a comparative analysis of the mechanistic studies of the this compound catalytic cycle, supported by experimental data, detailed protocols, and visual representations of the key pathways.
Performance Comparison in Catalysis
The this compound precatalyst has demonstrated high activity in various cross-coupling reactions, often under milder conditions and at lower catalyst loadings compared to other nickel systems.[2][3] Its performance is critically influenced by the interplay of the active catalytic species and off-cycle intermediates.
Suzuki-Miyaura Coupling
In the Suzuki-Miyaura reaction, this compound is a highly effective precatalyst. Mechanistic studies indicate that while different oxidation states of dppf-supported nickel precatalysts (Ni(0), Ni(I), and Ni(II)) can exhibit similar catalytic activity at elevated temperatures (e.g., 80°C), the Ni(II) precatalyst is notably active even at room temperature.[2][4]
| Precatalyst | Coupling Partners | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Ref. |
| This compound | 4-n-butylchlorobenzene + Morpholine | 100 | 0.75 | 5 | 85 | [1] |
| This compound | 2-chloronaphthalene + 4-methoxyphenylboronic acid | RT | 12 | 2.5 | >95 | [2] |
| (dppf)Ni(cinnamyl)Cl | Heteroaryl boronic acids + Heteroaryl halides | 50 | - | 0.5 | - | [3] |
| (PPh₂Me)₂Ni(o-tolyl)Cl | Methyl-2,5-dichloropicolinate + (2-fluorophenyl)boronic acid | - | - | 10 | 92 | [5] |
C-N Cross-Coupling (Buchwald-Hartwig Amination)
The this compound precatalyst also excels in C-N bond formation, effectively coupling a wide range of aryl chlorides, sulfamates, mesylates, and triflates with various amines.[1] The catalyst system demonstrates broad substrate scope and functional group tolerance.
| Electrophile | Amine | Base | Temp. (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Ref. |
| 4-n-butylchlorobenzene | Morpholine | LiOtBu | 100 | 1 | 5 | 92 | [1] |
| 2-chloropyridine | Morpholine | LiOtBu | 100 | 1 | 5 | 91 | [1] |
| Phenyl N,N-dimethylsulfamate | Aniline | K₃PO₄ | 100 | 16 | 5 | 89 | [1] |
| 4-tert-butylphenyl mesylate | Indoline | K₃PO₄ | 100 | 16 | 5 | 92 | [1] |
The Catalytic Cycle: On-Cycle vs. Off-Cycle Pathways
Mechanistic investigations have revealed that the catalytic cycle of this compound predominantly proceeds through a Ni(0)/Ni(II) pathway. However, the formation of catalytically inactive or less active Ni(I) species is a significant off-cycle process that can impede the reaction.
Precatalyst Activation
The Ni(II) precatalyst, this compound, is activated in situ to the catalytically active Ni(0) species. This activation is proposed to occur via transmetalation with the nucleophile (e.g., boronic acid in Suzuki-Miyaura coupling or an amine/base in C-N coupling), followed by reductive elimination of a biaryl product (o-tolyl coupled with a group from the nucleophile). The steric bulk of the o-tolyl group is thought to facilitate this reductive elimination step.
Caption: Activation of the this compound precatalyst.
The Ni(0)/Ni(II) Catalytic Cycle
Once the active (dppf)Ni(0) is generated, it enters the primary catalytic cycle, which involves three key steps:
-
Oxidative Addition: The Ni(0) complex reacts with the aryl electrophile (Ar-X) to form a Ni(II) intermediate, (dppf)Ni(II)(Ar)(X).
-
Transmetalation: The Ni(II) intermediate undergoes transmetalation with the nucleophile (e.g., boronic acid), replacing the halide (X) with the organic group of the nucleophile to form a diorganonickel(II) species, (dppf)Ni(II)(Ar)(Nu).
-
Reductive Elimination: This final step involves the formation of the C-C or C-N bond, yielding the desired product (Ar-Nu) and regenerating the catalytically active (dppf)Ni(0) species.
Caption: The primary Ni(0)/Ni(II) catalytic cycle.
Off-Cycle Ni(I) Formation
A critical aspect of the this compound catalytic system is the formation of Ni(I) species, which are generally considered detrimental to the catalytic activity.[2] These Ni(I) complexes are formed through comproportionation reactions between Ni(0) and Ni(II) species present in the reaction mixture. Two primary pathways for the formation of these off-cycle species have been identified:
-
Comproportionation of the Precatalyst: The active (dppf)Ni(0) can react with the unactivated (dppf)Ni(II)(o-tolyl)Cl precatalyst.
-
Comproportionation of the Catalytic Intermediate: The (dppf)Ni(0) can also react with the on-cycle intermediate (dppf)Ni(II)(Ar)(X).
The formation of these stable Ni(I) species sequesters the nickel from the active catalytic cycle, leading to a decrease in reaction rate and efficiency.
Caption: Formation of off-cycle Ni(I) species.
Experimental Protocols
Synthesis of this compound
The precatalyst this compound can be synthesized from commercially available starting materials.[1]
Procedure:
-
(Ph₃P)₂Ni(o-tolyl)Cl is prepared from (Ph₃P)₂NiCl₂.
-
The triphenylphosphine ligands on (Ph₃P)₂Ni(o-tolyl)Cl are then exchanged with dppf in THF at room temperature.
-
The product is isolated, yielding the air-stable this compound complex.
General Procedure for Suzuki-Miyaura Cross-Coupling
The following is a general protocol for a nickel-catalyzed Suzuki-Miyaura reaction.[6]
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid (1.1-1.5 equiv)
-
This compound (catalyst loading as specified)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent (e.g., THF/H₂O mixture)
Procedure:
-
To a reaction vessel, add the aryl halide, boronic acid, this compound, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system to the reaction mixture.
-
Stir the reaction at the specified temperature for the required time.
-
Upon completion, cool the reaction to room temperature, and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
EPR Spectroscopy for Detection of Ni(I) Species
Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for identifying and quantifying paramagnetic species like Ni(I) in the catalytic cycle.
Sample Preparation and Analysis: [7]
-
Assemble the reaction in an EPR tube under an inert atmosphere at low temperature (e.g., -95 °C).
-
Initiate the reaction by adding the final reagent (e.g., a reducing agent or the precatalyst).
-
Freeze the reaction at specific time points to trap the intermediates.
-
Record the X-band EPR spectrum at low temperature (e.g., 77 K).
-
The characteristic rhombic EPR signal for Ni(I) species allows for their identification and quantification.
Conclusion
The this compound precatalyst is a highly efficient and versatile tool for modern organic synthesis. A thorough understanding of its catalytic cycle, including the activation pathway and the detrimental formation of off-cycle Ni(I) species, is crucial for optimizing reaction conditions and designing next-generation nickel catalysts. The interplay between the on-cycle Ni(0)/Ni(II) pathway and the off-cycle comproportionation reactions dictates the overall efficiency of the catalytic system. Future research in this area will likely focus on ligand and precatalyst design to further stabilize the active Ni(0) species and minimize the formation of inactive Ni(I) intermediates.
References
- 1. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. escholarship.org [escholarship.org]
- 4. Comparison of dppf-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction: The Observation and Activity of Nickel(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nickel-Based Catalysts for the Selective Monoarylation of Dichloropyridines: Ligand Effects and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Analysis of Oxidative Addition to (dppf)Ni(o-tolyl)Cl and Alternatives
For researchers, scientists, and professionals in drug development, understanding the kinetics of fundamental organometallic reactions is paramount for catalyst design and reaction optimization. This guide provides a comparative kinetic analysis of the oxidative addition of aryl halides to the widely used (dppf)Ni(0) system, benchmarked against other phosphine-ligated nickel(0) complexes. The data presented herein is collated from peer-reviewed studies to offer a clear, data-driven comparison.
Performance Comparison: Kinetic Data
The rate of oxidative addition of aryl halides to Ni(0) complexes is significantly influenced by the nature of the phosphine ligand. Below is a summary of observed rate constants (k_obs) for the oxidative addition of various aryl halides to Ni(0) complexes featuring dppf and other phosphine ligands. These reactions are typically monitored by ³¹P{¹H} NMR spectroscopy, following the consumption of the Ni(0) starting material.
| Ligand | Ni(0) Precursor | Aryl Halide | Solvent | Temp (°C) | k_obs (s⁻¹) | Reference |
| dppf | [Ni(COD)(dppf)] | o-MeC₆H₄Br | Benzene-d₆ | 50 | 1.1 x 10⁻⁴ | [1] |
| dppf | [Ni(COD)(dppf)] | p-F₃CC₆H₄Cl | Benzene-d₆ | 50 | 4.3 x 10⁻⁵ | [1] |
| dppf | [Ni(COD)(dppf)] | 2-chloropyridine | Benzene-d₆ | 20 | 1.8 x 10⁻³ | [2] |
| dppf | [Ni(COD)(dppf)] | 3-chloropyridine | Benzene-d₆ | 20 | 1.2 x 10⁻⁴ | [2] |
| PPP^(p-tol) | [(PPP^(p-tol))Ni(BPI)] | 4-bromotoluene | THF | 25 | 5.2 x 10⁻⁴ | [3][4] |
| PMe₃ | Ni(cod)₂/PMe₃ | 4-chlorotoluene / 4-chlorophenyl tosylate | Toluene | 80 | Selective for C-OTs | [5][6] |
| PCy₃ | Ni(cod)₂/PCy₃ | 4-chlorotoluene / 4-chlorophenyl tosylate | Toluene | 80 | Slight preference for C-OTs | [5] |
| PPh₃ | Ni(cod)₂/PPh₃ | 4-chlorotoluene / 4-chlorophenyl tosylate | Toluene | 80 | Selective for C-Cl | [5] |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene; COD = 1,5-cyclooctadiene; PPP^(p-tol) = bis(2-bis(p-tolyl)phosphinophenyl)phenylphosphine; BPI = benzophenone imine.
Experimental Protocols
The kinetic analysis of the oxidative addition to Ni(0) complexes is typically conducted using in-situ monitoring techniques. A general protocol is outlined below, based on methodologies reported in the literature[1][2].
General Procedure for Kinetic Studies by ³¹P{¹H} NMR Spectroscopy:
-
Preparation of the Ni(0) complex solution: In a nitrogen-filled glovebox, a known mass of the Ni(0) precursor (e.g., [Ni(COD)(dppf)]) and an internal standard (e.g., triphenylphosphine oxide) are dissolved in a deuterated solvent (e.g., benzene-d₆) in a volumetric flask to prepare a stock solution of known concentration (e.g., 0.022 M).
-
Sample Preparation: An aliquot of the Ni(0) stock solution is transferred to an NMR tube fitted with a J. Young valve.
-
Initiation of the Reaction: A large excess (typically 20 equivalents) of the aryl halide is added to the NMR tube.
-
Data Acquisition: The NMR tube is quickly transferred to a pre-heated NMR spectrometer, and ³¹P{¹H} NMR spectra are recorded at regular intervals.
-
Data Analysis: The integrals of the phosphorus signals corresponding to the starting Ni(0) complex and the internal standard are recorded over time. The concentration of the Ni(0) complex is determined relative to the constant concentration of the internal standard.
-
Rate Constant Determination: The natural logarithm of the concentration of the Ni(0) complex is plotted against time. For a pseudo-first-order reaction, this plot will be linear, and the observed rate constant (k_obs) is the negative of the slope.
Visualizing the Process and Mechanism
To better illustrate the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.
Caption: Experimental workflow for kinetic analysis.
The oxidative addition of an aryl halide to a Ni(0) complex, such as [Ni(COD)(dppf)], is proposed to proceed through the following mechanistic pathway.[1][2]
Caption: Proposed mechanism for oxidative addition.
Discussion of Alternatives
The choice of phosphine ligand has a profound impact on the rate and selectivity of oxidative addition to Ni(0).
-
(dppf)Ni(0): The dppf ligand is widely used due to the thermal stability of its Ni(0) complexes, such as [Ni(COD)(dppf)].[1] Kinetic studies show that electron-deficient aryl halides and heteroaryl halides undergo faster oxidative addition.[1][2] For instance, the reaction with 2-chloropyridine is significantly faster than with chlorobenzene.[2] With substituted aryl halides, the reaction proceeds via an initial pre-equilibrium involving ligand exchange, followed by the oxidative addition step.[1]
-
Triphosphine Ligands (e.g., PPP^(p-tol)): Tridentate phosphine ligands can support the formation of stable five-coordinate Ni(II)-aryl products. Kinetic studies on a Ni(0) complex with a PPP^(p-tol) ligand suggest a concerted, two-electron mechanism for the oxidative addition of aryl halides.[3][4]
-
Monodentate Phosphines (PMe₃, PCy₃, PPh₃): The steric and electronic properties of simple monodentate phosphines can be tuned to control selectivity in oxidative additions. DFT and experimental studies have shown that small, electron-donating phosphines like PMe₃ can promote the preferential oxidative addition of Ar-O bonds (e.g., tosylates) over Ar-Cl bonds.[5][6] This is in contrast to bulkier or less donating phosphines like PPh₃, which favor the reaction with aryl chlorides. This selectivity is attributed to a critical interaction between the nickel center and a sulfonyl oxygen, which is more accessible with smaller ligands.[5][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxidative Addition of Aryl Halides to a Triphosphine Ni(0) Center to Form Pentacoordinate Ni(II) Aryl Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Active Catalyst: A Comparative Guide to (dppf)Ni(o-tolyl)Cl in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the quest for efficient and robust catalytic systems is paramount. The air-stable nickel(II) precatalyst, (dppf)Ni(o-tolyl)Cl, has emerged as a powerful tool in C-N and C-C bond-forming reactions. This guide provides a comprehensive comparison of its performance, delves into the identity of the active catalytic species, and presents detailed experimental data to inform your research.
The precatalyst this compound, where dppf is 1,1'-bis(diphenylphosphino)ferrocene, is a versatile and commercially available reagent utilized in a variety of cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling.[1][2] Its air-stability offers a significant practical advantage over many other nickel catalyst systems that require inert atmosphere handling.[3]
Identifying the Active Catalytic Species: A Ni(0) Affair with Ni(I) Complications
While this compound is a Ni(II) complex, it is widely accepted that the catalytically active species is a Ni(0) complex, generated in situ through reduction of the precatalyst.[4][5] The reaction mechanism generally involves the reduction of the Ni(II) precatalyst to a (dppf)Ni(0) species, which then enters the catalytic cycle.
However, the activation process and the catalytic cycle itself are not without complexities. Mechanistic studies have revealed the formation of Ni(I) species, which can be detrimental to the catalytic process.[5][6] These Ni(I) species can arise from a comproportionation reaction between the active Ni(0) catalyst and the unreacted Ni(II) precatalyst.[5][6] The formation of these off-cycle Ni(I) species can reduce the concentration of the active Ni(0) catalyst and consequently decrease the reaction efficiency.
Performance in C-N Cross-Coupling Reactions
This compound has proven to be a highly effective precatalyst for the amination of a wide range of aryl and heteroaryl electrophiles.[3] It demonstrates broad substrate scope, including challenging aryl chlorides, sulfamates, mesylates, and triflates.[1][3]
| Electrophile | Amine | Base | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | NaOtBu | 2 | Dioxane | 100 | 18 | 98 | [3] |
| 4-Chloroanisole | Aniline | NaOtBu | 2 | Dioxane | 100 | 18 | 95 | [3] |
| 1-Chloro-4-(trifluoromethyl)benzene | n-Butylamine | NaOtBu | 2 | Dioxane | 100 | 18 | 92 | [3] |
| 2-Chloropyridine | Indole | K3PO4 | 5 | Toluene | 110 | 24 | 85 | [7] |
Table 1. Performance of this compound in Buchwald-Hartwig Amination Reactions.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The utility of this compound extends to Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds. Studies have shown that modifications to the aryl group of the precatalyst can impact catalytic activity, with sterically bulky aryl groups sometimes reducing the formation of off-cycle Ni(I) species.[5]
| Aryl Halide | Boronic Acid | Base | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | K3PO4 | 2 | Toluene/H2O | 80 | 16 | 96 | [5] |
| 4-Chloroanisole | 4-Methoxyphenylboronic acid | K3PO4 | 2 | Toluene/H2O | 80 | 16 | 94 | [5] |
| 2-Chloropyridine | Phenylboronic acid | K3PO4 | 5 | THF/H2O | 85 | 2 | >99 (GC) | [8] |
Table 2. Performance of this compound in Suzuki-Miyaura Coupling Reactions.
Comparison with Alternative Catalytic Systems
While this compound is a robust precatalyst, other nickel-based systems and ligands have been explored for similar transformations. For instance, in the N-arylation of indole, catalyst systems employing ligands with different electronic properties, such as those with 3,5-bis(trifluoromethyl)phenyl groups on phosphorus, have shown superior performance in some cases.[7]
The choice of precatalyst can also be influenced by the specific substrates. For example, in the Suzuki-Miyaura coupling of α-halo-N-heterocycles, (dppf)Ni-based catalysts can lead to the formation of inactive dimeric nickel species, hindering the reaction.[8] In such cases, alternative catalytic systems may be required.
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
To an oven-dried vial equipped with a stir bar is added this compound (0.02 mmol, 2 mol%), NaOtBu (1.4 mmol), the aryl halide (1.0 mmol), and the amine (1.2 mmol). The vial is sealed with a Teflon-lined cap and evacuated and backfilled with argon three times. Anhydrous dioxane (2 mL) is then added, and the reaction mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired product.[3]
General Procedure for Suzuki-Miyaura Coupling
In a glovebox, a vial is charged with this compound (0.02 mmol, 2 mol%), K3PO4 (3.0 mmol), the aryl halide (1.0 mmol), and the boronic acid (1.5 mmol). Toluene (2 mL) and water (0.5 mL) are added, and the vial is sealed. The reaction mixture is removed from the glovebox and heated to 80 °C with vigorous stirring for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.[5]
Conclusion
This compound stands as a highly valuable and practical precatalyst for a range of important cross-coupling reactions. Its air-stability and broad substrate scope make it an attractive choice for synthetic chemists. Understanding the nature of the active Ni(0) species and the potential for inhibitory Ni(I) formation is crucial for optimizing reaction conditions and achieving high efficiency. This guide provides a foundation for researchers to effectively utilize this catalyst and compare its performance with other available systems, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. 1,1'-Bis(diphenylphosphino)ferrocene - Wikipedia [en.wikipedia.org]
- 2. This compound 1501945-23-8 [sigmaaldrich.com]
- 3. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Active Catalyst for Nickel-Catalyzed Stereospecific Kumada Coupling Reactions of Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modifications to the Aryl Group of dppf-Ligated Ni σ‑Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki−Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of Nickel(I) in (dppf)Ni(o-tolyl)Cl Catalysis: On-Cycle Intermediate or Off-Cycle Inhibitor?
For researchers, scientists, and drug development professionals, understanding the nuanced mechanistic pathways of nickel-catalyzed cross-coupling reactions is paramount for reaction optimization and catalyst design. The precatalyst (dppf)Ni(o-tolyl)Cl has emerged as a powerful tool in modern organic synthesis. However, the precise role of Ni(I) species generated during catalysis remains a subject of intensive investigation, with evidence pointing to a complex duality: its potential participation in a productive Ni(I)/Ni(III) cycle versus its more widely observed role as a detrimental off-cycle species in the dominant Ni(0)/Ni(II) pathway.
Nickel's accessible oxidation states, including Ni(0), Ni(I), Ni(II), and Ni(III), allow for diverse mechanistic possibilities in contrast to its palladium counterparts, which predominantly cycle between Pd(0) and Pd(II).[1][2] While the this compound precatalyst is a Ni(II) complex, its activation and catalytic turnover can lead to the formation of paramagnetic Ni(I) species. This guide compares the catalytic cycles, presents experimental data supporting the various roles of Ni(I), and provides detailed protocols for key mechanistic investigations.
Competing Catalytic Cycles: Ni(0)/Ni(II) vs. Ni(I)/Ni(III)
The catalytic activity of systems initiated by this compound is most commonly rationalized through a Ni(0)/Ni(II) cycle. However, the observation of Ni(I) intermediates has led to the consideration of an alternative Ni(I)/Ni(III) pathway. Computational and experimental studies suggest that the operative cycle is highly dependent on the reaction conditions and substrates.
In many instances, particularly in Suzuki-Miyaura couplings of aryl sulfamates, the formation of Ni(I) is considered detrimental to the primary Ni(0)/Ni(II) catalytic cycle.[3][4] Mechanistic studies reveal that Ni(I) species are formed through comproportionation between the active Ni(0) catalyst and Ni(II) species—either the unactivated this compound precatalyst or the on-cycle (dppf)Ni(Ar)(sulfamate) intermediate.[3] This process sequesters the catalytically active Ni(0), thereby inhibiting the reaction.
Conversely, some nickel-catalyzed reactions, especially those employing N-containing ligands or under photoredox conditions, are known to proceed via a Ni(I)/Ni(III) mechanism.[1][5] While less commonly invoked for the dppf-ligated system, computational studies have explored the feasibility of this pathway for certain cross-couplings, such as C-N and C-O bond formation.[6][7] These analyses often compare the energy barriers for the key steps: oxidative addition and reductive elimination in both proposed cycles. For the amination of aryl chlorides, for instance, a Ni(0)/Ni(II) cycle with rate-limiting C-N reductive elimination was found to be more favorable than a Ni(I)/Ni(III) cycle involving rate-limiting C-Cl oxidative addition.[6][7]
The Formation and Impact of Off-Cycle Ni(I) Species
The generation of off-cycle Ni(I) species is a critical aspect of catalysis using this compound. Electron Paramagnetic Resonance (EPR) spectroscopy has been a pivotal tool in identifying and quantifying these paramagnetic intermediates.[8]
Studies have shown that the structure of the precatalyst can significantly influence the extent of Ni(I) formation. For example, employing sterically bulkier aryl groups in the (dppf)Ni(aryl)(X) precatalyst can suppress the comproportionation reaction that leads to the inactive Ni(I) species.[8] However, this modification can also slow down the activation of the precatalyst, presenting a trade-off between catalyst stability and activity.[8]
Furthermore, the geometry of the phosphine ligand plays a crucial role. The dppf ligand typically enforces a cis geometry. In contrast, ligands like 1,1'-bis(dicyclohexylphosphino)ferrocene (dcypf), which favor a trans geometry, have been shown to minimize the formation of inactive Ni(I) species in the coupling of aryl carbonates, leading to significantly improved catalytic performance.[9]
Ni(I) Complexes as Viable Precatalysts
Despite their often-detrimental role, stable Ni(I) complexes, such as [(dppf)NiCl], can themselves serve as effective precatalysts for cross-coupling reactions.[10] Mechanistic studies on the activation of these Ni(I) precatalysts in Suzuki-Miyaura reactions suggest that they proceed through the formation of Ni(I)-aryl species upon transmetalation.[11] The stability of these Ni(I)-aryl intermediates is inversely correlated with their catalytic activity; the most unstable species rapidly decompose to generate the active Ni(0) catalyst, thus initiating the primary catalytic cycle.[11]
Quantitative Data Summary
The following tables summarize comparative data on the performance of this compound and related catalysts, highlighting the conditions under which Ni(I) formation is observed and its effect on reaction outcomes.
Table 1: Comparison of Ni Precatalysts in Suzuki-Miyaura Coupling of Aryl Sulfamates
| Precatalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Ni(I) Formation Observed | Proposed Dominant Cycle | Reference |
| This compound | 1.0 | 80 | >95 | Yes (Detrimental) | Ni(0)/Ni(II) | [3] |
| (dppf)NiCl | 1.0 | 80 | >95 | Yes (As precatalyst) | Ni(0)/Ni(II) | [12] |
| (dcypf)Ni(2-ethylphenyl)Br | 2.0 | 100 | 85 | Minimized | Ni(0)/Ni(II) | [9] |
| This compound | 2.0 | 100 | <5 | Yes (Detrimental) | (Inactive) | [9] |
Reaction conditions vary between studies; this table provides a general comparison.
Table 2: Influence of Precatalyst Aryl Group on Ni(I) Formation
| Precatalyst Aryl Group | Steric Bulk | Relative Amount of Ni(I) Formed (EPR) | Catalytic Efficiency | Reference |
| o-tolyl | Moderate | Significant | High | [8] |
| Phenyl | Low | Leads to intractable mixtures | N/A | [8] |
| Sterically bulky aryls | High | Reduced | Slower activation | [8] |
Experimental Protocols
Protocol 1: In-situ EPR Spectroscopy for Detection of Ni(I) Species
This protocol describes a general method for monitoring the formation of Ni(I) species during a catalytic reaction using Electron Paramagnetic Resonance (EPR) spectroscopy.
-
Sample Preparation: In a glovebox, the nickel precatalyst (e.g., this compound), boronic acid, aryl sulfamate, and base are combined in a reaction vessel with a stir bar. The appropriate solvent (e.g., dioxane) is added.
-
Reaction Initiation: The reaction mixture is stirred at the desired temperature.
-
Sampling: At specific time intervals, an aliquot of the reaction mixture is withdrawn using a gas-tight syringe and immediately transferred to a pre-cooled EPR tube.
-
Quenching: The sample in the EPR tube is flash-frozen in liquid nitrogen to quench the reaction and trap any paramagnetic species.
-
EPR Analysis: The frozen sample is inserted into the pre-cooled EPR spectrometer. X-band EPR spectra are recorded at low temperatures (e.g., 77 K).
-
Data Interpretation: The resulting spectra are analyzed. The presence of a signal corresponding to a g-value characteristic of (dppf)Ni(I) species confirms their formation. The signal intensity can be used for semi-quantitative analysis of the Ni(I) concentration over time. Authentic, independently synthesized Ni(I) complexes are used as standards for comparison.[8]
Visualizing the Catalytic Pathways
The following diagrams illustrate the proposed catalytic cycles and the off-cycle formation of Ni(I) species.
Figure 1. Proposed Ni(0)/Ni(II) cycle and detrimental Ni(I) formation.
Figure 2. Hypothetical Ni(I)/Ni(III) catalytic cycle.
Conclusion
The role of Ni(I) in catalysis with this compound is multifaceted. While a Ni(I)/Ni(III) cycle remains a plausible alternative for certain substrates, substantial experimental evidence, particularly from EPR studies, points to the formation of Ni(I) species as a primary pathway for catalyst deactivation in many cross-coupling reactions proceeding through a dominant Ni(0)/Ni(II) cycle.[3][8] This off-cycle formation via comproportionation between Ni(0) and Ni(II) intermediates represents a key challenge in reaction efficiency.
Conversely, the ability of well-defined Ni(I) complexes to act as precatalysts demonstrates that their presence is not inherently inhibitive; their fate and function depend on their stability and the kinetics of their conversion to the active Ni(0) species.[11] For professionals in drug development and process chemistry, a deep understanding of these competing pathways is crucial. Strategies to mitigate detrimental Ni(I) formation—such as ligand modification and careful selection of the precatalyst's aryl group—are essential for the rational design of more robust and efficient nickel-catalyzed transformations.[8][9]
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Study of an Improved Ni Precatalyst for Suzuki-Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Nickel Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modifications to the Aryl Group of dppf-Ligated Ni σ‑Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki−Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bis(dialkylphosphino)ferrocene-Ligated Nickel(II) Precatalysts for Suzuki-Miyaura Reactions of Aryl Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unraveling the Mechanism of (dppf)Ni(o-tolyl)Cl: A Computational Comparison with NHC-Ligated Nickel Catalysts
For researchers, scientists, and drug development professionals, the quest for more efficient and selective cross-coupling catalysts is perpetual. The air-stable precatalyst (dppf)Ni(o-tolyl)Cl has emerged as a valuable tool in this endeavor. This guide provides a comparative analysis of the computationally elucidated mechanism of reactions catalyzed by (dppf)Ni systems against a prominent alternative, N-heterocyclic carbene (NHC)-ligated nickel catalysts, offering insights supported by experimental and computational data.
Nickel catalysts, being more earth-abundant and economical than their palladium counterparts, have garnered significant interest for cross-coupling reactions.[1] The ancillary ligands employed play a crucial role in dictating the catalyst's stability, activity, and selectivity. While the bisphosphine ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) is a mainstay in nickel catalysis, a deeper mechanistic understanding is vital for rational catalyst design and optimization.[2] Computational studies, particularly Density Functional Theory (DFT), have proven invaluable in mapping the intricate energy landscapes of these catalytic cycles.
This guide will delve into the mechanistic nuances of (dppf)Ni-catalyzed reactions and draw a direct comparison with a well-studied NHC-ligated nickel system, specifically one employing the IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand.
Mechanistic Overview: A Tale of Two Ligands
The catalytic cycle for nickel-catalyzed cross-coupling reactions, initiated from a Ni(II) precatalyst like this compound, generally proceeds through a sequence of fundamental steps: reduction to the active Ni(0) species, oxidative addition of an electrophile, transmetalation with a nucleophile, and reductive elimination to furnish the coupled product and regenerate the Ni(0) catalyst. However, the nature of the ancillary ligand profoundly influences the energetics and preferred pathways of these steps.
Recent computational studies have highlighted that Ni-catalyzed C-N cross-coupling reactions can proceed through either a Ni(0)/Ni(II) cycle with a rate-limiting C-N reductive elimination or a parallel Ni(I)/Ni(III) mechanism where C-Cl oxidative addition is rate-limiting.[3] For the purpose of this comparison, we will focus on the well-established Ni(0)/Ni(II) catalytic cycle.
The (dppf)Ni System: A Bidentate Workhorse
The dppf ligand, with its relatively large bite angle and electron-rich nature, effectively stabilizes the nickel center in various oxidation states. Computational studies on related dppf-Ni(0) systems reacting with aryl halides suggest a concerted oxidative addition mechanism.[4] The subsequent steps of transmetalation and reductive elimination are also modulated by the electronic and steric properties of the dppf ligand.
The Ni-NHC (IPr) System: Steric Influence and Strong Donation
N-heterocyclic carbenes, such as IPr, are strong σ-donors that form robust bonds with the nickel center.[5] Their steric bulk can significantly influence the coordination sphere of the metal, facilitating key steps in the catalytic cycle. Computational studies on Ni/IPr-catalyzed amidation of esters reveal a classical cross-coupling mechanism involving oxidative addition, proton transfer, and reductive elimination.[6]
Quantitative Comparison of Catalytic Cycles
The following table summarizes key quantitative data from DFT studies on representative Ni-dppf and Ni-IPr catalyzed reactions, providing a comparative view of the energy barriers for the principal steps in the catalytic cycle.
| Catalytic Step | (dppf)Ni System (Reaction with Bromobenzene) | Ni-IPr System (Amidation of Methyl Benzoate) |
| Oxidative Addition | Not explicitly quantified in the provided search results, but the process is described as facile for aryl halides. | 20.4 kcal/mol[6] |
| Transmetalation/Proton Transfer | Energetics are dependent on the specific transmetalating agent and base used. | Energetically favorable process following oxidative addition.[6] |
| Reductive Elimination | Can be a high-energy barrier step, often rate-limiting.[3] | Rate-determining step with a significant energy barrier.[6] |
Experimental Protocols: A Glimpse into the Lab
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are summaries of the computational methodologies employed in the cited studies.
Computational Methodology for (dppf)Ni Systems
DFT calculations on the reaction between [Ni(COD)(dppf)] and bromobenzene were performed to model the oxidative addition step. The calculations were conducted in a benzene solution environment.[4]
Computational Methodology for Ni-IPr Systems
DFT calculations for the Ni/IPr-catalyzed amidation of esters were carried out to explore the mechanism and thermodynamics. The reaction was modeled to proceed via a general cross-coupling mechanism involving sequential oxidative addition, proton transfer, and reductive elimination.[6]
Visualizing the Catalytic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for the (dppf)Ni and Ni-IPr systems.
Catalytic cycle for a (dppf)Ni-catalyzed cross-coupling reaction.
Catalytic cycle for a Ni-IPr-catalyzed amidation reaction.
Concluding Remarks
Computational studies provide a powerful lens through which to understand and compare the mechanisms of nickel-catalyzed cross-coupling reactions. While this compound remains a robust and versatile precatalyst, the exploration of alternative ligands, such as N-heterocyclic carbenes and bulky monophosphine ligands like the Buchwald-type phosphines, offers exciting avenues for catalyst improvement.[2][7] The choice of ligand has a profound impact on the energetics of the catalytic cycle, influencing the rates of key steps like oxidative addition and reductive elimination. For researchers in drug development and organic synthesis, a nuanced understanding of these mechanistic details is paramount for the rational design of next-generation catalysts with enhanced activity and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Computational Study of Mechanism and Thermodynamics of Ni/IPr-Catalyzed Amidation of Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Phosphine Ligands for Nickel-Catalyzed Amination
For Researchers, Scientists, and Drug Development Professionals
The nickel-catalyzed Buchwald-Hartwig amination has emerged as a powerful and cost-effective alternative to palladium-based systems for the formation of C-N bonds, a critical transformation in the synthesis of pharmaceuticals and other functional materials. The choice of phosphine ligand is paramount to the success of these reactions, profoundly influencing catalytic activity, substrate scope, and reaction conditions. This guide provides an objective comparison of commonly employed phosphine ligands in nickel-catalyzed amination, supported by experimental data, to facilitate informed ligand selection for your specific research needs.
Ligand Performance Comparison
The following tables summarize the performance of various phosphine ligands in the nickel-catalyzed amination of aryl chlorides with different amine coupling partners. It is important to note that direct "apples-to-apples" comparisons across all ligand classes under identical conditions are scarce in the literature. Therefore, the data is presented from various studies, with the specific reaction conditions clearly outlined to ensure a fair and objective assessment.
Table 1: Amination of 3-Chloroanisole with Octylamine
This table compares the performance of various monodentate and bidentate phosphine ligands in the amination of an electron-rich aryl chloride with a primary alkylamine.
| Ligand | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | Ni(COD)₂ / Ligand | 50 | 24 | Trace | [1] |
| PCy₃ | Ni(COD)₂ / Ligand | 50 | 24 | Trace | [1] |
| (±)-BINAP | Ni(COD)₂ / Ligand | 50 | 24 | 85 | [1] |
| dppf | Ni(COD)₂ / Ligand | 50 | 24 | 15 | [1] |
| Xantphos | Ni(COD)₂ / Ligand | 50 | 24 | 10 | [1] |
Reaction Conditions: 3-chloroanisole (1.0 mmol), octylamine (1.2 mmol), NaOtBu (1.4 mmol), Ni(COD)₂ (2 mol%), Ligand (4 mol%), Toluene (4 mL).[1]
Table 2: Amination of Chlorobenzene with Ammonia
This table evaluates the effectiveness of several bidentate phosphine ligands in the challenging amination of chlorobenzene with ammonia, highlighting selectivity for the primary aniline product over the diarylamine byproduct.
| Ligand | Catalyst System | Temp. (°C) | Time (h) | Yield (Aniline) (%) | Selectivity (Aniline:Dianiline) | Reference |
| (±)-BINAP | Ni(COD)₂ / Ligand | 100 | 24 | 25 | 2:1 | |
| Xantphos | Ni(COD)₂ / Ligand | 100 | 24 | 15 | 3:1 | |
| dppf | Ni(COD)₂ / Ligand | 100 | 24 | 10 | >20:1 | |
| Cy-Josiphos | Ni(COD)₂ / Ligand | 100 | 4 | 85 | >20:1 |
Reaction Conditions: Chlorobenzene (1.0 mmol), Ammonia (2.0 M in dioxane, 2.0 mmol), NaOtBu (1.4 mmol), Ni(COD)₂ (2 mol%), Ligand (2.2 mol%), Toluene (2 mL).
Table 3: Amination of Aryl Chlorides with Various Amines using Buchwald and cataCXium P Ligands
This table showcases the performance of representative Buchwald and cataCXium P type ligands in the amination of different aryl chlorides, demonstrating their broad applicability.
| Ligand | Aryl Chloride | Amine | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CyJohnPhos | 4-Chloroanisole | Morpholine | Ni(COD)₂ / Ligand | 100 | 18 | 92 | [2] |
| cataCXium A | 4-Chlorotoluene | Aniline | Pd(OAc)₂ / Ligand | 100 | 16 | 98 | [3] |
| cataCXium PInCy | 4-Chloroanisole | n-Hexylamine | Ni(COD)₂ / Ligand | 80 | 18 | 85 | [2] |
Reaction Conditions: General conditions often involve a Ni(0) or Ni(II) precatalyst, the phosphine ligand, a base (e.g., NaOtBu, K₃PO₄), and a solvent such as toluene or dioxane, with temperatures ranging from 80-120 °C.[2][3]
Experimental Protocols
General Procedure for Nickel-Catalyzed Amination of an Aryl Chloride with a Primary Amine (from Table 1)
In an argon-filled glovebox, a screw-capped vial is charged with Ni(COD)₂ (5.5 mg, 0.02 mmol, 2 mol%), the desired phosphine ligand (0.04 mmol, 4 mol%), and NaOtBu (135 mg, 1.4 mmol). Toluene (2 mL) is added, followed by the aryl chloride (1.0 mmol) and the primary amine (1.2 mmol). The vial is sealed and the reaction mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired arylamine.[1]
General Procedure for Nickel-Catalyzed Amination of an Aryl Chloride with Ammonia (from Table 2)
Inside a nitrogen-filled glovebox, a vial is charged with Ni(COD)₂ (5.5 mg, 0.02 mmol, 2 mol%), the specified bidentate phosphine ligand (0.022 mmol, 2.2 mol%), and NaOtBu (135 mg, 1.4 mmol). Toluene (1 mL) is added, followed by the aryl chloride (1.0 mmol) and a 2.0 M solution of ammonia in dioxane (1.0 mL, 2.0 mmol). The vial is sealed and heated to 100 °C for the designated time. Upon cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The product distribution and yield are determined by GC analysis using an internal standard.
Mechanistic Overview and Experimental Workflow
The catalytic cycle for nickel-catalyzed amination with phosphine ligands is generally believed to proceed through a Ni(0)/Ni(II) pathway, analogous to the palladium-catalyzed process.
Caption: Proposed catalytic cycle for nickel-catalyzed amination.
A typical workflow for the selection and optimization of a phosphine ligand for a specific nickel-catalyzed amination reaction is depicted below.
Caption: A general workflow for ligand screening and optimization.
Concluding Remarks
The selection of an appropriate phosphine ligand is a critical parameter in the development of efficient nickel-catalyzed amination protocols.
-
Josiphos ligands , particularly hindered versions, have demonstrated high activity and selectivity, especially in challenging aminations with ammonia.[4]
-
Buchwald-type biaryl phosphine ligands are a versatile class of ligands, with their performance being highly dependent on the steric and electronic properties of the specific ligand structure.[2]
-
Xantphos , a wide bite-angle bisphosphine, can be effective in certain contexts, though it may be outperformed by more specialized ligands in specific applications.
-
CataCXium ligands , which are sterically demanding and electron-rich, have shown excellent performance in various cross-coupling reactions, including aminations.[3]
Ultimately, the optimal ligand choice will be substrate-dependent, and empirical screening of a diverse set of ligands is often the most effective strategy for identifying the ideal catalyst system for a given transformation. This guide serves as a starting point for navigating the complex landscape of phosphine ligands in the exciting and rapidly developing field of nickel-catalyzed amination.
References
- 1. Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. old.nacatsoc.org [old.nacatsoc.org]
- 4. Nickel‐Catalyzed Amination of Aryl Chlorides with Ammonia or Ammonium Salts [escholarship.org]
A Comparative Guide to Product Structure Validation in (dppf)Ni(o-tolyl)Cl Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of the nickel precatalyst (dppf)Ni(o-tolyl)Cl in cross-coupling reactions, primarily focusing on carbon-nitrogen (C-N) bond formation. Its performance is evaluated against alternative nickel and palladium-based catalytic systems, supported by experimental data from peer-reviewed literature. Detailed protocols for the validation of product structures using modern analytical techniques are also presented.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst is paramount in synthetic chemistry, with yield, selectivity, and substrate scope being key metrics for performance. The following tables summarize the performance of this compound in comparison to other notable catalytic systems in C-N cross-coupling reactions.
Table 1: C-N Cross-Coupling of Aryl Chlorides with Amines
| Entry | Catalyst System | Amine | Aryl Chloride | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound (5 mol%) | Morpholine | 4-Chlorotoluene | LiOtBu | 100 | 1 | 98 | [1] |
| 2 | This compound (10 mol%) | Aniline | 4-Chlorotoluene | LiOtBu | 130 | 16 | 85 | [1] |
| 3 | Ni(COD)₂ / DPPF (10 mol%) | Furfurylamine | 1-Chloronaphthalene | NaOtBu | 110 | 16 | 95 | [2] |
| 4 | Ni(COD)₂ / DPPF (10 mol%) | Indole | 4-Chlorobenzonitrile | NaOtBu | 110 | 16 | 80 | [2] |
| 5 | Pd₂(dba)₃ / XPhos (0.5 mol%) | N-Methylaniline | 4-Chlorotoluene | KOtBu | RT | 1 | >99 | [3] |
| 6 | Pd(dppf)Cl₂ | Secondary Amines | Aryl Chlorides | NaOtBu | - | - | - | [4] |
Note: Direct comparison of yields should be approached with caution due to variations in reaction conditions, ligand-to-metal ratios, and substrate concentrations in the cited literature.
Experimental Protocols for Product Validation
Accurate structural validation of cross-coupling products is critical. The following are detailed methodologies for key analytical techniques.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and purity of the synthesized arylamine product.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the purified product. b. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. c. Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.
2. ¹H NMR Spectroscopy: a. Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer. b. Interpretation: i. Chemical Shift (δ): Look for characteristic signals of aromatic protons (typically 6.5-8.0 ppm) and protons adjacent to the nitrogen atom. ii. Integration: The relative area under each peak should correspond to the number of protons it represents. iii. Coupling Constants (J): Analyze the splitting patterns to determine the connectivity of protons in the aromatic rings.
3. ¹³C NMR Spectroscopy: a. Acquire a carbon-13 NMR spectrum. b. Interpretation: i. Chemical Shift (δ): Identify the characteristic signals for aromatic carbons (typically 110-150 ppm) and the carbon atom directly bonded to the nitrogen.
4. 2D NMR Spectroscopy (if required): a. For complex structures, perform COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments to unambiguously assign proton and carbon signals.
Protocol 2: Mass Spectrometry (MS)
Objective: To determine the molecular weight of the product and confirm its elemental composition.
1. Sample Preparation: a. Prepare a dilute solution of the purified product (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). b. For crude reaction mixtures, a simple filtration through a syringe filter may be necessary.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: a. Inject the sample into an LC-MS system equipped with a suitable column (e.g., C18) and a mass spectrometer (e.g., ESI-QTOF). b. Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate is commonly used. c. Mass Spectrometry Parameters: i. Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for arylamines. ii. Mass Analyzer: Acquire data in full scan mode to detect the molecular ion [M+H]⁺. iii. High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the product.
3. Data Analysis: a. Identify the peak corresponding to the molecular ion of the expected product. b. Compare the measured mass-to-charge ratio (m/z) with the calculated theoretical value.
Visualizing Catalytic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the catalytic cycle of (dppf)Ni-catalyzed C-N cross-coupling and a typical experimental workflow for product validation.
Caption: Proposed catalytic cycle for (dppf)Ni-catalyzed C-N cross-coupling.
Caption: Experimental workflow for product validation.
Mechanistic Insights
The catalytic cycle for (dppf)Ni-catalyzed C-N cross-coupling is generally believed to proceed via a Ni(0)/Ni(II) cycle. The cycle is initiated by the oxidative addition of the aryl chloride to the active Ni(0) species, forming a Ni(II)-aryl complex. Subsequent coordination of the amine and deprotonation by a base generates a Ni(II)-amido intermediate. The final step is the reductive elimination of the arylamine product, which regenerates the active Ni(0) catalyst.[5] It is important to note that alternative mechanistic pathways, such as those involving Ni(I) and Ni(III) species, have also been proposed, particularly in photoredox catalysis.[6]
In some cases, particularly with α-halo-N-heterocycles, the formation of stable dimeric nickel species can occur, which are catalytically inactive in Suzuki-Miyaura reactions, highlighting the importance of substrate choice on catalyst performance.[7]
Conclusion
This compound is a versatile and efficient precatalyst for C-N cross-coupling reactions, particularly with challenging aryl chloride substrates.[1] While palladium-based catalysts, especially those with advanced phosphine ligands, can offer higher turnover numbers and milder reaction conditions in some instances, nickel catalysis provides a more cost-effective and sometimes more reactive alternative. The choice of catalyst should be guided by the specific substrates, desired reaction conditions, and economic considerations. Rigorous validation of the resulting product structures using a combination of NMR spectroscopy and mass spectrometry is essential to ensure the accuracy and reliability of the synthetic results.
References
- 1. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Reaction Development and Mechanistic Elucidation in Nickel Catalysis [escholarship.org]
- 7. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Performance of (dppf)Ni(o-tolyl)Cl in Cross-Coupling of Sterically Hindered Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and robust catalysts capable of forging carbon-carbon and carbon-heteroatom bonds in sterically demanding environments is a cornerstone of modern synthetic chemistry. Among the array of available catalysts, the air-stable nickel precatalyst, (dppf)Ni(o-tolyl)Cl, has emerged as a noteworthy contender for its efficacy in various cross-coupling reactions. This guide provides an objective comparison of its performance with alternative catalytic systems, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.
Executive Summary
This compound is a versatile and air-stable Ni(II) precatalyst that has demonstrated significant utility in Suzuki-Miyaura, Buchwald-Hartwig, and C-S cross-coupling reactions.[1][2] Its performance is particularly notable in reactions involving sterically hindered substrates, where traditional palladium catalysts may falter. However, its effectiveness can be surpassed by other specialized nickel systems, particularly those employing more flexible or sterically tailored ligands, depending on the specific transformation. This guide will delve into these nuances, providing a data-driven comparison to inform your catalytic choices.
Performance in Suzuki-Miyaura Coupling
The construction of sterically hindered biaryl scaffolds is a common challenge in medicinal chemistry and materials science. This compound has proven to be a competent catalyst for such transformations, although its performance relative to other nickel and palladium systems can be substrate-dependent.
Table 1: Comparison of this compound and Alternative Catalysts in the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chlorotoluene | Phenylboronic acid | This compound (2.5) | - | K₃PO₄ | Dioxane/H₂O | 80 | 12 | >99 | [3] |
| 2 | 2-Chlorotoluene | Phenylboronic acid | Ni(COD)₂ (2.5) | dppf (2.5) | K₃PO₄ | Dioxane/H₂O | 80 | 12 | >99 | [3] |
| 3 | 2,6-Dimethylchlorobenzene | Phenylboronic acid | This compound (5) | - | K₃PO₄ | THF/H₂O | 85 | 2 | Low | [4] |
| 4 | 2,6-Dimethylbromobenzene | Phenylboronic acid | Pd₂(dba)₃ (3) | P(OMe)₃ (6) | K₃PO₄ | Dioxane | 95 | 8 | Good | [5] |
As indicated in Table 1, this compound shows excellent activity for moderately hindered substrates at room temperature when the catalyst loading is increased.[3] However, for more challenging di-ortho-substituted aryl halides, its efficacy can be limited, and palladium-based systems may offer better performance.[4][5]
Performance in Buchwald-Hartwig Amination
The formation of C-N bonds with sterically encumbered anilines or aryl halides is another critical transformation where catalyst performance is paramount. This compound has been successfully employed in the amination of a range of aryl chlorides, including those with ortho substituents.
Table 2: Comparison of this compound and an Alternative Catalyst in the Buchwald-Hartwig Amination of a Sterically Hindered Substrate.
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chlorotoluene | Morpholine | This compound (5) | dppf (5) | LiOtBu | CPME | 100 | 1 | 91 | [1] |
| 2 | 2-Chlorotoluene | 2-Aminobiphenyl | This compound (5) | dppf (5) | LiOtBu | CPME | 100 | 1 | 92 | [1] |
| 3 | 4-Chlorotoluene | Aniline | NiCl₂(DME) (5) | SIPr·HCl (10) | NaOtBu | 2-MeTHF | 100 | 18 | 97 | [6][7] |
The data in Table 2 highlights the capability of this compound to couple both cyclic and acyclic secondary amines, as well as bulky primary anilines, with ortho-substituted aryl chlorides in high yields.[1] Alternative air-stable Ni(II) precatalysts, such as NiCl₂(DME) with an N-heterocyclic carbene (NHC) ligand, also provide excellent results and may be a cost-effective alternative.[6][7]
Performance in C-S Cross-Coupling
For the synthesis of sterically hindered aryl thioethers, the choice of ligand is crucial. While this compound can be considered, studies have shown that more flexible ligands can lead to superior performance.
Table 3: Ligand Screening for the Ni-catalyzed C-S Cross-Coupling of a Sterically Hindered Aryl Triflates.
| Entry | Aryl Triflates | Thiol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Biphenyl triflate | n-Heptane thiol | Ni(4-tBu-stilbene)₃ (10) | dppf (10) | KOAc | THF | 60 | 16 | 65 | [8] |
| 2 | 2-Biphenyl triflate | n-Heptane thiol | Ni(4-tBu-stilbene)₃ (10) | Xantphos (10) | KOAc | THF | 60 | 16 | <5 | [8] |
| 3 | 2-Biphenyl triflate | n-Heptane thiol | Ni(COD)₂ (10) | DPEphos (10) | KOAc | THF | rt | 4 | 92 | [8] |
In the C-S coupling of sterically demanding aryl triflates, the catalytic system generated from Ni(COD)₂ and the flexible bidentate phosphine ligand DPEphos was found to be significantly more effective than systems employing dppf or the more rigid Xantphos ligand.[8] This suggests that while this compound is a reasonable starting point, ligand optimization is critical for achieving high yields in this class of reaction.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound
A vial is charged with the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), this compound (0.025 mmol, 2.5 mol%), and potassium phosphate (3.0 mmol). The vial is sealed with a septum and purged with nitrogen. Degassed dioxane (2 mL) and water (0.5 mL) are added via syringe. The reaction mixture is then stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction is diluted with ethyl acetate and water. The organic layer is separated, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired product.[3]
General Procedure for Buchwald-Hartwig Amination with this compound
To an oven-dried vial is added this compound (0.05 mmol, 5 mol%), dppf (0.05 mmol, 5 mol%), and lithium tert-butoxide (1.5 mmol). The vial is sealed with a Teflon-lined cap and evacuated and backfilled with nitrogen three times. The aryl chloride (1.0 mmol), amine (1.5 mmol), and cyclopentyl methyl ether (CPME, 2 mL) are added sequentially. The reaction mixture is stirred at 100 °C for 1 hour. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography.[1]
Mechanistic Considerations & Visualizations
The catalytic cycle for cross-coupling reactions involving this compound is generally believed to proceed through a Ni(0)/Ni(II) cycle. The Ni(II) precatalyst is first reduced in situ to a catalytically active Ni(0) species. This is followed by oxidative addition of the aryl halide, transmetalation with the coupling partner, and reductive elimination to furnish the product and regenerate the Ni(0) catalyst. However, the formation of off-cycle Ni(I) species via comproportionation has been observed and can be detrimental to catalysis.[9][10]
Caption: Proposed catalytic cycle for (dppf)Ni-catalyzed cross-coupling reactions.
The logical workflow for selecting a catalyst for a sterically hindered coupling reaction often involves an initial screening of robust precatalysts, followed by ligand optimization if necessary.
Caption: Workflow for catalyst selection in sterically hindered cross-coupling.
Conclusion
This compound is a highly valuable, air-stable precatalyst for a range of cross-coupling reactions involving sterically hindered substrates. Its ease of handling and broad applicability make it an excellent starting point for reaction development. However, for particularly challenging transformations, such as the coupling of di-ortho-substituted aryl halides or specific C-S bond formations, alternative catalytic systems featuring more tailored ligands may provide superior results. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in their synthetic endeavors.
References
- 1. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00260A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Collection - Modifications to the Aryl Group of dppf-Ligated Ni ÏâAryl Precatalysts: Impact on Speciation and Catalytic Activity in SuzukiâMiyaura Coupling Reactions - Organometallics - Figshare [acs.figshare.com]
A Comparative Guide to (dppf)Ni(o-tolyl)Cl and PEPPSI Catalysts in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The development of robust and versatile catalysts is paramount in modern organic synthesis, particularly for the construction of carbon-carbon and carbon-heteroatom bonds. This guide provides a detailed comparative study of two prominent classes of pre-catalysts: the nickel-based (dppf)Ni(o-tolyl)Cl and the palladium-based PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts. This objective comparison, supported by experimental data, aims to assist researchers in selecting the optimal catalyst for their specific cross-coupling applications.
Overview and Key Features
This compound is an air-stable Ni(II) pre-catalyst that has gained significant attention for its high activity in a range of cross-coupling reactions, most notably in carbon-nitrogen bond formation.[1][2] Its affordability, owing to the earth-abundant nature of nickel, makes it an attractive alternative to palladium-based systems.[3][4] This catalyst is particularly effective for the amination of challenging substrates like aryl chlorides, sulfamates, mesylates, and triflates.[1][2]
PEPPSI catalysts , a family of palladium(II)-N-heterocyclic carbene (NHC) complexes, are renowned for their exceptional stability to air and moisture, broad substrate scope, and high catalytic activity, often at room temperature.[5][6] The archetypal PEPPSI-IPr catalyst and its derivatives have demonstrated remarkable efficiency in Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Kumada cross-coupling reactions.[6][7] The pyridine "throw-away" ligand in PEPPSI complexes facilitates the in situ generation of the active Pd(0) species.[1]
Performance Comparison in Key Cross-Coupling Reactions
The following tables summarize the performance of this compound and PEPPSI catalysts in Suzuki-Miyaura and Buchwald-Hartwig reactions. It is important to note that direct head-to-head comparisons under identical conditions are limited in the literature. Therefore, the data presented reflects performance under optimized conditions for each respective catalyst system.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While palladium catalysts have traditionally dominated this area, nickel catalysts like this compound have emerged as powerful alternatives, especially for challenging substrates.
Table 1: Performance in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | This compound (2) | K₃PO₄ | Dioxane/H₂O (4:1) | 85 | 2 | 95 | [8][9] |
| 2 | 2-Chloronaphthalene | 4-Methoxyphenylboronic acid | This compound (2.5) | K₃PO₄ | Dioxane/Benzene | RT | 12 | >95 | [10] |
| 3 | 4-Bromoanisole | Phenylboronic acid | PEPPSI-IPr (0.1) | K₂CO₃ | i-PrOH/H₂O (1:3) | RT | 1 | 98 | [11] |
| 4 | 4-Chloroacetophenone | Phenylboronic acid | PEPPSI-IPr (1) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 92 | [12] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. Both this compound and PEPPSI catalysts have proven to be highly effective in this reaction.
Table 2: Performance in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-n-Butylchlorobenzene | Morpholine | This compound (5) | LiOtBu | CPME | 100 | 0.75 | 85 | [2] |
| 2 | 4-Chlorotoluene | Aniline | This compound (2) | NaOtBu | Toluene | 100 | 18 | 98 | [2] |
| 3 | 4-Chlorotoluene | Morpholine | PEPPSI-IPr (1) | KOtBu | Dioxane | 100 | 3 | 99 | [6] |
| 4 | 4-Chloroacetophenone | Aniline | Pd-PEPPSI-IPr(NMe₂)₂ (1) | Cs₂CO₃ | Dioxane | 110 | 16 | 95 | [13] |
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are provided below.
General Procedure for Suzuki-Miyaura Coupling with this compound[8][9]
A microwave vial equipped with a stirrer bar is charged with the aryl halide (0.25 mmol, 1.0 equiv.), the boronic acid (0.28 mmol, 1.1 equiv.), K₃PO₄ (0.75 mmol, 3.0 equiv.), and this compound (0.005 mmol, 2 mol%). The vial is sealed, evacuated, and backfilled with nitrogen three times. A degassed mixture of THF/H₂O (4:1, 2 mL) is then added. The reaction mixture is heated to 85 °C and stirred for 2 hours. After cooling to room temperature, the reaction is monitored by GC-FID.
General Procedure for Suzuki-Miyaura Coupling with PEPPSI-IPr[11]
To a reaction vessel are added the aryl halide (1.0 mmol), phenylboronic acid (1.1 mmol), K₂CO₃ (1.0 mmol), and PEPPSI-IPr (0.001 mmol, 0.1 mol%). A solvent mixture of i-PrOH/H₂O (1:3, 4 mL) is then added. The reaction mixture is stirred at room temperature under aerobic conditions. Upon completion, the product is extracted and purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination with this compound[2]
An oven-dried vial is charged with this compound (5 mol %), LiOtBu (1.5 mmol), and the aryl chloride (1.0 mmol). The vial is evacuated and backfilled with argon. The amine (1.5 mmol), acetonitrile (1.0 mmol), and cyclopentyl methyl ether (CPME, 2 mL) are then added. The reaction is stirred at 100 °C for the specified time. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination with PEPPSI-IPr[6][14]
In a reaction tube, PEPPSI-IPr (3 mol%) and K₂CO₃ (3.0 equiv.) are combined. The tube is sealed with a septum and purged with argon. The aryl halide (1.0 equiv.), the amine (2.0 equiv.), and 1,2-dimethoxyethane (DME) (0.25 M) are added via syringe. The reaction mixture is heated to 110 °C for 16 hours. After cooling, the mixture is diluted with an organic solvent, washed with water, and the organic layer is dried and concentrated. The product is then purified by column chromatography.
Catalytic Cycles and Mechanisms
The catalytic cycles of both this compound and PEPPSI catalysts share fundamental steps of oxidative addition, transmetalation, and reductive elimination. However, the nature of the metal center and ligands leads to distinct mechanistic nuances.
Catalytic Cycle for Nickel-Catalyzed Cross-Coupling
The (dppf)Ni(II) precatalyst is reduced in situ to the active Ni(0) species. This Ni(0) complex then undergoes oxidative addition with the aryl halide. Subsequent transmetalation with the organoboron or organozinc reagent, followed by reductive elimination, yields the cross-coupled product and regenerates the Ni(0) catalyst. Ni(I) species have also been observed and are considered relevant in the catalytic cycle.[4][10]
Caption: Generalized catalytic cycle for (dppf)Ni-catalyzed cross-coupling.
Catalytic Cycle for PEPPSI-Catalyzed Cross-Coupling
The PEPPSI Pd(II) precatalyst is activated by reduction to a Pd(0)-NHC complex, with the dissociation of the pyridine ligand.[1] This active species then enters the catalytic cycle, which proceeds through the canonical steps of oxidative addition, transmetalation, and reductive elimination. The bulky NHC ligand plays a crucial role in promoting the reductive elimination step and stabilizing the catalyst.[6]
Caption: Generalized catalytic cycle for PEPPSI-catalyzed cross-coupling.
Conclusion
Both this compound and PEPPSI catalysts are highly effective and versatile tools for modern organic synthesis.
-
This compound offers a cost-effective and highly active option, particularly for C-N bond formation and for reactions involving less reactive aryl chlorides. Its performance in Suzuki-Miyaura couplings is also noteworthy, with high yields achievable under mild conditions.
-
PEPPSI catalysts provide exceptional operational simplicity due to their remarkable air and moisture stability. They exhibit broad applicability across a wide range of cross-coupling reactions, often with high efficiency at room temperature. The well-defined nature of these precatalysts also allows for fine-tuning of reactivity through modification of the NHC ligand.
The choice between these two catalyst systems will ultimately depend on the specific requirements of the desired transformation, including substrate scope, cost considerations, and desired reaction conditions. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of dppf-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction: The Observation and Activity of Nickel(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEPPSI - Wikipedia [en.wikipedia.org]
- 6. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 7. Recent advances in sustainable N-heterocyclic carbene-Pd(II)-pyridine (PEPPSI) catalysts: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.lsu.edu [repository.lsu.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
(dppf)Ni(o-tolyl)Cl: A Comparative Guide to Turnover Number in Cross-Coupling Catalysis
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the catalytic efficiency of (dppf)Ni(o-tolyl)Cl in Suzuki-Miyaura and C-N amination reactions, benchmarked against leading alternative catalysts. This guide presents quantitative turnover numbers, detailed experimental protocols, and mechanistic insights to inform catalyst selection and optimization.
The air-stable nickel precatalyst, this compound (where dppf is 1,1'-bis(diphenylphosphino)ferrocene), has emerged as a versatile and robust option for a range of cross-coupling reactions critical to pharmaceutical and materials science research.[1][2][3][4][5] Its efficacy, particularly in Suzuki-Miyaura and C-N amination reactions, warrants a detailed assessment of its catalytic turnover number (TON), a key metric of catalyst performance and stability. This guide provides a comparative analysis of the TON of this compound against other notable nickel- and palladium-based catalysts, supported by experimental data and detailed methodologies.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While palladium catalysts have historically dominated this field, nickel catalysts are gaining prominence due to their lower cost and unique reactivity.[6] this compound and its analogues have demonstrated remarkable activity in these transformations, particularly in the coupling of challenging heteroaryl substrates.
A study comparing various dppf-supported nickel precatalysts highlighted the high activity of a Ni(II) precatalyst, which is structurally analogous to this compound. Even at room temperature, complete conversion was achieved with a catalyst loading of 2.5 mol%, indicating a high turnover potential.[6][7] For more challenging couplings, such as those involving heteroaryl chlorides, related dppf-nickel systems have achieved high yields with catalyst loadings as low as 0.5 mol%, suggesting TONs approaching 200.[8]
Table 1: Comparative Turnover Numbers (TON) in Suzuki-Miyaura Coupling
| Catalyst | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Yield (%) | Calculated TON | Reference |
| This compound analogue | 2-chloronaphthalene | 4-methoxyphenylboronic acid | 0.5 | >95 | >190 | Hazari et al. (2015)[6] |
| (dppf)Ni(cinnamyl)Cl | 3-chloropyridine | 2-thienylboronic acid | 0.5 | 81 | 162 | Ge & Hartwig (2012)[8] |
| NiCl₂(PCy₃)₂ | Aryl Tosylates | Arylboronic Acids | 5-10 | High | 10-20 | [8] |
| Pd(PPh₃)₄ | Aryl Bromides | Arylboronic Acids | 1-2 | High | 50-100 | General Literature |
| "Naked Nickel" Ni(⁴⁻ᶜᶠ³stb)₃ | Heteroaryl Bromides | Heteroarylboronic Acids | 10 | 86 | 8.6 | [9] |
Note: TON is calculated as (moles of product / moles of catalyst). Where yield is >95%, the TON is presented as a minimum value.
Performance in C-N Amination (Buchwald-Hartwig Reaction)
The construction of C-N bonds via amination is another critical transformation in drug discovery. This compound has proven to be a highly effective precatalyst for the amination of a wide range of aryl and heteroaryl chlorides, sulfamates, mesylates, and triflates.[1][2] The catalyst system is tolerant of various functional groups and can achieve high yields under relatively mild conditions.
In the amination of 4-n-butylchlorobenzene with morpholine, this compound at a loading of 2 mol% achieved an 85% yield, corresponding to a TON of 42.5.[2] This demonstrates its practical utility for synthesizing arylamines.
Table 2: Comparative Turnover Numbers (TON) in C-N Amination
| Catalyst | Aryl Electrophile | Amine | Catalyst Loading (mol%) | Yield (%) | Calculated TON | Reference |
| This compound | 4-n-butylchlorobenzene | Morpholine | 2 | 85 | 42.5 | Park et al. (2013)[2] |
| This compound | 2-chloro-4,6-dimethoxypyrimidine | Diphenylamine | 5 | 82 | 16.4 | Park et al. (2013)[10] |
| Amide Pincer Ni(II) Catalyst | Aryl Bromides | Primary Amines | 0.2 | High | up to 495 | [11] |
| (BINAP)Ni(η²-NC-Ph) | Aryl Chlorides | Primary Aliphatic Amines | 1-2 | High | 50-100 | [12] |
| Pd₂(dba)₃ / Ligand | Aryl Bromides | Various Amines | 1-2 | High | 50-100 | General Literature |
Note: TON is calculated as (moles of product / moles of catalyst).
Mechanistic Considerations and Experimental Workflow
The catalytic cycle for dppf-ligated nickel precatalysts in cross-coupling reactions is believed to proceed through a Ni(0)/Ni(II) cycle. The this compound precatalyst is activated in situ to a Ni(0) species, which then undergoes oxidative addition with the aryl electrophile. Subsequent transmetalation with the boronic acid (in Suzuki-Miyaura) or coordination and deprotonation of the amine (in C-N amination), followed by reductive elimination, affords the desired product and regenerates the active Ni(0) catalyst.[1] However, off-cycle Ni(I) species can also be formed through comproportionation, which can impact catalyst efficiency.[1]
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction catalyzed by this compound.
The experimental workflow for assessing the turnover number involves careful control of reaction parameters to ensure accurate and reproducible results.
Figure 2: General experimental workflow for determining the Turnover Number (TON).
Detailed Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
Adapted from Hazari et al. (2015)[6]
An oven-dried Schlenk tube is charged with the aryl chloride (0.2 mmol, 1.0 equiv), the arylboronic acid (0.4 mmol, 2.0 equiv), and K₃PO₄ (0.8 mmol, 4.0 equiv). The tube is evacuated and backfilled with argon three times. This compound (0.001 mmol, 0.5 mol%) is then added under a positive pressure of argon. A degassed solvent mixture of 1,4-dioxane and benzene (2:1, 0.5 mL) is added via syringe. The reaction mixture is stirred at the desired temperature (e.g., 80 °C or room temperature) and monitored by GC-FID. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the biaryl product. The turnover number is calculated based on the isolated yield and the initial amount of catalyst used.
General Procedure for C-N Amination
Adapted from Park et al. (2013)[2]
An oven-dried vial is charged with this compound (0.02 mmol, 2 mol%), NaOtBu (1.4 mmol, 1.4 equiv), and the amine (1.2 mmol, 1.2 equiv). The vial is sealed with a Teflon-lined cap, evacuated, and backfilled with argon. The aryl chloride (1.0 mmol, 1.0 equiv) and degassed solvent (e.g., toluene or CPME) are then added via syringe. The reaction mixture is stirred at the specified temperature (e.g., 100 °C) for the indicated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel. The turnover number is calculated from the isolated yield of the aminated product and the amount of catalyst used.
Conclusion
This compound stands as a highly competent and practical precatalyst for both Suzuki-Miyaura and C-N amination cross-coupling reactions. Its air-stability and ability to achieve high turnover numbers, particularly in the coupling of challenging substrates, make it an attractive alternative to traditional palladium catalysts. While other specialized nickel catalysts may exhibit higher TONs in specific applications, the broad applicability and robust performance of this compound make it a valuable tool for researchers in organic synthesis and drug development. The provided experimental protocols offer a starting point for the practical application and further optimization of this versatile catalyst.
References
- 1. Modifications to the Aryl Group of dppf-Ligated Ni σ‑Aryl Precatalysts: Impact on Speciation and Catalytic Activity in Suzuki−Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an Air-Stable Nickel Precatalyst for the Amination of Aryl Chlorides, Sulfamates, Mesylates, and Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 1501945-23-8 [sigmaaldrich.com]
- 4. cenmed.com [cenmed.com]
- 5. This compound 1501945-23-8 [sigmaaldrich.com]
- 6. repository.lsu.edu [repository.lsu.edu]
- 7. Comparison of dppf-Supported Nickel Precatalysts for the Suzuki-Miyaura Reaction: The Observation and Activity of Nickel(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (dppf)Ni(o-tolyl)Cl
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Responsible Disposal of [Ni(dppf)(o-tolyl)Cl]
The proper handling and disposal of organometallic compounds are paramount to ensuring laboratory safety and environmental protection. [Ni(dppf)(o-tolyl)Cl], a nickel-based catalyst, requires careful management due to the inherent hazards associated with nickel compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of this reagent.
Immediate Safety and Handling Precautions
Before beginning any disposal-related procedures, ensure you are familiar with the hazards associated with [Ni(dppf)(o-tolyl)Cl] and its components. Nickel compounds are classified as potential carcinogens and can cause skin and respiratory sensitization.[1] Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE).[2][3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat is mandatory.[2]
-
Respiratory Protection: Use a respirator if dust is generated and ventilation is inadequate.
Operational Disposal Plan
The primary and recommended method for the disposal of [Ni(dppf)(o-tolyl)Cl] is through a licensed hazardous waste disposal company.[1][4] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[1] Organonickel compounds are hazardous to many forms of life and must be managed by professionals.[1]
Waste Segregation and Storage:
-
Waste Container: Use a clearly labeled, sealed, and chemically compatible container for all [Ni(dppf)(o-tolyl)Cl] waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips).
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "[Ni(dppf)(o-tolyl)Cl]," and any associated hazard symbols (e.g., toxic, environmental hazard).
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials, pending collection by a certified waste disposal service.[3]
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride (o-tolyl) | |
| CAS Number | 1501945-23-8 | [5] |
| Molecular Formula | C₄₁H₃₅ClFeNiP₂ | [5][6] |
| Molecular Weight | 739.66 g/mol | [5][6] |
| Appearance | Powder | [5] |
| Storage Temperature | 2-8°C | [5][7] |
| Primary Hazard Class | Nickel compounds are often classified as carcinogenic and sensitizers. | [1] |
| Disposal Recommendation | Approved hazardous waste disposal plant. | [3][4] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the standard operating procedure for preparing [Ni(dppf)(o-tolyl)Cl] for disposal.
Materials:
-
Appropriate PPE (see above)
-
Designated hazardous waste container (sealable, compatible material)
-
Waste labels
-
Spatula and weighing paper (if transferring solid waste)
-
Fume hood
Procedure:
-
Work Area Preparation: Conduct all waste handling procedures inside a certified chemical fume hood to minimize inhalation exposure.
-
Waste Collection (Solid):
-
Carefully transfer any residual solid [Ni(dppf)(o-tolyl)Cl] from its original container into the designated hazardous waste container.
-
Use a dedicated spatula for the transfer. Any contaminated items, such as weighing paper or gloves, must also be placed in the hazardous waste container.
-
-
Waste Collection (Solutions):
-
If dealing with solutions containing [Ni(dppf)(o-tolyl)Cl], pour the solution directly into a designated liquid hazardous waste container.
-
Do not mix with incompatible waste streams. Consult your institution's waste management guidelines for compatibility information.
-
-
Container Sealing and Labeling:
-
Securely seal the lid of the hazardous waste container.
-
Ensure the container is accurately labeled with the full chemical name and any other information required by your institution and local regulations.
-
-
Decontamination:
-
Wipe down the spatula and any surfaces in the fume hood that may have come into contact with the chemical using an appropriate solvent (e.g., acetone), and dispose of the cleaning materials (e.g., paper towels) as hazardous waste.
-
-
Storage and Final Disposal:
-
Move the sealed and labeled waste container to your laboratory's designated hazardous waste accumulation area.
-
Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor.[4]
-
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of [Ni(dppf)(o-tolyl)Cl].
Caption: Logical steps for the safe disposal of this compound.
This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols and all applicable local, state, and federal regulations.
References
- 1. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. fishersci.com [fishersci.com]
- 4. watson-int.com [watson-int.com]
- 5. This compound 1501945-23-8 [sigmaaldrich.com]
- 6. This compound | C41H35ClFeNiP2- | CID 124202955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
